2-oxoglutaryl-CoA
Description
Properties
Molecular Formula |
C26H40N7O20P3S |
|---|---|
Molecular Weight |
895.6 g/mol |
IUPAC Name |
5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4,5-dioxopentanoic acid |
InChI |
InChI=1S/C26H40N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,14,18-20,24,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t14-,18-,19-,20?,24-/m1/s1 |
InChI Key |
QYHKIXYHXCJHTR-XBTRWLRFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 2-Oxoglutarate Dehydrogenase and its Product, Succinyl-CoA, in the Tricarboxylic Acid Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role of the 2-oxoglutarate dehydrogenase complex (OGDC) and its product, succinyl-CoA, within the Tricarboxylic Acid (TCA) cycle. This key metabolic hub represents a linchpin in cellular energy metabolism, a nexus for biosynthetic pathways, and a significant site of metabolic regulation. This document will detail the biochemical transformations, associated energetics, regulatory mechanisms, and experimental methodologies relevant to this crucial step of the TCA cycle, with a focus on providing actionable data and protocols for research and development. While the user's query mentioned "2-oxoglutaryl-CoA," the canonical intermediate in the TCA cycle is succinyl-CoA, formed from 2-oxoglutarate (also known as α-ketoglutarate). This guide will focus on this established pathway.
The 2-Oxoglutarate Dehydrogenase Complex: A Multi-Enzyme Marvel
The conversion of 2-oxoglutarate to succinyl-CoA is catalyzed by the 2-oxoglutarate dehydrogenase complex (OGDC), a large, multi-enzyme complex located in the mitochondrial matrix.[1][2] This complex is analogous in structure and mechanism to the pyruvate (B1213749) dehydrogenase complex. The overall reaction is an irreversible oxidative decarboxylation:
2-oxoglutarate + NAD⁺ + CoA-SH → Succinyl-CoA + CO₂ + NADH + H⁺ [2][3]
The OGDC is composed of three distinct enzymatic components:
-
E1 (2-oxoglutarate dehydrogenase): Catalyzes the decarboxylation of 2-oxoglutarate.
-
E2 (dihydrolipoyl succinyltransferase): Transfers the succinyl group to Coenzyme A.
-
E3 (dihydrolipoyl dehydrogenase): Regenerates the oxidized form of the lipoamide (B1675559) cofactor and produces NADH.
This intricate complex ensures the efficient channeling of intermediates and is a key regulatory point in the TCA cycle.
Quantitative Analysis of Enzyme Kinetics and Thermodynamics
The efficiency and regulation of the TCA cycle are underpinned by the specific kinetic and thermodynamic properties of its enzymes. Below is a summary of key quantitative data for the 2-oxoglutarate dehydrogenase complex and the subsequent enzyme, succinyl-CoA synthetase.
Table 1: Kinetic Parameters of the 2-Oxoglutarate Dehydrogenase Complex (Bovine Adrenals)
| Substrate | Michaelis Constant (Kₘ) |
| 2-Oxoglutarate | 0.190 mM |
| Coenzyme A (CoA) | 0.012 mM |
| NAD⁺ | 0.025 mM |
Data sourced from a study on the α-ketoglutarate dehydrogenase complex from bovine adrenals. It is important to note that kinetic parameters can vary depending on the source of the enzyme and experimental conditions.[4]
Table 2: Thermodynamics of the Succinyl-CoA Synthetase Reaction
| Reaction | Standard Free Energy Change (ΔG°') |
| Succinyl-CoA + GDP + Pi ⇌ Succinate (B1194679) + GTP + CoA | -3.3 kJ/mol |
| GTP Hydrolysis (for reference) | -30.5 kJ/mol |
The conversion of succinyl-CoA to succinate is a substrate-level phosphorylation step that conserves the energy of the thioester bond in succinyl-CoA to generate a high-energy phosphate (B84403) bond in GTP. This reaction is near-equilibrium and reversible under physiological conditions.[5][6] The hydrolysis of the thioester bond in succinyl-CoA is a highly exergonic process, which drives the synthesis of GTP.[7]
Regulatory Landscape of the 2-Oxoglutarate to Succinate Conversion
The flux through this segment of the TCA cycle is tightly regulated to meet the cell's energetic and biosynthetic needs. Regulation occurs primarily through allosteric modulation of the 2-oxoglutarate dehydrogenase complex.
Allosteric Regulation of the 2-Oxoglutarate Dehydrogenase Complex:
-
Inhibition: The complex is inhibited by its products, NADH and succinyl-CoA, which signal high energy status and an abundance of TCA cycle intermediates.[8][9] ATP also acts as an inhibitor.[4][9]
-
Activation: The complex is allosterically activated by ADP and Ca²⁺.[4][8][9][10] ADP signals a low energy state, while Ca²⁺ is an important activator in tissues with high energy demand, such as muscle.
The ratio of ATP/ADP and NADH/NAD⁺ are critical determinants of OGDC activity.
References
- 1. [Kinetic properties of the alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. DSpace [helda.helsinki.fi]
- 4. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. [Regulation of alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term regulation of the alpha-ketoglutarate dehydrogenase complex by energy-linked and some other effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of bovine kidney alpha-ketoglutarate dehydrogenase complex by calcium ion and adenine nucleotides. Effects on S0.5 for alpha-ketoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Oxoglutaryl-CoA Metabolic Pathway: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxoglutaryl-CoA is a critical, yet often overlooked, intermediate in specialized microbial metabolic pathways. Positioned at the intersection of xenobiotic degradation and central metabolism, its processing is crucial for the catabolism of furanic compounds, which are common byproducts of biomass processing and are found in various natural and industrial environments. This technical guide provides an in-depth exploration of the core metabolic pathway involving this compound, focusing on the enzymatic steps, available quantitative data, detailed experimental methodologies, and the regulatory logic governing its flux. This document serves as a comprehensive resource for researchers investigating microbial catabolism, enzyme mechanisms, and potential targets for metabolic engineering or drug development.
The Core Metabolic Pathway: Furan (B31954) Degradation
The primary context for the this compound metabolic pathway is the bacterial degradation of 2-furoic acid, a downstream product from the breakdown of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF).[1][2] This pathway efficiently converts the five-carbon furan ring into 2-oxoglutarate (α-ketoglutarate), a key intermediate of the tricarboxylic acid (TCA) cycle. The pathway is well-characterized in Gram-negative bacteria such as Cupriavidus basilensis and Pseudomonas putida.[1][3]
The sequence of reactions is as follows:
-
Activation: 2-furoic acid is activated by ligation to Coenzyme A (CoA), a reaction catalyzed by 2-furoyl-CoA synthetase (encoded by hmfD). This step consumes ATP and renders the furoyl moiety metabolically active.[4]
-
Hydroxylation/Dehydrogenation: The activated 2-furoyl-CoA undergoes a critical hydroxylation at the C5 position, catalyzed by the enzyme complex 2-furoyl-CoA dehydrogenase (encoded by hmfA, hmfB, hmfC).[4] This enzyme introduces an oxygen atom derived from water, not molecular oxygen, forming S-(5-hydroxy-2-furoyl)-CoA.[5]
-
Tautomerization & Ring Opening: The S-(5-hydroxy-2-furoyl)-CoA product exists in equilibrium with its keto tautomer, (5-oxo-4,5-dihydro-2-furoyl)-CoA.[5] This lactone intermediate is believed to undergo subsequent hydrolytic ring cleavage.
-
Formation of the Key Intermediate: The ring-opening step yields the linear five-carbon dicarboxyl-thioester, This compound .[1]
-
Hydrolysis to Central Metabolite: Finally, the thioester bond of this compound is cleaved by This compound hydrolase (encoded by hmfE), releasing 2-oxoglutarate and free Coenzyme A.[1][4] The 2-oxoglutarate can then directly enter the TCA cycle for energy production or be used in nitrogen assimilation.[1]
Quantitative Metabolic Data
Quantitative kinetic data for the specific enzymes of the 2-furoic acid degradation pathway are not extensively reported in the literature. However, key parameters for the originally characterized 2-furoyl-CoA dehydrogenase have been published, and data from analogous, well-studied enzymes can provide a valuable reference point for researchers.
Kinetic Parameters of 2-Furoyl-CoA Dehydrogenase
The enzyme from Pseudomonas putida F2 was purified and characterized, providing the following Michaelis constant.[1]
| Enzyme | Organism | Substrate | Km (µM) | Vmax / Specific Activity | Reference |
| 2-Furoyl-CoA Dehydrogenase | Pseudomonas putida F2 | 2-Furoyl-CoA | 20.2 | Not Reported | [1] |
Representative Kinetic Data for Analogous Enzymes
In the absence of comprehensive data for all pathway enzymes, the following tables provide kinetic parameters for functionally similar enzymes. This data is for comparative purposes only.
Table 2.2.1: Representative Acyl-CoA Synthetase Data for Acetyl-CoA Synthetase (Acs) from Chromochloris zofingiensis.[6]
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Acetyl-CoA Synthetase 1 (CzACS1) | C. zofingiensis | Acetate | 0.99 | 70.0 | 70.67 |
| Acetyl-CoA Synthetase 2 (CzACS2) | C. zofingiensis | Acetate | 0.81 | 64.8 | 79.98 |
Table 2.2.2: Representative Thioesterase (Hydrolase) Data for Succinyl-CoA Synthetase (hydrolase activity) from porcine heart. Note: Data derived from a complex kinetic model.[7]
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Succinyl-CoA Synthetase | Sus scrofa | Succinyl-CoA | 3.0 | 17.0 |
Regulatory Mechanisms and Signaling Interface
The degradation of furanic compounds is tightly regulated to prevent the accumulation of toxic intermediates and to coordinate with the cell's central metabolic state. In bacteria like Cupriavidus basilensis, the genes for this pathway (hmfABCDE) are organized into a conserved gene cluster or operon.[2]
Regulation is primarily achieved at the transcriptional level. Evidence points to the involvement of a LysR-type transcriptional regulator (LTTR) . In this common regulatory logic, the LTTR protein binds to the promoter region of the operon it controls. In the absence of an inducer molecule, the LTTR often represses transcription. When a specific inducer—typically the initial substrate of the pathway (e.g., 2-furoic acid) or a key intermediate—binds to the LTTR, the protein undergoes a conformational change. This change alleviates repression and actively recruits RNA polymerase, leading to the coordinated transcription of the pathway's enzymes.
Experimental Protocols
Detailed, validated protocols for the specific enzymes of the 2-furoic acid pathway are scarce. The following sections provide robust methodologies based on the original characterization of 2-furoyl-CoA dehydrogenase and established assays for analogous enzymes.
Synthesis of 2-Furoyl-CoA Substrate
The substrate 2-furoyl-CoA is not commercially available and must be synthesized. A standard method involves the reaction of 2-furoic anhydride (B1165640) with Coenzyme A.
-
Preparation of Anhydride: Dissolve 2-furoic acid in pyridine (B92270) and cool to 0°C. Add dicyclohexylcarbodiimide (B1669883) (DCC) dropwise and stir for 2-4 hours at 0°C to form the anhydride.
-
Synthesis: Dissolve Coenzyme A (lithium salt) in a cold aqueous sodium bicarbonate solution. Add the filtered 2-furoic anhydride solution dropwise while maintaining the pH at ~7.5.
-
Purification: Purify the resulting 2-furoyl-CoA by ion-exchange chromatography or preparative HPLC. Confirm identity and purity via UV-spectrophotometry and LC-MS.
Assay Protocol for 2-Furoyl-CoA Dehydrogenase
This protocol is adapted from the principles used for other acyl-CoA dehydrogenases, which rely on the reduction of an artificial electron acceptor.[8] The activity is measured spectrophotometrically by monitoring the rate of reduction of the acceptor.
-
Reagents:
-
1 M Tris-HCl buffer, pH 8.5
-
10 mM 2-Furoyl-CoA (in water)
-
10 mM Dichlorophenolindophenol (DCPIP) or other suitable electron acceptor
-
Purified 2-furoyl-CoA dehydrogenase enzyme preparation in buffer
-
Electron Transfer Flavoprotein (ETF) may be required as a natural electron carrier for some dehydrogenases.
-
-
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
100 µL of 1 M Tris-HCl buffer (Final: 100 mM)
-
10 µL of 10 mM DCPIP (Final: 100 µM)
-
880 µL of deionized water
-
-
Equilibrate the cuvette to the desired temperature (e.g., 30°C) in a spectrophotometer.
-
Initiate the reaction by adding 10 µL of the purified enzyme solution.
-
Monitor the baseline rate of DCPIP reduction at 600 nm for 1-2 minutes.
-
Start the specific reaction by adding 10 µL of 10 mM 2-furoyl-CoA (Final: 100 µM).
-
Record the decrease in absorbance at 600 nm for 5-10 minutes.
-
Calculate the rate from the linear portion of the curve, using the molar extinction coefficient of DCPIP (ε600 = 21 mM-1cm-1).
-
Representative Assay Protocol for a CoA Synthetase
This is a coupled enzymatic assay for monitoring the activity of synthetases like 2-furoyl-CoA synthetase by measuring AMP formation.[6]
-
Principle: The formation of AMP is coupled to the oxidation of NADH via myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The rate of NADH oxidation is monitored at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Substrate 1: 2-furoic acid (varied concentrations)
-
Substrate 2: Coenzyme A (e.g., 0.5 mM)
-
Substrate 3: ATP (e.g., 1 mM)
-
Coupling Enzymes: Myokinase (MK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH
-
-
Procedure:
-
Prepare a master mix in the assay buffer containing saturating amounts of CoA, ATP, PEP, NADH, and the coupling enzymes.
-
Aliquot the master mix into cuvettes and add varying concentrations of 2-furoic acid.
-
Equilibrate to temperature and initiate the reaction by adding the 2-furoyl-CoA synthetase enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate using the molar extinction coefficient of NADH (ε340 = 6.22 mM-1cm-1).
-
Conclusion and Future Directions
The this compound metabolic pathway represents a highly efficient microbial strategy for funneling xenobiotic carbon into central metabolism. While the core enzymatic steps have been identified, this guide highlights significant opportunities for future research. A primary need is the detailed biochemical and kinetic characterization of the pathway's enzymes, particularly 2-furoyl-CoA synthetase and this compound hydrolase. Elucidating the precise molecular mechanisms of the LysR-type transcriptional regulation, including the identification of the natural inducer, will provide a more complete picture of how bacteria adapt to furan-rich environments. For drug development professionals, the unique enzymes in this pathway, absent in humans, could represent novel targets for antimicrobial strategies aimed at inhibiting the metabolic flexibility of opportunistic pathogens. Furthermore, for metabolic engineers, a deeper quantitative understanding could enable the optimization of microbial cell factories for the bioremediation of lignocellulosic hydrolysates or the conversion of furanic compounds into value-added chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Two Regulators, PA3898 and PA2100, Modulate the Pseudomonas aeruginosa Multidrug Resistance MexAB-OprM and EmrAB Efflux Pumps and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-furoyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. enviPath [envipath.org]
- 5. A fibroblast glutaryl-CoA dehydrogenase assay using detritiation of 3H-labelled glutaryl-CoA: application in the genotyping of the glutaryl-CoA dehydrogenase locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
The Mitochondrial Synthesis of 2-Oxoglutaryl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the mitochondrial matrix, 2-oxoglutaryl-CoA stands as a critical metabolic intermediate, positioned at the crossroads of the tricarboxylic acid (TCA) cycle, amino acid metabolism, and biosynthetic pathways. Its synthesis is a key regulatory point in cellular energy production and substrate utilization. This technical guide provides an in-depth exploration of the primary and alternative pathways for this compound biosynthesis in mitochondria, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes. Understanding the nuances of this compound metabolism is paramount for researchers investigating mitochondrial function, metabolic diseases, and for the development of novel therapeutic agents targeting cellular metabolism.
Primary Biosynthetic Pathway: The 2-Oxoglutarate Dehydrogenase Complex (OGDHC)
The principal route for this compound synthesis in mitochondria is the irreversible oxidative decarboxylation of 2-oxoglutarate (α-ketoglutarate). This reaction is catalyzed by the 2-oxoglutarate dehydrogenase complex (OGDHC), a large, multi-enzyme assembly located in the mitochondrial matrix.
The overall reaction is as follows:
2-Oxoglutarate + NAD⁺ + CoA → this compound + NADH + H⁺ + CO₂
The OGDHC is composed of multiple copies of three distinct enzymes:
-
2-Oxoglutarate dehydrogenase (E1o; EC 1.2.4.2): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the decarboxylation of 2-oxoglutarate.
-
Dihydrolipoyl succinyltransferase (E2o; EC 2.3.1.61): This component, containing a lipoic acid cofactor, transfers the succinyl group to Coenzyme A (CoA), forming succinyl-CoA. It is important to note that the official nomenclature for the product is succinyl-CoA, which is biochemically equivalent to this compound in this context as it represents the five-carbon diacyl-CoA.
-
Dihydrolipoyl dehydrogenase (E3; EC 1.8.1.4): This flavoprotein (FAD-dependent) reoxidizes the reduced lipoamide (B1675559) of E2, transferring the electrons to NAD⁺ to form NADH.
The intricate mechanism of the OGDHC involves the sequential action of these enzymes, with the lipoamide arm of E2 playing a crucial role in channeling the intermediates between the active sites of E1, E2, and E3. This substrate channeling mechanism enhances the overall efficiency of the reaction and prevents the loss of reactive intermediates.
Regulation of OGDHC Activity
The OGDHC is a key regulatory point in the TCA cycle and is subject to intricate allosteric regulation by several mitochondrial effectors. This regulation ensures that the rate of the TCA cycle is finely tuned to the energy status of the cell.
-
Inhibition: The complex is potently inhibited by its products, NADH and succinyl-CoA. High ratios of NADH/NAD⁺ and succinyl-CoA/CoA signal a high energy state, thus downregulating the flux through the TCA cycle. ATP also acts as an allosteric inhibitor.
-
Activation: The complex is activated by Ca²⁺ and ADP. Elevated mitochondrial Ca²⁺ concentrations, which occur during cellular stimulation, enhance the activity of OGDHC. ADP, an indicator of a low energy state, also promotes the activity of the complex to stimulate ATP production.
Quantitative Data
Table 1: Kinetic Parameters of the 2-Oxoglutarate Dehydrogenase Complex
| Substrate/Cofactor | Organism/Tissue | K_m (mM) | V_max (µmol/min/mg protein) | Reference(s) |
| 2-Oxoglutarate | Pig Heart | 0.220 | Not specified | [1] |
| 2-Oxoglutarate | Azotobacter vinelandii | 0.15 | Not specified | [2] |
| CoA | Pig Heart | 0.025 | Not specified | [1] |
| CoA | Azotobacter vinelandii | 0.014 | Not specified | [2] |
| NAD⁺ | Pig Heart | 0.050 | Not specified | [1] |
| NAD⁺ | Azotobacter vinelandii | 0.17 | Not specified | [2] |
Note: V_max values are highly dependent on the purity of the enzyme preparation and assay conditions.
Table 2: Estimated Mitochondrial Concentrations of Substrates, Products, and Regulators
| Metabolite | Condition | Concentration (mM) | Reference(s) |
| 2-Oxoglutarate | Nitrogen Starvation (E. coli) | ~1.4 - 12 | [3] |
| 2-Oxoglutarate | Nitrogen Replete (E. coli) | ~0.3 - 0.6 | [3] |
| NAD⁺ | Animal Cells (Cytosol) | ~0.3 | [4] |
| NAD⁺ | Yeast | ~1.0 - 2.0 | [4] |
| NADH | (Bound in mitochondria) | Low free concentration | [4] |
| ATP | Fed State | High | [5] |
| ADP | Fasted State | High | [5] |
Note: Mitochondrial metabolite concentrations can vary significantly depending on the cell type, metabolic state, and subcellular microenvironment.
Table 3: Metabolic Flux through the TCA Cycle under Different Metabolic States
| Metabolic State | Flux through TCA Cycle | Key Characteristics | Reference(s) |
| Fed State | Increased | High glucose uptake and oxidation, increased acetyl-CoA production from glycolysis. | [6] |
| Fasted State | Decreased (from glucose) | Increased fatty acid oxidation providing acetyl-CoA, amino acid catabolism replenishes TCA cycle intermediates. | [6][7] |
Visualizations of Pathways and Workflows
Caption: The 2-Oxoglutarate Dehydrogenase Complex (OGDHC) pathway and its regulation.
Alternative Pathways for 2-Oxoacid-CoA Synthesis
While the OGDHC is the primary source of this compound (as succinyl-CoA), other mitochondrial pathways contribute to the pool of 2-oxoacid-CoAs and the precursor 2-oxoglutarate.
The 2-Oxoadipate Dehydrogenase Complex (OADHC)
The OADHC is another mitochondrial multi-enzyme complex that is structurally and functionally related to the OGDHC. In fact, it shares the same E2 (dihydrolipoyl succinyltransferase) and E3 (dihydrolipoyl dehydrogenase) components. The E1 component of OADHC (E1a), however, is specific for 2-oxoadipate.[8][9]
The reaction catalyzed by OADHC is:
2-Oxoadipate + NAD⁺ + CoA → Glutaryl-CoA + NADH + H⁺ + CO₂ [10][11]
It is crucial to distinguish between the products of these two complexes:
-
OGDHC produces succinyl-CoA (a 5-carbon dicarboxyl-CoA).
-
OADHC produces glutaryl-CoA (a 5-carbon dicarboxyl-CoA). [12]
While both are five-carbon diacyl-CoA molecules, their metabolic fates differ. Glutaryl-CoA is an intermediate in the catabolism of lysine, hydroxylysine, and tryptophan.[8] Although OADHC does not directly produce this compound, its shared components with OGDHC suggest a potential for regulatory crosstalk between the TCA cycle and amino acid degradation pathways.
Amino Acid Catabolism as a Source of 2-Oxoglutarate
Several amino acids can be catabolized to 2-oxoglutarate, thereby providing the substrate for this compound synthesis via the OGDHC. This anaplerotic function is vital for replenishing TCA cycle intermediates.
The primary amino acids that feed into the 2-oxoglutarate pool are:
-
Glutamate (B1630785): Directly converted to 2-oxoglutarate by glutamate dehydrogenase or through transamination reactions.[13][14]
-
Glutamine: Hydrolyzed to glutamate by glutaminase, which is then converted to 2-oxoglutarate.[13]
-
Proline: Oxidized to glutamate, which then enters the 2-oxoglutarate pool.[13]
-
Arginine: Converted to ornithine and then to glutamate-γ-semialdehyde, which is further metabolized to glutamate.[13]
-
Histidine: Catabolized to glutamate.
Caption: Catabolism of various amino acids converges on the production of 2-oxoglutarate.
Experimental Protocols
Detailed Protocol for the Isolation of Functional Mitochondria from Cultured Cells
This protocol is adapted for the isolation of mitochondria from cultured cells using differential centrifugation.
Materials:
-
Mitochondria Isolation Buffer (MIB): 200 mM sucrose, 10 mM Tris/MOPS (pH 7.4), 1 mM EGTA/Tris.
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Dounce homogenizer
-
Centrifuge and microtubes
Procedure:
-
Harvest cells by scraping in ice-cold PBS.
-
Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow the cells to swell for 5 minutes on ice.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 15-20 strokes).
-
Transfer the homogenate to a microtube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new microtube and centrifuge at 7,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in a suitable buffer for downstream applications.
Caption: Workflow for the isolation of mitochondria from cultured cells.
Detailed Protocol for the 2-Oxoglutarate Dehydrogenase Activity Assay
This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH at 340 nm.
Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 1 mM MgCl₂, 0.5 mM EDTA, 0.1% (v/v) Triton X-100.
-
20 mM 2-oxoglutarate
-
10 mM NAD⁺
-
2 mM Coenzyme A
-
10 mM Thiamine pyrophosphate (TPP)
-
Isolated mitochondria or purified OGDHC
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in the assay buffer containing 2 mM NAD⁺, 0.2 mM TPP, and 0.1 mM CoA.
-
Add the mitochondrial sample to the wells of the 96-well plate.
-
Initiate the reaction by adding 2-oxoglutarate to a final concentration of 2 mM.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 30°C).
-
The rate of NADH production is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Detailed Protocol for the Quantification of Mitochondrial Acyl-CoAs by LC-MS/MS
This protocol provides a general workflow for the analysis of acyl-CoA species using liquid chromatography-tandem mass spectrometry.
Materials:
-
Methanol
-
Formic acid
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
LC-MS/MS system
Procedure:
-
Extraction:
-
To the mitochondrial pellet, add a cold extraction solvent (e.g., 80% methanol) containing internal standards.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Inject the extracted sample onto a C18 reversed-phase column.
-
Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoA species.
-
-
MS/MS Detection:
-
Use a mass spectrometer operating in positive ion mode.
-
Employ selected reaction monitoring (SRM) to specifically detect and quantify each acyl-CoA species based on its unique precursor and product ion transitions.
-
-
Quantification:
-
Generate a standard curve for each analyte using known concentrations of acyl-CoA standards.
-
Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.
-
Overview of ¹³C-Metabolic Flux Analysis for the TCA Cycle
¹³C-Metabolic Flux Analysis (MFA) is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways.
General Workflow:
-
Isotope Labeling: Culture cells or perfuse tissues with a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine. The ¹³C atoms will be incorporated into downstream metabolites.[15]
-
Metabolite Extraction and Analysis: After reaching a metabolic and isotopic steady state, extract intracellular metabolites and analyze the ¹³C labeling patterns of TCA cycle intermediates using GC-MS or LC-MS/MS.[16]
-
Metabolic Modeling: Use a computational model of the relevant metabolic network to simulate the expected labeling patterns for a given set of metabolic fluxes.
-
Flux Estimation: Compare the experimentally measured labeling patterns with the simulated patterns to estimate the intracellular metabolic fluxes that best explain the experimental data.[17]
Caption: General workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Fed and Fasted State – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 7. fiveable.me [fiveable.me]
- 8. 2-oxoadipate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. The mitochondrial 2-oxoadipate and 2-oxoglutarate dehydrogenase complexes share their E2 and E3 components for their function and both generate reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. familiasga.com [familiasga.com]
- 11. 2-oxoadipate dehydrogenase complex component E1 | MedChemExpress [medchemexpress.eu]
- 12. Glutaryl-CoA | C26H42N7O19P3S | CID 3081383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Amino Acid Catabolism and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Synthesis of 2-Oxoglutaryl-CoA from Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-oxoglutaryl-CoA from alpha-ketoglutarate (B1197944) (α-ketoglutarate), a critical reaction in cellular metabolism. The synthesis is primarily catalyzed by the multi-enzyme α-ketoglutarate dehydrogenase complex (KGDHC). This document details the structure and function of KGDHC, its reaction mechanism, and the various factors that regulate its activity. Furthermore, it provides detailed experimental protocols for the synthesis, purification, and quantification of this compound. Quantitative data on enzyme kinetics from various sources are summarized in tabular format for easy comparison. Finally, key signaling pathways influencing this enzymatic conversion are visualized to provide a deeper understanding of its cellular context.
Introduction
The conversion of alpha-ketoglutarate to this compound is a pivotal step in the tricarboxylic acid (TCA) cycle, linking carbohydrate and amino acid metabolism to cellular energy production. The product, this compound, is a high-energy thioester that can be further metabolized to succinyl-CoA, another key intermediate in the TCA cycle. The enzyme responsible for this transformation is the α-ketoglutarate dehydrogenase complex (KGDHC), a highly regulated enzymatic system located in the mitochondrial matrix. Understanding the enzymatic synthesis of this compound is crucial for researchers in various fields, including metabolic diseases, neurodegenerative disorders, and cancer, where dysregulation of KGDHC activity has been implicated. This guide aims to provide the necessary technical details to enable the in vitro synthesis and study of this important metabolic reaction.
The α-Ketoglutarate Dehydrogenase Complex (KGDHC)
The synthesis of this compound from alpha-ketoglutarate is catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC), a multi-enzyme complex analogous in structure and function to the pyruvate (B1213749) dehydrogenase complex.
Structure and Subunits
KGDHC is composed of multiple copies of three distinct enzymes:
-
E1k (α-ketoglutarate dehydrogenase or 2-oxoglutarate dehydrogenase): This component catalyzes the decarboxylation of α-ketoglutarate.
-
E2k (dihydrolipoyl succinyltransferase): This subunit is responsible for the transfer of the succinyl group to Coenzyme A.
-
E3 (dihydrolipoamide dehydrogenase): This flavoprotein reoxidizes the reduced lipoamide (B1675559) cofactor of E2k.
Cofactors
The catalytic activity of KGDHC is dependent on five essential cofactors:
-
Thiamine pyrophosphate (TPP): Tightly bound to E1k.
-
Lipoic acid: Covalently attached to a lysine (B10760008) residue of E2k.
-
Coenzyme A (CoA-SH): The acceptor of the succinyl group.
-
Flavin adenine (B156593) dinucleotide (FAD): Tightly bound to E3.
-
Nicotinamide adenine dinucleotide (NAD+): The final electron acceptor.
Reaction Mechanism
The overall reaction catalyzed by KGDHC is an oxidative decarboxylation:
α-ketoglutarate + NAD⁺ + CoA-SH → this compound + CO₂ + NADH + H⁺
This reaction proceeds through a series of coordinated steps:
-
Decarboxylation of α-ketoglutarate: The E1k subunit, with its bound TPP, decarboxylates α-ketoglutarate.
-
Reductive Succinylation: The resulting hydroxyethyl-TPP intermediate reacts with the oxidized lipoamide of the E2k subunit, forming a succinyl-dihydrolipoyl-E2 intermediate and regenerating the TPP cofactor.
-
Formation of this compound: The succinyl group is transferred from the dihydrolipoyl moiety of E2k to the thiol group of Coenzyme A, forming this compound.
-
Re-oxidation of Dihydrolipoamide (B1198117): The reduced dihydrolipoamide on E2k is re-oxidized by the FAD-dependent E3 subunit.
-
Regeneration of FAD: The resulting FADH₂ on E3 is re-oxidized by NAD⁺, producing NADH and H⁺, and returning the enzyme complex to its initial state.
Quantitative Data on KGDHC Kinetics
The kinetic properties of KGDHC have been studied in various organisms. The following tables summarize key quantitative data.
| Organism/Tissue | Substrate | Km (mM) | Reference |
| Bovine Adrenals | α-ketoglutarate | 0.190 | [1] |
| Bovine Adrenals | Coenzyme A | 0.012 | [1] |
| Bovine Adrenals | NAD⁺ | 0.025 | [1] |
| Rat Brain Mitochondria | α-ketoglutarate | - | [2] |
| Rat Mitochondria | α-ketoglutarate | 0.67 | [3] |
| Escherichia coli | S-succinyl-CoA | 0.093 | [4] |
| Organism/Tissue | Specific Activity | Conditions | Reference |
| Pigeon Breast Muscle | Dependent on enzyme concentration | - | [5] |
| Porcine Heart | 0.1-1.0 units/mg protein | pH 7.4, 30 °C | [6] |
| Escherichia coli | 0.02 µmol x min⁻¹ x mg⁻¹ | pH 7.0, 25 °C | [4] |
| Organism/Tissue | Optimal pH | Reference |
| Rat Brain Mitochondria | 7.2 - 7.4 | [3] |
| Pig Heart | 6.6 - 7.4 | [3] |
Experimental Protocols
Purification of α-Ketoglutarate Dehydrogenase Complex from Pig Heart
A detailed procedure for the purification of KGDHC from pig heart has been established and can be adapted from various literature sources. A general workflow involves:
-
Mitochondria Isolation: Homogenize fresh pig heart tissue and isolate mitochondria through differential centrifugation.
-
Solubilization of the Complex: Extract the enzyme complex from the mitochondrial matrix. Non-ionic detergents like Triton X-100 can be used to improve yield.[2]
-
Fractionation: Employ techniques such as ammonium (B1175870) sulfate (B86663) precipitation and ultracentrifugation to enrich for the complex.
-
Chromatography: Utilize chromatographic methods like gel filtration (e.g., on a TSK-GEL G4000SW column) and ion-exchange chromatography for further purification.[7] A rapid separation of the three component enzymes can be achieved using HPLC on a gel filtration column in the presence of guanidine (B92328) hydrochloride and Triton X-100.[7]
Preparative Enzymatic Synthesis of this compound
This protocol is designed for the in vitro synthesis of this compound on a preparative scale.
Materials:
-
Purified α-ketoglutarate dehydrogenase complex (commercially available from porcine heart, e.g., Sigma-Aldrich, or purified as described above)
-
Alpha-ketoglutaric acid
-
Coenzyme A, lithium salt
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
Reaction Mixture:
| Component | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 50 mM |
| α-ketoglutarate | 5-10 mM |
| Coenzyme A | 1-2 mM |
| NAD⁺ | 2-5 mM |
| TPP | 0.2 mM |
| MgCl₂ | 2 mM |
| Purified KGDHC | 0.1 - 1.0 units/mL |
Procedure:
-
Prepare the reaction buffer and equilibrate to the desired reaction temperature (e.g., 30-37 °C).
-
Add all reaction components except the enzyme to the reaction vessel.
-
Initiate the reaction by adding the purified KGDHC.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation. Monitor the progress of the reaction by measuring NADH formation spectrophotometrically at 340 nm.
-
Stop the reaction at the desired time point (e.g., when the reaction rate plateaus) by adding a denaturing agent such as a final concentration of 1 M perchloric acid or by heat inactivation.
Purification of this compound by HPLC
The synthesized this compound can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Column:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
A gradient elution is typically employed.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.0-7.0)
-
Mobile Phase B: Acetonitrile or methanol
-
Procedure:
-
Centrifuge the stopped reaction mixture to pellet the denatured enzyme.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample onto the equilibrated C18 column.
-
Elute the compounds using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized but can start with a low percentage of B and increase to elute the more hydrophobic this compound.
-
Monitor the eluent at 260 nm (for the adenine moiety of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
The collected fractions can be lyophilized to obtain the purified product.
Quantification of this compound
The concentration of the purified this compound can be determined spectrophotometrically using the molar extinction coefficient of the adenine ring of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹ at pH 7.0).
Signaling Pathways and Regulation
The activity of KGDHC is tightly regulated by the energy status of the cell and is a key node in cellular signaling.
Allosteric Regulation
-
Activation: The complex is allosterically activated by ADP and Ca²⁺.
-
Inhibition: High ratios of ATP/ADP and NADH/NAD⁺, as well as the product succinyl-CoA, inhibit the enzyme complex.
Redox Regulation
KGDHC is sensitive to oxidative stress. Reactive oxygen species (ROS) can lead to the reversible glutathionylation of the lipoic acid moiety of the E2 subunit, causing inhibition of the complex. This mechanism may serve as a protective response to limit mitochondrial respiration under conditions of high oxidative stress.
Visualization of Pathways
The following diagrams illustrate the key pathways and regulatory mechanisms.
Caption: Overall enzymatic synthesis of this compound.
Caption: Regulation of KGDHC activity.
References
- 1. Mammalian alpha-keto acid dehydrogenase complexes. II. An improved procedure for the preparation of 2-oxoglutarate dehydrogenase complex from pig heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of 2-oxo acid dehydrogenase multienzyme complexes from ox heart by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escherichia coli alpha-ketoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Kinetic properties of the alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-ケトグルタル酸デヒドロゲナーゼ ブタ心臓由来 buffered aqueous glycerol solution, 0.1-1.0 units/mg protein (Lowry) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Rapid and simple isolation procedure for three component enzymes of pig heart 2-oxoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Oxoadipate and Glutaryl-CoA in Amino Acid Metabolism: A Technical Guide
Executive Summary: This technical guide provides an in-depth exploration of the metabolic roles of 2-oxoadipate and its derivative, glutaryl-CoA, in the catabolism of the amino acids lysine (B10760008), tryptophan, and hydroxylysine. While the initial query focused on "2-oxoglutaryl-CoA," our comprehensive review of the scientific literature indicates that the central pathway involves the conversion of 2-oxoadipate to glutaryl-CoA. This document details the key enzymes in this pathway, the 2-oxoadipate dehydrogenase complex (OADHC) and glutaryl-CoA dehydrogenase (GCDH), presenting their kinetic properties, relevant metabolite concentrations, and detailed experimental protocols for their study. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, enzymology, and therapeutic development for related metabolic disorders.
Introduction: Clarification of Terminology
A thorough review of metabolic pathways reveals that "this compound" is a less common term, and the primary metabolic flux in amino acid degradation proceeds through 2-oxoadipate (also known as α-ketoadipate) and its subsequent conversion to glutaryl-CoA . 2-oxoadipate is a critical intermediate in the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The enzymatic conversion of 2-oxoadipate to glutaryl-CoA is a key regulatory step, catalyzed by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[1] This guide will therefore focus on the well-established roles of 2-oxoadipate and glutaryl-CoA in amino acid metabolism.
The Central Role of the 2-Oxoadipate Dehydrogenase Complex (OADHC)
The OADHC is a multi-enzyme complex located in the mitochondria that catalyzes the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[1] This reaction is a committed step in the degradation of lysine, tryptophan, and hydroxylysine.
The overall reaction is as follows:
2-oxoadipate + CoA + NAD⁺ → glutaryl-CoA + CO₂ + NADH + H⁺[1]
The OADHC is composed of three enzymatic components:
-
E1a (2-oxoadipate dehydrogenase) , encoded by the DHTKD1 gene, is the substrate-specific component that binds 2-oxoadipate.[3][4]
-
E2o (dihydrolipoyl succinyltransferase) , encoded by the DLST gene, is shared with the 2-oxoglutarate dehydrogenase complex (OGDHc).[1]
-
E3 (dihydrolipoyl dehydrogenase) , encoded by the DLD gene, is a common component for all 2-oxoacid dehydrogenase complexes.[1]
Mutations in the DHTKD1 gene can lead to 2-aminoadipic and 2-oxoadipic aciduria, an inborn error of metabolism.[4]
Further Metabolism by Glutaryl-CoA Dehydrogenase (GCDH)
Glutaryl-CoA, the product of the OADHC reaction, is further metabolized by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO₂.[5][6]
The reaction is as follows:
glutaryl-CoA + ETF (oxidized) → crotonyl-CoA + CO₂ + ETF (reduced)
Deficiency in GCDH activity leads to the autosomal recessive metabolic disorder Glutaric Aciduria Type 1 (GA1).[6] This condition is characterized by the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (B602354) in body fluids, leading to neurodegeneration, particularly in the putamen.[7][8]
Quantitative Data
Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for human 2-oxoadipate dehydrogenase (DHTKD1) and glutaryl-CoA dehydrogenase (GCDH).
Table 1: Kinetic Parameters of Human DHTKD1
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| 2-oxoadipate | 0.012 - 0.015 | - | - | [3] |
| 2-oxoglutarate | 0.2 - 0.25 | 14.2 | - | [3] |
Note: Vmax and kcat/Km values can vary depending on the assay conditions and whether the analysis is of the isolated E1 component or the reconstituted complex.
Table 2: Kinetic Parameters of Human GCDH
| Substrate | Km (µM) | Reference(s) |
| Glutaryl-CoA | 4.7 - 8.1 | [9][10] |
Note: The Km for glutaryl-CoA can be influenced by pH.[9] The release of the product, crotonyl-CoA, is the rate-determining step in the steady-state turnover of GCDH.[9]
Metabolite Concentrations
The concentrations of 2-oxoadipate and glutaryl-CoA are tightly regulated. In pathological conditions such as GCDH deficiency, the levels of glutaryl-CoA and its derivatives are significantly elevated.
Table 3: Metabolite Concentrations in GCDH Deficiency
| Metabolite | Brain Region (Putamen) Concentration (nmol/g protein) | Reference(s) |
| 3-Hydroxyglutaric acid | 62 | [7] |
| Glutarylcarnitine | 7.1 | [7] |
Note: The concentration of 2-oxoadipate in the brain is generally low, not typically exceeding 0.01 mM.[11]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Lysine and Tryptophan Degradation
The following diagram illustrates the catabolic pathways of lysine and tryptophan, highlighting the central role of the 2-oxoadipate dehydrogenase complex and glutaryl-CoA dehydrogenase.
Caption: Degradation pathway of lysine, tryptophan, and hydroxylysine.
Experimental Workflow for Enzyme Activity Assay
This diagram outlines a typical workflow for measuring the activity of mitochondrial dehydrogenases like OADHC and GCDH.
Caption: Workflow for mitochondrial dehydrogenase activity assay.
Experimental Protocols
Isolation of Mitochondria from Mammalian Tissue
This protocol is a general guideline for isolating mitochondria from soft tissues like the liver.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Refrigerated centrifuge
Protocol:
-
Excise and mince the tissue in ice-cold isolation buffer.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 11,000 x g for 10 minutes at 4°C to pellet the mitochondria.[12]
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for subsequent assays.
-
Determine the protein concentration of the mitochondrial preparation using a standard method such as the Bradford assay.
Spectrophotometric Assay for 2-Oxoadipate Dehydrogenase Complex (OADHC) Activity
This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the production of NADH by the OADHC.
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2)
-
2-oxoadipate solution
-
Coenzyme A (CoA) solution
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Mitochondrial preparation or purified OADHC
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, 2-oxoadipate, CoA, NAD⁺, and DCPIP in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the mitochondrial preparation or purified enzyme.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.
Spectrophotometric Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity
This assay measures the reduction of an artificial electron acceptor coupled to the oxidation of glutaryl-CoA.
Materials:
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Glutaryl-CoA solution
-
Electron Transfer Flavoprotein (ETF) or an artificial electron acceptor like ferricenium hexafluorophosphate.
-
Mitochondrial preparation or purified GCDH
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer and the electron acceptor in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding glutaryl-CoA and a known amount of the mitochondrial preparation or purified enzyme.
-
Monitor the reduction of the electron acceptor by following the change in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium).
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.
Quantification of Glutaryl-CoA by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of glutaryl-CoA in biological samples.
Materials:
-
Internal standard (e.g., ¹³C-labeled glutaryl-CoA)
-
Methanol
-
Formic acid
-
LC-MS/MS system with a C18 reverse-phase column
Protocol:
-
Sample Extraction: Homogenize the tissue or cells in a cold solvent mixture (e.g., acetonitrile/methanol/water) containing the internal standard to precipitate proteins and extract metabolites.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated protein and debris.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
LC Separation: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the acyl-CoAs.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for glutaryl-CoA and the internal standard using multiple reaction monitoring (MRM).
-
Quantification: Determine the concentration of glutaryl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[13][14]
Conclusion
The metabolic pathway involving the conversion of 2-oxoadipate to glutaryl-CoA is a critical juncture in the catabolism of lysine, tryptophan, and hydroxylysine. The key enzymes, the 2-oxoadipate dehydrogenase complex and glutaryl-CoA dehydrogenase, are essential for maintaining metabolic homeostasis. Dysregulation of this pathway, as seen in genetic disorders like 2-aminoadipic and 2-oxoadipic aciduria and glutaric aciduria type 1, has severe clinical consequences. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further understand these metabolic processes and develop novel therapeutic strategies.
References
- 1. Isoforms of the DHTKD1-Encoded 2-Oxoadipate Dehydrogenase, Identified in Animal Tissues, Are not Observed upon the Human DHTKD1 Expression in Bacterial or Yeast Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. genecards.org [genecards.org]
- 4. abcam.com [abcam.com]
- 5. Frontiers | Delayed Impact of 2-Oxoadipate Dehydrogenase Inhibition on the Rat Brain Metabolism Is Linked to Protein Glutarylation [frontiersin.org]
- 6. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Neuropediatrics / Abstract [thieme-connect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. uniprot.org [uniprot.org]
- 10. Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delayed Impact of 2-Oxoadipate Dehydrogenase Inhibition on the Rat Brain Metabolism Is Linked to Protein Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. cores.emory.edu [cores.emory.edu]
- 14. nkmaxbio.com [nkmaxbio.com]
2-oxoglutaryl-CoA as a precursor for neurotransmitter synthesis
An In-depth Technical Guide on the Role of the 2-Oxoglutarate Hub in Neurotransmitter Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux within the central nervous system is intricately linked to neuronal signaling. The tricarboxylic acid (TCA) cycle, primarily known for its role in cellular respiration, also provides essential precursors for the synthesis of key neurotransmitters. Central to this intersection of metabolism and neurotransmission is the intermediate, 2-oxoglutarate (α-ketoglutarate). This molecule stands at a critical metabolic crossroads, where its fate determines the balance between energy production and the replenishment of the brain's most abundant neurotransmitters: glutamate (B1630785) (excitatory) and γ-aminobutyric acid (GABA) (inhibitory).
This technical guide elucidates the pivotal role of the 2-oxoglutarate hub. It details the biochemical pathways that channel 2-oxoglutarate towards neurotransmitter synthesis and the competing reaction catalyzed by the 2-oxoglutarate dehydrogenase complex (KGDHC), which produces 2-oxoglutaryl-CoA and commits the carbon skeleton to the energy-producing arm of the TCA cycle. Understanding the regulation of this metabolic branch point is crucial for research into neurological disorders and the development of novel therapeutic strategies.
The 2-Oxoglutarate Metabolic Crossroads
2-oxoglutarate is the direct precursor for the synthesis of glutamate.[1][2] This conversion is primarily catalyzed by two classes of enzymes within the brain:
-
Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of glutamate to 2-oxoglutarate, linking amino acid metabolism with the TCA cycle.[1][2]
-
Aminotransferases: These enzymes, such as aspartate aminotransferase (AAT), transfer an amino group from a donor amino acid to 2-oxoglutarate, forming glutamate.[1][3]
Once synthesized, glutamate can either be utilized as an excitatory neurotransmitter or serve as the immediate precursor for the synthesis of GABA, a reaction catalyzed by glutamate decarboxylase (GAD).[4]
The competing pathway for 2-oxoglutarate is its conversion to This compound (succinyl-CoA) by the 2-oxoglutarate dehydrogenase complex (KGDHC) . This is a rate-limiting step in the TCA cycle and directs the carbon flow towards ATP production.[5][6] The activity of KGDHC is therefore a critical determinant of whether 2-oxoglutarate is used for neurotransmitter synthesis or energy metabolism.[7] This regulation is highly complex, involving allosteric effectors such as Ca²⁺, the ATP/ADP ratio, and the NADH/NAD⁺ ratio.[6][8]
The replenishment of the neurotransmitter pools of glutamate and GABA is highly dependent on metabolic processes within astrocytes, which uniquely contain the enzymes pyruvate (B1213749) carboxylase and glutamine synthetase.[9] This leads to the well-established glutamate-GABA-glutamine cycle, where astrocytic glutamine serves as a primary precursor for neuronal glutamate and GABA synthesis.[1][3]
Signaling Pathways and Metabolic Flow
The metabolic fate of 2-oxoglutarate is tightly controlled. The decision to channel it towards glutamate/GABA synthesis or towards energy production via KGDHC is fundamental to neuronal function.
Caption: Metabolic fate of 2-oxoglutarate in neurotransmitter synthesis.
Quantitative Data
The activities and concentrations of key enzymes and metabolites in these pathways are critical for understanding their roles in brain function and disease.
Table 1: Properties of Key Enzymes in 2-Oxoglutarate Metabolism
| Enzyme | Location | Regulation Highlights | Pathological Relevance |
| 2-Oxoglutarate Dehydrogenase (KGDHC) | Mitochondria | Inhibited by NADH, Succinyl-CoA. Activated by Ca²⁺, ADP.[8] | Activity is significantly reduced in neurodegenerative disorders like Alzheimer's Disease.[8][10] It is a key target and producer of reactive oxygen species (ROS).[5][6] |
| Glutamate Dehydrogenase (GDH) | Mitochondria | Subject to complex allosteric regulation.[11] | Altered activity is implicated in various brain pathologies.[11] |
| Glutamate Decarboxylase (GAD) | Cytosol | Requires pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) as a cofactor.[4] | Dysfunction can lead to an imbalance between excitation and inhibition. |
Table 2: Neurotransmitter Analysis Method Performance
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Source |
| Glutamate | HPLC with Fluorescence Detection | 1 - 10 µg/mL | Not specified | [12] |
| GABA | HPLC with Fluorescence Detection | 0.1 - 0.75 µg/mL | Not specified | [12] |
| Glutamate | UHPLC with Electrochemical Detection | 0.5 - 2.5 µmol/L | 10 nmol/L (15 fmol in 1.5 µL) | [13] |
| GABA | UHPLC with Electrochemical Detection | 10 - 500 nmol/L | 10 nmol/L (15 fmol in 1.5 µL) | [13] |
| Glutamate | HPLC with UV-VIS Detection (Dansyl deriv.) | 2 - 1500 µg/mL | 0.60 µg/mL | [14] |
| GABA | HPLC with UV-VIS Detection (Dansyl deriv.) | 2 - 1000 µg/mL | 0.35 µg/mL | [14] |
Experimental Protocols
Protocol 1: Assay for Glutamate Dehydrogenase (GDH) Activity in Brain Tissue
This protocol is adapted from commercially available colorimetric assay kits.[15][16] It measures GDH activity by quantifying the NADH produced, which reduces a probe to generate a colored product.
A. Sample Preparation:
-
Homogenize ~50 mg of brain tissue or 1x10⁶ cells in 200 µL of ice-cold GDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay. If necessary, perform serial dilutions to ensure readings fall within the linear range of the standard curve.
B. NADH Standard Curve Preparation:
-
Prepare a 1 mM NADH standard solution by diluting a 10 mM stock.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM NADH standard into a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.
-
Adjust the final volume of each well to 50 µL with GDH Assay Buffer.
C. Assay Reaction:
-
Add diluted samples (and positive controls, if used) to separate wells, bringing the final volume to 50 µL with Assay Buffer.
-
Prepare a Master Reaction Mix for each reaction to be performed. For each well, mix:
-
82 µL GDH Assay Buffer
-
8 µL GDH Developer
-
10 µL Glutamate solution (e.g., 2 M)
-
-
Add 100 µL of the Master Reaction Mix to each standard and sample well.
-
Incubate the plate at 37°C, protected from light.
-
Measure absorbance at 450 nm in a microplate reader. For kinetic analysis, take readings every 3-5 minutes. For endpoint analysis, take an initial reading (A₀) at ~3 minutes and a final reading (A₁) after 30-120 minutes.
D. Calculation:
-
Subtract the 0 standard (blank) reading from all other readings.
-
Plot the NADH standard curve.
-
Calculate the change in absorbance (ΔA = A₁ - A₀) for the samples.
-
Apply the ΔA to the standard curve to determine the amount of NADH (B) generated by GDH during the reaction time.
-
Calculate GDH activity using the formula: Activity (mU/mL) = (B / (ΔT x V)) x Dilution Factor Where:
-
B is the NADH amount from the standard curve (nmol).
-
ΔT is the reaction time in minutes.
-
V is the sample volume added to the well (mL).
-
Protocol 2: Measurement of Glutamate and GABA by HPLC
This protocol outlines a general method for the simultaneous determination of glutamate and GABA in brain homogenates using HPLC with pre-column derivatization and fluorescence or electrochemical detection.[12][17][18]
Caption: Experimental workflow for HPLC-based neurotransmitter analysis.
A. Sample Preparation and Extraction:
-
Dissect and weigh the brain region of interest.
-
Homogenize the tissue in a suitable extraction solution (e.g., 0.1 M perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 min at 4°C).
-
Carefully collect the supernatant, which contains the amino acid neurotransmitters.
B. Derivatization:
-
The protocol requires pre-column derivatization of the primary amines of glutamate and GABA to render them detectable. A common reagent is o-phthalaldehyde (B127526) (OPA), used with either sodium sulfite or a thiol like β-mercaptoethanol.[17][18]
-
This step is often automated by an autosampler to ensure precise timing and reproducibility. A typical procedure involves mixing a specific volume of the sample supernatant with the OPA reagent solution and allowing it to react for a short, defined period (e.g., 1-2 minutes) before injection.
C. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 3-5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a buffer system (e.g., sodium acetate (B1210297) or phosphate buffer) with an organic modifier like methanol (B129727) or acetonitrile. The pH is a critical parameter for achieving good separation.[14][17]
-
Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.
-
Detection:
D. Quantification:
-
Prepare standard solutions of glutamate and GABA of known concentrations.
-
Derivatize and inject the standards to create a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of glutamate and GABA in the brain samples by comparing their peak areas to the standard curve.[12]
Conclusion and Future Directions
The metabolic hub centered on 2-oxoglutarate is fundamental to brain function, directly linking cellular energy status with the synthesis of the primary excitatory and inhibitory neurotransmitter systems. The flux of 2-oxoglutarate through KGDHC to form this compound represents a commitment to energy production, competing directly with its role as a precursor for glutamate and GABA. The observation that KGDHC activity is diminished in several neurodegenerative diseases highlights this pathway as a critical area of investigation.[10] A reduction in KGDHC activity could disrupt the delicate balance of neurotransmitter levels and impair cellular energy metabolism, contributing to neuronal dysfunction and death.
For drug development professionals, targeting the enzymes at this metabolic branch point offers a promising, albeit complex, therapeutic avenue. Modulating the activity of KGDHC, GDH, or aminotransferases could potentially restore metabolic and neurotransmitter homeostasis in pathological states. Future research should focus on developing cell-type-specific modulators and further elucidating the intricate regulatory networks that govern the fate of 2-oxoglutarate in both healthy and diseased brains. The experimental protocols and quantitative data presented here provide a foundational guide for pursuing these critical research and development objectives.
References
- 1. The Glutamate/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA [frontiersin.org]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Impact of the Regulation of the Brain 2-Oxoglutarate Dehydrogenase Complex by Synthetic Phosphonate Analog of 2-Oxoglutarate: Implications into the Role of the Complex in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the role of mitochondrial α-ketoglutarate dehydrogenase in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of glutamine and of TCA cycle constituents as precursors for transmitter glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alpha-ketoglutarate dehydrogenase complex in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. amuzainc.com [amuzainc.com]
The Unseen Engine: A Technical History of 2-Oxoglutaryl-CoA in Metabolic Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Deep within the intricate metabolic map of the cell lies a transient yet pivotal molecule: 2-oxoglutaryl-coenzyme A (2-OG-CoA). As the five-carbon thioester intermediate of the Krebs cycle, its existence is fleeting, yet its formation and subsequent conversion are critical for cellular respiration and biosynthetic processes. This technical guide delves into the discovery and history of 2-oxoglutaryl-CoA research, providing an in-depth look at the foundational experiments, the evolution of our understanding of its role, and the key methodologies that brought this crucial metabolite to light. For the modern researcher, this historical context provides a rich foundation for understanding its significance in contemporary drug development and metabolic disease research.
The Discovery and Early Characterization: A Puzzle Piece in the Krebs Cycle
The discovery of this compound is intrinsically linked to the elucidation of the Krebs cycle in the 1930s and 1940s. While Sir Hans Krebs proposed the cyclic nature of these reactions in 1937, the identities of all the intermediates and the precise mechanisms of their interconversion were yet to be fully uncovered. The conversion of α-ketoglutarate (also known as 2-oxoglutarate) to succinate (B1194679) was a known, crucial step, but the involvement of a coenzyme A (CoA) thioester was a subsequent revelation.
The groundbreaking discovery of Coenzyme A by Fritz Lipmann in 1945 was the key that unlocked this part of the metabolic puzzle. It soon became apparent that CoA was essential for the activation of carboxylic acids, including the intermediates of the Krebs cycle. The oxidative decarboxylation of α-ketoglutarate was a prime candidate for CoA involvement.
While a single "discovery" paper for this compound is not readily identifiable, its existence was firmly established through the meticulous work of researchers like Seymour Kaufman, and D.R. Sanadi and J.W. Littlefield in the early 1950s. Their research on the purification and properties of the α-ketoglutarate dehydrogenase complex (OGDHc) from various tissues, such as pigeon breast muscle and pig heart, demonstrated that the oxidation of α-ketoglutarate was dependent on the presence of CoA and NAD+. The product of this reaction was identified as a thioester of succinic acid and coenzyme A, which we now know as succinyl-CoA or, more systematically, this compound.
These early studies established the overall reaction catalyzed by the OGDHc:
α-ketoglutarate + NAD+ + CoA → Succinyl-CoA + CO2 + NADH + H+ [1]
The identification of succinyl-CoA as the product implicitly confirmed the transient formation of a five-carbon acyl-CoA intermediate, this compound, which is then decarboxylated.
The Central Role of this compound in Metabolism
This compound sits (B43327) at a critical juncture in cellular metabolism. Its primary and most well-known role is as an intermediate in the tricarboxylic acid (TCA) cycle, linking the entry of carbon from carbohydrates, fats, and proteins to the production of reducing equivalents (NADH and FADH2) for ATP synthesis.
Beyond the TCA cycle, the precursor of this compound, α-ketoglutarate, is a key link between carbon and nitrogen metabolism, serving as a primary acceptor of ammonia (B1221849) in the synthesis of glutamate. This positions the OGDHc and its product as a critical regulatory point in balancing energy production with amino acid biosynthesis.
Experimental Protocols from the Foundational Era
The researchers who first characterized this compound and its formation relied on a combination of innovative biochemical techniques. The following are detailed methodologies representative of the key experiments of that time.
Purification of the α-Ketoglutarate Dehydrogenase Complex
Early purification of the OGDHc was a significant challenge due to its multi-enzyme nature and its association with the mitochondrial membrane. A typical protocol, adapted from the work of Sanadi and Littlefield, would involve the following steps:
Assay of α-Ketoglutarate Dehydrogenase Activity
The activity of the OGDHc was typically measured by monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm. A standard assay mixture would contain:
-
Phosphate buffer (pH 7.4)
-
α-Ketoglutarate (substrate)
-
Coenzyme A
-
NAD+
-
Cysteine (to maintain a reducing environment for CoA)
-
The purified enzyme fraction
The reaction would be initiated by the addition of the enzyme, and the increase in absorbance at 340 nm would be recorded over time.
The Hydroxylamine (B1172632) Assay for Thioester Quantification
A cornerstone of early acyl-CoA research was the colorimetric assay developed by Earl R. Stadtman, which utilized the reaction of thioesters with hydroxylamine to form a hydroxamate.[2] This hydroxamate, in the presence of ferric ions, forms a colored complex that can be quantified spectrophotometrically.
Experimental Protocol: Hydroxylamine Assay
-
Reaction Mixture: The sample containing the acyl-CoA (e.g., the product of the OGDHc reaction) was mixed with a solution of neutral hydroxylamine.
-
Incubation: The mixture was incubated at room temperature for a set period (e.g., 10 minutes) to allow for the formation of the hydroxamate.
-
Acidification and Color Development: The reaction was stopped, and the color developed by adding a solution of ferric chloride (FeCl3) in hydrochloric acid (HCl).
-
Spectrophotometry: The absorbance of the resulting colored complex was measured at approximately 540 nm.
-
Quantification: The concentration of the thioester was determined by comparing the absorbance to a standard curve prepared with a known thioester, such as acetyl phosphate.
This method, while not specific to this compound, was instrumental in quantifying the total amount of thioester formed in enzymatic reactions and was a key piece of evidence for the product of the OGDHc being a CoA derivative.
Quantitative Data from Early Research
While early papers often focused on the qualitative aspects of enzyme activity and reaction requirements, some quantitative data can be extracted. The following table summarizes typical Michaelis-Menten constants (Km) for the substrates of the OGDHc from early studies on the purified enzyme from pig heart.
| Substrate | Km (approximate value) |
| α-Ketoglutarate | 0.1 - 0.5 mM |
| Coenzyme A | 0.01 - 0.05 mM |
| NAD+ | 0.05 - 0.1 mM |
Note: These values are approximations derived from graphical data in historical publications and may vary depending on the specific experimental conditions and purity of the enzyme preparation.
The Evolving Understanding of this compound's Role
Since its initial characterization as a Krebs cycle intermediate, our understanding of the broader implications of this compound and its metabolic context has expanded significantly.
The activity of the OGDHc, and thus the production of this compound, is now known to be tightly regulated by a variety of factors, including:
-
Product inhibition: NADH and succinyl-CoA are potent inhibitors of the complex.[3]
-
Allosteric regulation: The complex is allosterically activated by Ca2+ and ADP, and inhibited by ATP.[3][4]
-
Redox state: The enzyme is sensitive to oxidative stress, with its lipoic acid cofactors being susceptible to modification.
More recently, the precursor of this compound, α-ketoglutarate, has been recognized as a master regulator of numerous cellular processes, including epigenetic modifications and the activity of 2-oxoglutarate-dependent dioxygenases. These enzymes play crucial roles in collagen synthesis, hypoxia sensing, and DNA and histone demethylation. Therefore, the flux through the OGDHc, which consumes α-ketoglutarate to produce this compound, has profound implications for a wide range of cellular functions beyond energy metabolism.
Conclusion and Future Directions
The journey of this compound from a hypothetical intermediate to a recognized cornerstone of cellular metabolism is a testament to the power of meticulous biochemical investigation. The foundational work of the mid-20th century, employing techniques that may seem rudimentary by today's standards, laid the groundwork for our current understanding of metabolic regulation. For researchers and drug development professionals, this history underscores the interconnectedness of metabolic pathways and the potential for therapeutic intervention by targeting key enzymatic steps.
Future research will undoubtedly continue to unravel the complex regulatory networks that govern the flux through the OGDHc and the fate of its product, this compound. A deeper understanding of how this seemingly simple thioester influences the broader landscape of cellular signaling and gene expression will be crucial in the development of novel therapies for metabolic disorders, cancer, and neurodegenerative diseases. The legacy of the early pioneers in this field serves as a constant reminder that even the most transient of molecules can hold the key to understanding the intricate machinery of life.
References
- 1. α-Ketoglutarate dehydrogenase: A mitochondrial redox sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [137] Preparation and assay of acyl coenzyme A and other thiol esters; use of hydroxylamine | Semantic Scholar [semanticscholar.org]
- 3. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-ketoglutarate dehydrogenase complex: Topics by Science.gov [science.gov]
2-Oxoglutaryl-CoA vs. Succinyl-CoA in Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the intricate network of cellular respiration, the tricarboxylic acid (TCA) cycle stands as a central hub for energy production and biosynthetic precursor supply. This guide provides an in-depth technical examination of two critical intermediates of this cycle: 2-oxoglutaryl-CoA (α-ketoglutarate) and succinyl-CoA. We will delve into their distinct roles, the enzymatic reactions that govern their interconversion, their regulatory mechanisms, and their connections to other vital metabolic pathways. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting cellular metabolism.
Core Roles and Chemical Structures
This compound , a five-carbon α-keto acid derivative of glutaric acid, serves as a crucial branch point in metabolism. It is a key intermediate in the TCA cycle and also plays a central role in nitrogen metabolism, acting as a precursor for the synthesis of several amino acids (such as glutamate, glutamine, proline, and arginine) and the neurotransmitter GABA.
Succinyl-CoA , a four-carbon molecule, is another pivotal intermediate of the TCA cycle. Beyond its role in oxidative phosphorylation, succinyl-CoA is a versatile precursor for various biosynthetic pathways, most notably heme synthesis.[1][2][3] It also participates in the metabolism of odd-chain fatty acids and certain amino acids.[2]
The Enzymatic Bridge: α-Ketoglutarate Dehydrogenase Complex
The conversion of this compound to succinyl-CoA is a critical, irreversible step in the TCA cycle, catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC) .[4][5] This multi-enzyme complex is analogous in structure and mechanism to the pyruvate (B1213749) dehydrogenase complex.
The overall reaction is: α-ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + CO₂ + NADH + H⁺ [5]
Regulation of the α-Ketoglutarate Dehydrogenase Complex
The activity of KGDHC is a key regulatory point of the TCA cycle and is tightly controlled by several mechanisms:
-
Product Inhibition: The complex is inhibited by its products, succinyl-CoA and NADH.[6][7]
-
Allosteric Regulation:
-
Substrate Availability: The availability of α-ketoglutarate, NAD⁺, and CoA directly influences the reaction rate.[9]
Quantitative Data: Kinetic Parameters of α-Ketoglutarate Dehydrogenase Complex
The kinetic properties of KGDHC can vary depending on the tissue and organism. The following table summarizes some reported Michaelis-Menten constants (Kₘ).
| Substrate | Organism/Tissue | Kₘ (mM) | Reference |
| α-ketoglutarate | Bovine Adrenals | 0.190 | [4] |
| CoA | Bovine Adrenals | 0.012 | [4] |
| NAD⁺ | Bovine Adrenals | 0.025 | [4] |
Succinyl-CoA Synthetase: Substrate-Level Phosphorylation
Following its formation, succinyl-CoA is converted to succinate (B1194679) in a reversible reaction catalyzed by succinyl-CoA synthetase (SCS), also known as succinate thiokinase.[10] This is the only step in the TCA cycle where substrate-level phosphorylation occurs, directly generating a high-energy phosphate (B84403) bond in the form of GTP or ATP.[11]
The reaction is: Succinyl-CoA + NDP + Pi ↔ Succinate + CoA + NTP (where NDP is GDP or ADP, and NTP is GTP or ATP)[10]
Isoforms and Nucleotide Specificity
Mammalian tissues express two major isoforms of SCS, differing in their nucleotide specificity:
-
GTP-specific SCS (GTPSCS): Predominantly found in tissues with high anabolic activity, such as the liver and kidney.[10]
-
ATP-specific SCS (ATPSCS): More abundant in tissues with high energy demand, like the heart and brain.[10]
Quantitative Data: Kinetic Parameters of Succinyl-CoA Synthetase
The kinetic parameters of SCS isoforms highlight their adaptation to the metabolic needs of different tissues.
| Isoform | Tissue | Substrate | Apparent Kₘ (mM) | Reference |
| ATPSCS | Pigeon Breast Muscle | Succinate | 5 | [10] |
| GTPSCS | Pigeon Liver | Succinate | 0.5 | [10] |
Metabolic Fates Beyond the TCA Cycle
Succinyl-CoA in Heme Synthesis
Succinyl-CoA is a fundamental building block for the synthesis of porphyrins, the precursors to heme. The first and rate-limiting step of this pathway is the condensation of succinyl-CoA and glycine (B1666218) to form δ-aminolevulinic acid (ALA), catalyzed by ALA synthase.[2][3][12] This process is particularly active in the bone marrow and liver.[2]
Figure 1. Initiation of Heme Synthesis
Experimental Protocols
α-Ketoglutarate Dehydrogenase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[13]
Principle: The activity of α-KGDH is determined by measuring the reduction of a probe, which is coupled to the production of NADH during the conversion of α-ketoglutarate to succinyl-CoA. The colored product has a strong absorbance at 450 nm.
Materials:
-
KGDH Assay Buffer
-
KGDH Substrate (α-ketoglutarate)
-
KGDH Developer
-
NADH Standard (1.25 mM)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10⁶) in 100 µL of ice-cold KGDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.
-
NADH Standard Curve: Prepare a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of 1.25 mM NADH Standard to wells, generating 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well standards. Adjust the volume of each well to 50 µL with KGDH Assay Buffer.
-
Reaction Setup: Add 5-50 µL of sample supernatant to duplicate wells. Bring the final volume to 50 µL with KGDH Assay Buffer. For a background control, prepare parallel sample wells without the KGDH Substrate.
-
Reaction Mix: Prepare a reaction mix for each sample and standard well containing:
-
48 µL KGDH Assay Buffer
-
2 µL KGDH Developer
-
2 µL KGDH Substrate
-
-
Measurement: Add 50 µL of the Reaction Mix to each well. Measure the absorbance at 450 nm (A₄₅₀) in kinetic mode for 10-60 minutes at 37°C.
-
Calculation: Determine the change in absorbance (ΔA₄₅₀) over a specific time interval in the linear phase of the reaction. Use the NADH standard curve to convert the ΔA₄₅₀ to the amount of NADH generated. The α-KGDH activity can then be calculated and expressed as nmol/min/mg protein or U/mg.
Figure 2. KGDH Activity Assay Workflow
Succinyl-CoA Synthetase Activity Assay
This protocol is based on commercially available colorimetric assay kits.[1][14][15]
Principle: In the reverse reaction, SCS catalyzes the formation of succinyl-CoA from succinate and CoA in the presence of ATP. The newly formed succinyl-CoA then reacts with a developer to produce a colored product with absorbance at 450 nm.
Materials:
-
SCS Assay Buffer
-
SCS Substrate Mix (containing succinate)
-
SCS Enzyme Mix
-
SCS Developer
-
NADH Standard (1.25 mM)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10⁶) in 100 µL of ice-cold SCS Assay Buffer. Keep on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes. Collect the supernatant.
-
NADH Standard Curve: Prepare a standard curve as described in the α-KGDH assay protocol.
-
Reaction Setup: Add 5-50 µL of sample supernatant to duplicate wells. Adjust the final volume to 50 µL with SCS Assay Buffer. Prepare a background control for each sample without the SCS Substrate Mix.
-
Reaction Mix: Prepare a reaction mix for each well:
-
44 µL SCS Assay Buffer
-
2 µL SCS Substrate Mix
-
2 µL SCS Enzyme Mix
-
2 µL SCS Developer
-
-
Measurement: Add 50 µL of the Reaction Mix to each well. Measure the absorbance at 450 nm (A₄₅₀) in kinetic mode for 10-30 minutes at 25°C.
-
Calculation: Calculate the SCS activity based on the change in absorbance over time, using the NADH standard curve for quantification.
Metabolic Flux Analysis using ¹³C-Labeled Substrates
Metabolic flux analysis (MFA) with stable isotopes provides a quantitative measure of the rates of metabolic reactions in a living system.[16][17][18][19][20]
Principle: Cells are cultured in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine). The labeled carbon atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), the relative and absolute fluxes through different metabolic pathways can be determined.
General Workflow:
-
Cell Culture: Culture cells in a defined medium containing the ¹³C-labeled tracer until a metabolic and isotopic steady state is reached.
-
Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of TCA cycle intermediates and related amino acids.
-
Flux Calculation: Use computational modeling to fit the experimental labeling data to a metabolic network model, thereby calculating the metabolic fluxes.
Figure 3. Metabolic Flux Analysis Workflow
Quantification of this compound and Succinyl-CoA by LC-MS/MS
Accurate quantification of these CoA esters is crucial for understanding their metabolic roles.[21][22][23][24]
Principle: This method utilizes the high sensitivity and specificity of LC-MS/MS to separate and quantify this compound and succinyl-CoA in biological samples.
General Procedure:
-
Sample Preparation: Rapidly quench metabolism and extract metabolites using a suitable solvent (e.g., acetonitrile/methanol/water).
-
Chromatographic Separation: Separate the CoA esters using reverse-phase liquid chromatography.
-
Mass Spectrometry Detection: Detect and quantify the target molecules using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.
Conclusion
This compound and succinyl-CoA are more than just intermediates in the TCA cycle; they are critical nodes in the metabolic network, linking energy metabolism with a wide array of biosynthetic and signaling pathways. A thorough understanding of their regulation and interplay is essential for developing novel therapeutic strategies for metabolic disorders, cancer, and neurodegenerative diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of these vital molecules.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medclubhu.weebly.com [medclubhu.weebly.com]
- 3. microbenotes.com [microbenotes.com]
- 4. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Regulation of TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 7. Regulation of Citric Acid Cycle – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 8. alpha-ketoglutarate dehydrogenase complex: Topics by Science.gov [science.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 11. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 21. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 24. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Oxoglutaryl-CoA in Prokaryotic vs. Eukaryotic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Oxoglutaryl-Coenzyme A (2-OG-CoA) is a critical, albeit transient, intermediate in the central carbon metabolism of both prokaryotic and eukaryotic organisms. Positioned at the crossroads of the tricarboxylic acid (TCA) cycle and various biosynthetic pathways, its metabolic role is intrinsically linked to the broader functions of its precursor, 2-oxoglutarate (α-ketoglutarate). This technical guide provides an in-depth comparative analysis of the synthesis, fate, and regulation of 2-OG-CoA in prokaryotes and eukaryotes, highlighting key differences that are pertinent to researchers in basic science and drug development. While direct quantitative data on 2-OG-CoA concentrations are scarce due to its metabolic lability, this guide synthesizes available information on related enzyme kinetics, metabolic fluxes, and analytical methodologies to provide a comprehensive overview.
Introduction
2-Oxoglutaryl-CoA is an acyl-CoA thioester formed from the five-carbon dicarboxylic acid, 2-oxoglutarate. Its primary role is as an intermediate in the conversion of 2-oxoglutarate to succinyl-CoA, a key reaction in the TCA cycle. This conversion is catalyzed by the 2-oxoglutarate dehydrogenase complex (OGDHC) in most aerobic organisms. However, alternative enzymatic pathways exist, particularly in anaerobic prokaryotes. Understanding the nuances of 2-OG-CoA metabolism across different domains of life offers insights into metabolic flexibility, regulation, and potential targets for therapeutic intervention.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two distinct enzymatic mechanisms that differ significantly between many prokaryotes and eukaryotes in their physiological context.
Oxidative Decarboxylation by 2-Oxoglutarate Dehydrogenase Complex (OGDHC)
In both prokaryotes and the mitochondria of eukaryotes, the most prominent pathway for this compound formation is as a bound intermediate in the reaction catalyzed by the OGDHC. This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA.
Reaction: 2-oxoglutarate + NAD⁺ + CoA-SH → Succinyl-CoA + CO₂ + NADH + H⁺
The OGDHC consists of three enzymatic components:
-
E1 (2-oxoglutarate dehydrogenase): Decarboxylates 2-oxoglutarate.
-
E2 (dihydrolipoamide succinyltransferase): Transfers the succinyl group to Coenzyme A, forming succinyl-CoA. This compound is a transient, enzyme-bound intermediate in this process.
-
E3 (dihydrolipoamide dehydrogenase): Reoxidizes the lipoamide (B1675559) cofactor.
While the overall mechanism is conserved, the composition and regulation of the OGDHC can differ between prokaryotes and eukaryotes.[1][2][3]
Reductive Carboxylation by 2-Oxoglutarate:Ferredoxin Oxidoreductase (OGOR)
In many anaerobic and some aerobic prokaryotes, particularly those utilizing the reductive TCA cycle for carbon fixation, this compound is synthesized via the reductive carboxylation of succinyl-CoA. This reaction is catalyzed by 2-oxoglutarate:ferredoxin oxidoreductase (OGOR), also known as 2-oxoglutarate synthase.[4]
Reaction: Succinyl-CoA + CO₂ + 2 Fdred → this compound + 2 Fdox
This reversible reaction is a key step in the reductive TCA cycle, allowing these organisms to fix carbon dioxide.[4] Eukaryotes are not known to possess this enzyme.
Metabolic Fates of this compound
The primary and most well-documented fate of this compound is its immediate conversion to succinyl-CoA within the OGDHC complex. However, other potential, though less characterized, metabolic routes may exist.
-
Conversion to Succinyl-CoA: In the canonical TCA cycle, this compound is rapidly converted to succinyl-CoA by the E2 component of the OGDHC.
-
Hydrolysis: It is plausible that this compound can be hydrolyzed back to 2-oxoglutarate and Coenzyme A, either spontaneously or enzymatically by a thioesterase, although specific enzymes for this reaction are not well-characterized.[5]
-
Alternative Metabolic Pathways: In some prokaryotes, glutaryl-CoA, a related dicarboxyl-CoA, is involved in various metabolic pathways.[6] It is conceivable that under certain conditions, this compound could be channeled into alternative pathways, though evidence for this is limited.
Quantitative Data
Direct quantitative measurements of intracellular this compound concentrations are notably absent in the scientific literature. This is likely due to its extremely short half-life as a transient intermediate within the OGDHC. However, we can infer its metabolic relevance by examining the concentrations of its precursor, 2-oxoglutarate, and the kinetic properties of the enzymes that produce it.
Intracellular Concentrations of 2-Oxoglutarate
The concentration of 2-oxoglutarate is known to fluctuate significantly in response to nutrient availability, reflecting the cell's metabolic state. These fluctuations directly impact the substrate availability for this compound synthesis.
| Organism/Cell Type | Condition | 2-Oxoglutarate Concentration (mM) | Reference |
| Escherichia coli | Glycerol medium | ~0.5 | [7] |
| Escherichia coli | Carbon-free medium | 0.35 | [7] |
| Escherichia coli | 30 min after glucose addition | 2.6 | [7] |
| Escherichia coli | Nitrogen starvation | ~1.4 - 12 | [7] |
| Escherichia coli | High ammonium | ~0.3 - 0.6 | [7] |
Enzyme Kinetics
The kinetic parameters of the enzymes producing this compound provide insights into their efficiency and substrate affinity.
| Enzyme | Organism | Substrate | Km (mM) | Reference |
| OGDHC | Azotobacter vinelandii | 2-Oxoglutarate | 0.15 | [8] |
| OGDHC | Azotobacter vinelandii | CoA | 0.014 | [8] |
| OGDHC | Azotobacter vinelandii | NAD⁺ | 0.17 | [8] |
| OGOR (For) | Hydrogenobacter thermophilus | Succinyl-CoA (carboxylation) | 0.045 | [4] |
| OGOR (Kor) | Hydrogenobacter thermophilus | Succinyl-CoA (carboxylation) | 0.018 | [4] |
Signaling Pathways
While 2-oxoglutarate is a well-established signaling molecule that regulates a wide range of cellular processes in both prokaryotes and eukaryotes, there is currently no direct evidence to suggest that this compound itself functions as a signaling molecule.[9] Its metabolic effects are likely mediated through its influence on the pools of 2-oxoglutarate, succinyl-CoA, and the NAD⁺/NADH ratio.
Signaling roles of 2-oxoglutarate, the precursor of this compound.
Experimental Protocols
Proposed Protocol for Quantification of this compound by LC-MS/MS
This protocol is a generalized procedure based on established methods for short-chain acyl-CoA analysis.[7][10] Optimization will be required for specific instrumentation and biological matrices.
References
- 1. The alpha-ketoacid dehydrogenase complexes. Sequence similarity of rat pyruvate dehydrogenase with Escherichia coli and Azotobacter vinelandii alpha-ketoglutarate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-keto acid dehydrogenase complexes. 8. Comparison of dihydrolipoyl dehydrogenases from pyruvate and alpha-ketoglutarate dehydrogenase complexes of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-KETO ACID DEHYDROGENASE COMPLEXES, XI. COMPARATIVE STUDIES OF REGULATORY PROPERTIES OF THE PYRUVATE DEHYDROGENASE COMPLEXES FROM KIDNEY, HEART, AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylation reaction catalyzed by 2-oxoglutarate:ferredoxin oxidoreductases from Hydrogenobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enviPath [envipath.org]
- 6. Bioenergetics in glutaryl-coenzyme A dehydrogenase deficiency: a role for glutaryl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic properties of the 2-oxoglutarate dehydrogenase complex from Azotobacter vinelandii evidence for the formation of a precatalytic complex with 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intracellular Landscape of 2-Oxoglutaryl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Oxoglutaryl-CoA is a critical intermediate in cellular metabolism, positioned at the crossroads of the Krebs cycle and amino acid metabolism. Despite its significance, direct quantitative data on its physiological concentrations in various tissues are notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the existing knowledge, focusing on the broader context of short-chain acyl-CoA quantification as a proxy. We present available data for closely related metabolites, detail the sophisticated analytical techniques required for their measurement, and illustrate the key metabolic and experimental pathways to equip researchers with a thorough understanding of this challenging but vital area of study.
Introduction: The Elusive this compound
This compound is formed from 2-oxoglutarate (alpha-ketoglutarate) by the 2-oxoglutarate dehydrogenase complex, a key regulatory point in the Krebs cycle. This reaction links carbohydrate and fat metabolism with amino acid biosynthesis and degradation. Given its central role, understanding the tissue-specific concentrations of this compound is crucial for elucidating metabolic states in health and disease. However, its high reactivity and low abundance make direct and accurate quantification a significant technical challenge.
Quantitative Data on Acyl-CoAs in Tissues
Due to the limited availability of direct measurements for this compound, this section presents quantitative data for other relevant short-chain acyl-CoAs in various rat tissues. These values provide a valuable frame of reference for the expected physiological range of a low-abundance intermediate like this compound.
| Metabolite | Tissue | Species | Concentration (nmol/g wet weight) | Citation |
| Acetyl-CoA | Liver | Rat | 0.100 - 0.350 (nmol/mg protein) | [1] |
| Acetyl-CoA | Brain | Rat | 7.6 ± 2.3 | [2] |
| Acetyl-CoA | Brain | Rat | 0.014 - 0.057 (nmol/mg protein) | [1] |
| Succinyl-CoA | Heart | Mouse | Decreased in chronic heart failure | [3] |
| Butyryl-CoA | Brain | Rat | 30.6 ± 15.9 | [2] |
| Malonyl-CoA | Heart | Rat | ~4-5 | [4] |
| Total Acyl-CoAs | Liver | Rat | High relative to other tissues | [5] |
| Total Acyl-CoAs | Brain | Rat | Low relative to other tissues | [5] |
| Free Coenzyme A | Brain | Rat | 68.7 ± 18.5 | [2] |
| Cytosolic CoA Pool | Liver | Rat | 84.6 ± 3.7 | [6] |
Experimental Protocols for Acyl-CoA Quantification
The gold standard for the quantification of short-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to measure low-abundance metabolites in complex biological matrices.
Protocol: Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature.[7][8][9]
1. Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Weigh the frozen tissue (typically 10-50 mg).
-
Homogenize the tissue on ice in a pre-chilled extraction solution. A common solution is 2.5% 5-sulfosalicylic acid (SSA) to precipitate proteins.[7] The use of an internal standard, such as a stable isotope-labeled acyl-CoA, added at this stage is crucial for accurate quantification.
2. Protein Precipitation and Extraction:
-
Vortex the homogenate thoroughly.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant, which contains the acyl-CoAs.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column suitable for ion-pairing chromatography.
-
Mobile phase A: An aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid or tributylamine) and a weak acid (e.g., acetic acid).
-
Mobile phase B: An organic solvent like acetonitrile (B52724) or methanol (B129727) with the same ion-pairing agent.
-
A gradient elution is employed to separate the different acyl-CoA species.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for most acyl-CoAs will be the protonated molecule [M+H]+.
-
A characteristic neutral loss of 507 m/z is often used for the detection of acyl-CoAs.[10]
-
Specific precursor-to-product ion transitions should be optimized for each target acyl-CoA and the internal standard.
-
4. Data Analysis:
-
Quantify the peak area for each acyl-CoA and the internal standard.
-
Generate a standard curve using known concentrations of acyl-CoA standards.
-
Calculate the concentration of each acyl-CoA in the tissue sample, normalized to the tissue weight.
Signaling Pathways and Experimental Workflows
Metabolic Pathway: The Krebs Cycle
The following diagram illustrates the central role of this compound in the Krebs cycle (also known as the Citric Acid Cycle or TCA Cycle).[11][12][13][14][15]
Experimental Workflow: Acyl-CoA Quantification
This diagram outlines the typical workflow for the extraction and analysis of short-chain acyl-CoAs from tissue samples.
Conclusion
While the direct measurement of physiological this compound concentrations remains a frontier in metabolic research, the methodologies and contextual data presented in this guide offer a solid foundation for researchers in this field. The protocols for short-chain acyl-CoA analysis using LC-MS/MS are robust and can be adapted for the specific quantification of this compound, provided appropriate standards are available. Future research focusing on the development of sensitive and specific assays for this elusive metabolite will be instrumental in advancing our understanding of cellular metabolism in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rats with Long-Term Cholestasis Have a Decreased Cytosolic but Maintained Mitochondrial Hepatic CoA Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. microbenotes.com [microbenotes.com]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. jackwestin.com [jackwestin.com]
The Role of 2-Oxoglutaryl-CoA in Nitrogen Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Oxoglutaryl-CoA is a critical, albeit transient, intermediate at the crossroads of carbon and nitrogen metabolism. While its direct signaling or regulatory roles in nitrogen metabolism are not extensively documented, its position as the product of the 2-oxoglutarate dehydrogenase complex (OGDHC) and the immediate precursor to succinyl-CoA firmly embeds it within key nitrogen-related metabolic pathways. This technical guide provides an in-depth exploration of the formation, metabolic fate, and indirect but significant role of this compound in nitrogen metabolism. The document details the enzymatic reactions involved, the downstream effects of its product, succinyl-CoA, on processes such as heme synthesis and amino acid catabolism, and provides experimental protocols for studying the associated enzymatic activities. All signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.
Introduction: The Nexus of Carbon and Nitrogen Metabolism
Cellular metabolism relies on a complex and interconnected network of biochemical pathways. At the heart of this network lies the tricarboxylic acid (TCA) cycle, a central hub for energy production and the generation of biosynthetic precursors. Within this cycle, the conversion of 2-oxoglutarate to succinyl-CoA represents a key regulatory point that integrates carbon metabolism with nitrogen assimilation and utilization. This compound is the ephemeral intermediate in this transformation, and understanding its metabolic context is crucial for elucidating the intricate balance between cellular energy status and the management of nitrogenous compounds. This guide will delve into the technical details of this compound's role, focusing on its formation and the significant contributions of its metabolic product, succinyl-CoA, to nitrogen-centric pathways.
Formation of this compound: The 2-Oxoglutarate Dehydrogenase Complex
The sole significant source of this compound in most organisms is the oxidative decarboxylation of 2-oxoglutarate, a reaction catalyzed by the mitochondrial multi-enzyme 2-oxoglutarate dehydrogenase complex (OGDHC). This complex is a paradigm of metabolic channeling, ensuring the efficient and controlled transfer of intermediates between its constituent enzymes.[1]
The OGDHC comprises three core enzymes:
-
E1 (2-oxoglutarate dehydrogenase): This component, utilizing thiamine (B1217682) pyrophosphate (TPP) as a cofactor, catalyzes the decarboxylation of 2-oxoglutarate.
-
E2 (dihydrolipoyl succinyltransferase): This enzyme possesses a lipoamide (B1675559) swinging arm that accepts the succinyl group from the E1 component, forming a thioester linkage. It is at this stage that the transient 2-oxoglutaryl moiety is attached to the lipoamide. The succinyl group is then transferred to coenzyme A, forming succinyl-CoA.[2][3]
-
E3 (dihydrolipoamide dehydrogenase): This flavoprotein reoxidizes the reduced lipoamide on the E2 subunit, transferring electrons to NAD+ to form NADH.
The overall reaction is as follows: 2-Oxoglutarate + NAD+ + CoA → Succinyl-CoA + CO2 + NADH
The formation of this compound is tightly regulated, primarily through the activity of the OGDHC, which is sensitive to the energy state of the cell. High levels of ATP, NADH, and succinyl-CoA act as allosteric inhibitors, while ADP and Ca2+ are activators.[1] This regulation ensures that the flux through this pathway is matched to the cell's metabolic demands.
The Metabolic Fate of this compound: The Centrality of Succinyl-CoA
As a highly reactive thioester, this compound is rapidly converted to succinyl-CoA by the E2 component of the OGDHC. Therefore, the physiological role of this compound is intrinsically linked to the metabolic fate of succinyl-CoA. Succinyl-CoA is a versatile molecule that participates in several key metabolic pathways, including those central to nitrogen metabolism.
Heme Synthesis: A Sink for Nitrogen and Succinyl-CoA
Heme, the prosthetic group of hemoglobin, myoglobin, and cytochromes, is a nitrogen-containing porphyrin ring. The biosynthesis of heme is a fundamental process that directly links the TCA cycle with nitrogen metabolism. The first and rate-limiting step of heme synthesis is the condensation of succinyl-CoA and glycine (B1666218) to form δ-aminolevulinate, a reaction catalyzed by δ-aminolevulinate synthase (ALAS).[4][5] This reaction consumes both a carbon skeleton derived from the TCA cycle (via succinyl-CoA) and a nitrogen atom from the amino acid glycine. During periods of active erythropoiesis, a significant portion of the succinyl-CoA produced is channeled into heme biosynthesis to support hemoglobin production.[6]
Amino Acid Catabolism
Several amino acids are degraded to intermediates that can be converted to succinyl-CoA, thus feeding into the TCA cycle. These include isoleucine, valine, methionine, and threonine.[7][8] The catabolism of these amino acids produces propionyl-CoA, which is then converted to succinyl-CoA through a series of enzymatic reactions. This pathway highlights the role of the TCA cycle, and by extension this compound's downstream product, in the disposal of the carbon skeletons of amino acids after the removal of their amino groups.
Connection to the Urea (B33335) Cycle
While not a direct participant, the metabolic flux through this compound is linked to the urea cycle. The urea cycle is the primary pathway for the detoxification of ammonia, a byproduct of amino acid catabolism. One of the nitrogen atoms incorporated into urea is derived from aspartate. Aspartate is formed by the transamination of oxaloacetate, a TCA cycle intermediate. The replenishment of TCA cycle intermediates, a process known as anaplerosis, is crucial for maintaining the cycle's function, especially when intermediates are withdrawn for biosynthetic purposes. The conversion of 2-oxoglutarate to succinyl-CoA is a key anaplerotic reaction that helps maintain the pool of oxaloacetate required for both the TCA cycle and the urea cycle.[9][10]
Quantitative Data
Due to its transient nature, direct measurements of cellular this compound concentrations are scarce in the literature. However, the concentration of its immediate precursor and product can provide an indication of the flux through this metabolic step.
| Metabolite | Organism/Tissue | Concentration | Reference |
| 2-Oxoglutarate | Rat Liver | 0.1 - 0.5 mM | [11] |
| Succinyl-CoA | Mouse Heart | 2.2–50 pmol/mg wet weight | [12] |
| Succinyl-CoA | S. albus | up to 60 nmol g⁻¹ | [13] |
| Acetyl-CoA | Myocytes | Variable (µM range) | [14] |
Table 1: Representative Cellular Concentrations of Related Metabolites.
| Enzyme | Source | Km for 2-Oxoglutarate | Reference |
| 2-Oxoglutarate Dehydrogenase Complex | Bovine Heart | 0.05 - 0.2 mM | [1] |
| 2-Oxoglutarate Dehydrogenase Complex | E. coli | ~0.1 mM | [15] |
Table 2: Kinetic Parameters of the 2-Oxoglutarate Dehydrogenase Complex.
Experimental Protocols
Assay for 2-Oxoglutarate Dehydrogenase Complex (OGDHC) Activity
This protocol describes a spectrophotometric assay to measure the activity of the OGDHC by monitoring the reduction of NAD+ to NADH at 340 nm.[16]
Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM MgCl₂, 0.2 mM TPP, 1 mM DTT.
-
Substrate Solution: 10 mM 2-oxoglutarate.
-
Coenzyme Solution: 2.5 mM NAD+, 0.2 mM Coenzyme A.
-
Mitochondrial extract or purified enzyme.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, coenzyme solution, and mitochondrial extract in a cuvette.
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate solution (2-oxoglutarate).
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of Succinyl-CoA by LC-MS/MS
This protocol provides a general workflow for the quantification of succinyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[14][17]
Materials:
-
Biological sample (e.g., cell culture, tissue).
-
Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20) with 0.1 M formic acid.
-
Internal Standard (e.g., ¹³C-labeled succinyl-CoA).
-
LC-MS/MS system.
Procedure:
-
Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen.
-
Extraction: Homogenize the frozen sample in the cold extraction solvent containing the internal standard.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system.
-
Chromatographic Separation: Separate succinyl-CoA from other metabolites using a suitable column (e.g., C18).
-
Mass Spectrometry Detection: Detect and quantify succinyl-CoA and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis: Calculate the concentration of succinyl-CoA in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Conclusion and Future Directions
While this compound may not be a direct effector in nitrogen metabolism, its role as a transient yet essential intermediate in the conversion of 2-oxoglutarate to succinyl-CoA is undeniable. The metabolic flux through this compound, dictated by the activity of the OGDHC, has profound implications for nitrogen-containing biosynthetic pathways, including heme synthesis, and the catabolism of amino acids. Future research aimed at developing sensitive analytical techniques for the direct quantification of this compound could provide further insights into its cellular dynamics and potentially uncover novel, albeit likely transient, interactions. For drug development professionals, targeting the OGDHC remains a viable strategy for modulating cellular metabolism in various disease states, and a thorough understanding of the downstream consequences, particularly on nitrogen metabolism, is paramount. This guide provides a foundational understanding of the critical, though indirect, role of this compound in the intricate tapestry of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrolipoyllysine-residue succinyltransferase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Heme is Synthesized From Succinyl-CoA & Glycine [mail.almerja.com]
- 5. The role of succinyl-CoA synthetase in the control of heme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. davuniversity.org [davuniversity.org]
- 10. google.com [google.com]
- 11. Regulation of 2-oxoglutarate metabolism in rat liver by NADP-isocitrate dehydrogenase and aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Engineering the 2-Oxoglutarate Dehydrogenase Complex to Understand Catalysis and Alter Substrate Recognition [mdpi.com]
- 16. A sensitive spectrophotometric assay for pyruvate dehydrogenase and oxoglutarate dehydrogenase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Targeted Quantification of 2-Oxoglutaryl-CoA
Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, biomarker discovery, and drug efficacy evaluation.
Introduction 2-Oxoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, stands at the critical intersection of carbon and nitrogen metabolism[1][2]. Its derivative, 2-oxoglutaryl-CoA, is a vital acyl-CoA thioester involved in various metabolic pathways. The ability to accurately quantify this compound is crucial for understanding cellular energy status, nutrient utilization, and the pathophysiology of metabolic diseases. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.
Principle of the Method This method employs a workflow that begins with an efficient extraction of short-chain acyl-CoAs from a biological sample, such as cultured cells. The extract is then subjected to reversed-phase liquid chromatography to separate this compound from other metabolites. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
This protocol outlines the extraction of short-chain acyl-CoAs from an adherent cell culture.
-
Cell Culture: Grow cells to the desired confluency (e.g., 80-90%) in a standard culture plate (e.g., 6-well or 10 cm dish).
-
Metabolic Quenching: Aspirate the culture medium. Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Extraction Solvent Preparation: Prepare a pre-chilled (-20°C) extraction solvent of acetonitrile, methanol, and water in a 2:2:1 ratio (v/v/v)[3].
-
Cell Lysis and Extraction:
-
Add 1 mL of the cold extraction solvent to each well of a 6-well plate.
-
Incubate the plate on ice for 10-15 minutes to ensure complete cell lysis and protein precipitation[3].
-
Scrape the cells from the plate surface using a cell scraper and transfer the entire cell lysate/solvent mixture to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoA metabolites, and transfer it to a new clean tube.
-
Sample Storage: The extracts can be analyzed immediately or stored at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis
The following tables detail the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| LC System | UHPLC System |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 2% B; 2-8 min: 2-50% B; 8-9 min: 50-95% B; 9-10 min: 95% B; 10-12 min: 2% B |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Nebulizer Gas | Nitrogen, 50 psi[4] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Acyl-CoAs exhibit a characteristic fragmentation pattern, typically involving a neutral loss of the 3'-phospho-ADP moiety (507 amu)[5][6]. This allows for the creation of a highly specific MRM transition.
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Use |
|---|---|---|---|
| This compound | 896.6 | 389.6 | Quantifier |
| this compound | 896.6 | 428.0 | Qualifier[5][7] |
Note: The precursor ion m/z is calculated from the molecular weight of 895.6 g/mol [8]. The quantifier ion corresponds to the neutral loss of 507 amu.
Data and Performance
The developed LC-MS/MS method is expected to demonstrate excellent performance characteristics for the quantification of this compound.
Table 4: Expected Method Performance Characteristics
| Parameter | Expected Value | Description |
|---|---|---|
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve across the desired concentration range[9]. |
| LOD (Limit of Detection) | ~ 5-50 nM | The lowest concentration of the analyte that can be reliably detected[6]. |
| LOQ (Limit of Quantification) | ~ 10-100 nM | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%CV) | < 15% | The coefficient of variation for replicate measurements, indicating the method's reproducibility. |
| Accuracy (Recovery %) | 85-115% | The percentage of the true analyte amount recovered, indicating the method's trueness[10]. |
Note: The values in Table 4 are representative of typical performance for short-chain acyl-CoA methods and should be validated experimentally.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Role of 2-Oxoglutarate in the TCA cycle and amino acid synthesis.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific tool for the quantification of this compound in biological samples. This protocol offers detailed steps for sample preparation and instrumental analysis, enabling researchers to accurately measure this key metabolite. The ability to quantify this compound will facilitate a deeper understanding of metabolic regulation and aid in the development of novel therapeutic strategies for metabolic disorders.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C26H40N7O20P3S | CID 70680276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 2-Oxoglutaryl-CoA from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutaryl-CoA is an acyl-CoA derivative of the key metabolic intermediate, 2-oxoglutarate (alpha-ketoglutarate). As an intersection between carbon and nitrogen metabolism, the levels of 2-oxoglutarate and its derivatives are of significant interest in understanding cellular metabolic states, particularly in the context of cancer metabolism and other metabolic disorders. The accurate quantification of this compound in cellular models is crucial for elucidating its role in various signaling pathways and metabolic regulation. However, due to its low abundance and potential instability, a robust and optimized protocol for its extraction and analysis is paramount.
This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The presented methodology is an adaptation of established protocols for short-chain acyl-CoAs, designed to ensure high recovery and stability of the target analyte.
Data Presentation: Representative Intracellular Concentrations of Related Metabolites
Quantitative data for this compound is not widely available in the literature. The following table summarizes quantitative data for the closely related metabolites, glutaryl-CoA and 2-oxoglutarate, across different mammalian cell lines to provide a comparative overview of expected concentration ranges.
| Metabolite | Cell Line | Concentration (pmol/10^6 cells) | Normalization |
| Glutaryl-CoA | HepG2 | 0.647[1] | Per cell number |
| 2-Oxoglutarate | E. coli (in glycerol) | ~500,000 | Per cell volume (assuming 1 µL/10^9 cells)[2] |
| 2-Oxoglutarate | E. coli (glucose-fed) | ~2,600,000 | Per cell volume (assuming 1 µL/10^9 cells)[2][3] |
| 2-Oxoglutarate | Chick Osteoblasts | 6.67 ng/µg DNA | Per µg of DNA[4] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (e.g., per cell number, per mg protein, per cell volume), which can affect direct comparability. The provided data for E. coli has been converted from mM to pmol/10^6 cells based on an estimated cell volume for comparison purposes.
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Experimental Protocols
This protocol is designed for the extraction of this compound from both adherent and suspension cell cultures for analysis by LC-MS/MS.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Deionized water (LC-MS grade), ice-cold
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar odd-chain acyl-CoA such as heptadecanoyl-CoA (C17:0-CoA).
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Protocol 1: Extraction from Adherent Cells
-
Cell Culture: Grow adherent cells in appropriate culture vessels (e.g., 10 cm dishes) to the desired confluency (typically 80-90%).
-
Quenching and Harvesting:
-
Place the culture dish on ice and aspirate the culture medium.
-
Quickly wash the cell monolayer twice with 5 mL of ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add 1 mL of ice-cold 80% methanol (-80°C) containing the internal standard to the dish.
-
Immediately use a cell scraper to scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Extraction:
-
Add 500 µL of ice-cold acetonitrile to the cell lysate.
-
Vortex the mixture vigorously for 1 minute. Alternatively, sonicate the sample on ice for 3 cycles of 30 seconds on, 30 seconds off.
-
Incubate the sample at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Processing:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (speed-vac) or under a gentle stream of nitrogen.
-
Store the dried extract at -80°C until LC-MS analysis.
-
Protocol 2: Extraction from Suspension Cells
-
Cell Culture: Grow suspension cells in appropriate culture flasks to the desired cell density.
-
Quenching and Harvesting:
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of ice-cold PBS.
-
Repeat the centrifugation and washing step.
-
After the final wash, aspirate the PBS completely.
-
Resuspend the cell pellet in 1 mL of ice-cold 80% methanol (-80°C) containing the internal standard.
-
-
Extraction:
-
Follow steps 3a-3d from Protocol 1.
-
-
Sample Processing:
-
Follow steps 4a-4c from Protocol 1.
-
LC-MS/MS Analysis
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable buffer for LC-MS analysis. A common reconstitution solvent is 50% methanol in water with 0.1% formic acid.
-
Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS autosampler vial.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
A typical mobile phase consists of:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Employ a gradient elution to separate the acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Signaling Pathway Diagram
Caption: Simplified TCA cycle showing the position of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosensors-Based In Vivo Quantification of 2-Oxoglutarate in Cyanobacteria and Proteobacteria | MDPI [mdpi.com]
- 4. Bioenergetics in glutaryl-coenzyme A dehydrogenase deficiency: a role for glutaryl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of 2-Oxoglutaryl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxoglutarate dehydrogenase complex (OGDHC), also known as α-ketoglutarate dehydrogenase complex, is a critical mitochondrial multienzyme complex that plays a pivotal role in the citric acid cycle.[1][2] It catalyzes the irreversible oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA and CO2, with the concomitant reduction of NAD+ to NADH.[2][3] This reaction is a key regulatory point in cellular metabolism, linking amino acid and carbohydrate metabolism and providing reducing equivalents for ATP production.[1][3][4] Dysregulation of OGDHC activity has been implicated in various neurodegenerative diseases and cancers, making it an important target for drug development.[1][3]
These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure the activity of the 2-oxoglutaryl-CoA dehydrogenase complex. The assay is based on monitoring the rate of NADH production, which is directly proportional to the enzyme's activity.
Principle of the Assay
The activity of the 2-oxoglutarate dehydrogenase complex is determined by measuring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.[5] The reaction catalyzed is as follows:
2-Oxoglutarate + NAD+ + CoA → Succinyl-CoA + CO2 + NADH + H+
The rate of NADH formation is monitored over time using a spectrophotometer. This method is sensitive, reproducible, and suitable for kinetic studies and inhibitor screening.[6][7]
Data Presentation
Table 1: Kinetic Parameters of 2-Oxoglutarate Dehydrogenase Complex
| Substrate/Effector | Organism/Tissue | Km (mM) | Vmax (µmol/min/mg protein) | Notes |
| 2-Oxoglutarate | Azotobacter vinelandii | 0.14 ± 0.04[1] | 9 ± 3[1] | |
| 2-Oxoglutarate | Pig Heart | 0.220[8] | - | |
| 2-Oxoglutarate | Rat Brain | 0.100[9] | - | |
| 2-Oxoglutarate | Human Brain | 0.083[9] | - | |
| CoA | Azotobacter vinelandii | 0.014[10] | - | |
| CoA | Pig Heart | 0.025[8] | - | |
| NAD+ | Azotobacter vinelandii | 0.17[10] | - | |
| NAD+ | Pig Heart | 0.050[8] | - |
Table 2: Inhibitors and Activators of 2-Oxoglutarate Dehydrogenase Complex
| Compound | Type | Organism/Tissue | Ki / IC50 (µM) | Notes |
| Succinyl Phosphonate (SP) | Competitive Inhibitor | Rat Heart (OGDH reaction) | 7.1 ± 1.6[11] | Competitive with respect to 2-oxoglutarate. |
| Glutaryl Phosphonate (GP) | Competitive Inhibitor | Rat Heart (OGDH reaction) | 2.8 ± 0.8[11] | |
| Adipoyl Phosphonate (AP) | Competitive Inhibitor | Rat Heart (OGDH reaction) | 49 ± 5[11] | |
| NADH | Product Inhibitor | - | - | Competitive with respect to NAD+.[1][8] |
| Succinyl-CoA | Product Inhibitor | - | - | Competitive with respect to CoA.[1][8] |
| ATP | Allosteric Inhibitor | - | - | High energy charge inhibits the enzyme.[1] |
| ADP | Allosteric Activator | - | - | Activates the enzyme.[1] |
| Ca2+ | Allosteric Activator | - | - | Activates the enzyme.[1] |
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Isolated mitochondria or purified 2-oxoglutarate dehydrogenase complex.
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.
-
Substrates:
-
2-Oxoglutaric acid (α-Ketoglutaric acid)
-
Coenzyme A (CoA)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
-
Cofactors:
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl2)
-
-
Inhibitors/Activators (for kinetic studies): As required.
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes (quartz or UV-transparent disposable)
-
Pipettes
-
Microcentrifuge tubes
-
Preparation of Reagent Stock Solutions
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
2-Oxoglutarate: 100 mM in deionized water.
-
CoA: 10 mM in deionized water.
-
NAD+: 20 mM in deionized water.
-
TPP: 20 mM in deionized water.
-
MgCl2: 100 mM in deionized water.
Store all stock solutions at -20°C in aliquots.
Spectrophotometric Assay Protocol
-
Set up the Spectrophotometer: Set the wavelength to 340 nm and the temperature to 30°C.
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the order listed. The final volume of the assay is 1 mL.
| Reagent | Stock Concentration | Volume (µL) | Final Concentration |
| Assay Buffer (50 mM) | 50 mM | to 1000 µL | 50 mM |
| MgCl2 | 100 mM | 20 | 2 mM |
| TPP | 20 mM | 10 | 0.2 mM |
| NAD+ | 20 mM | 100 | 2 mM |
| CoA | 10 mM | 25 | 0.25 mM |
| Enzyme Sample | - | X | - |
-
Pre-incubation: Mix the contents gently by pipetting and pre-incubate the mixture in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 50 µL of 100 mM 2-oxoglutarate (final concentration 5 mM) to the cuvette to start the reaction. Mix quickly by inverting the cuvette.
-
Data Acquisition: Immediately start recording the absorbance at 340 nm for 5-10 minutes at 30-second intervals. The rate of increase in absorbance should be linear for at least the first few minutes.
-
Blank Measurement: A blank reaction should be run without the enzyme or without 2-oxoglutarate to measure any background non-enzymatic reduction of NAD+. Subtract the rate of the blank from the rate of the enzymatic reaction.
-
Calculation of Enzyme Activity: The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)
Where:
-
ΔA340/min is the rate of change of absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
l is the path length of the cuvette (usually 1 cm).
To obtain specific activity (µmol/min/mg of protein), divide the activity by the protein concentration of the enzyme sample (in mg/mL).
-
Visualizations
Signaling Pathway and Regulation
The 2-oxoglutarate dehydrogenase complex is a central component of the citric acid cycle, a key metabolic pathway for energy production.[2] Its activity is tightly regulated by the energy status of the cell.
Caption: Regulation of the 2-Oxoglutarate Dehydrogenase Complex in the Citric Acid Cycle.
Experimental Workflow
The following diagram illustrates the key steps in the enzymatic assay for this compound dehydrogenase activity.
Caption: Experimental Workflow for the 2-Oxoglutarate Dehydrogenase Assay.
References
- 1. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. A sensitive spectrophotometric assay for pyruvate dehydrogenase and oxoglutarate dehydrogenase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition by the branched-chain 2-oxo acids of the 2-oxoglutarate dehydrogenase complex in developing rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic properties of the 2-oxoglutarate dehydrogenase complex from Azotobacter vinelandii evidence for the formation of a precatalytic complex with 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
Synthesis of Stable Isotope-Labeled 2-Oxoglutaryl-CoA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and quantification of metabolite fluxes. 2-Oxoglutaryl-CoA is a key intermediate in the Krebs cycle, linking carbon and nitrogen metabolism. Its stable isotope-labeled counterpart is crucial for studying the dynamics of the Krebs cycle, amino acid metabolism, and related pathways. This document provides detailed application notes and protocols for the synthesis of stable isotope-labeled this compound, catering to the needs of researchers in academia and the pharmaceutical industry.
The synthesis of stable isotope-labeled this compound can be approached through two primary strategies: chemo-enzymatic synthesis of the labeled 2-oxoglutaric acid precursor followed by its coupling to Coenzyme A (CoA), or a biosynthetic approach utilizing cell cultures fed with labeled precursors. This note will focus on a robust chemo-enzymatic approach, providing detailed protocols for each step, from the synthesis of the labeled precursor to the final product, including purification and characterization.
Applications
Stable isotope-labeled this compound is a powerful tool for a variety of research applications, including:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions through the Krebs cycle.
-
Drug Discovery and Development: Investigating the mechanism of action of drugs that target metabolic pathways.
-
Disease Research: Studying metabolic dysregulation in diseases such as cancer, diabetes, and neurodegenerative disorders.
-
Nutritional Science: Tracing the metabolic fate of nutrients.
Synthesis Overview
The synthesis of stable isotope-labeled this compound is a multi-step process that begins with the synthesis of a stable isotope-labeled 2-oxoglutaric acid. This labeled precursor is then coupled with Coenzyme A to form the final product.
Application Note: Purification of 2-Oxoglutaryl-CoA using Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RP-IP-HPLC)
Abstract
This application note details a robust and reproducible method for the purification and analysis of 2-oxoglutaryl-CoA from biological samples or enzymatic reactions using reversed-phase ion-pair high-performance liquid chromatography (RP-IP-HPLC). This compound is a critical intermediate in metabolic pathways, including the Krebs cycle and amino acid metabolism. The presented protocol utilizes a C18 stationary phase with an ion-pairing agent in the mobile phase to achieve efficient retention and separation of this polar analyte. This method is suitable for researchers in metabolic studies, drug development, and biochemistry.
Introduction
2-Oxoglutarate, in its CoA-esterified form, this compound, is a key metabolite linking carbon and nitrogen metabolism. It serves as an intermediate in the tricarboxylic acid (TCA) cycle and a precursor for the biosynthesis of several amino acids.[1][2][3] Accurate quantification and purification of this compound are essential for studying these metabolic pathways and for the characterization of enzymes that utilize it as a substrate.
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of acyl-CoA species.[4] However, the high polarity of short-chain acyl-CoAs, such as this compound, presents a challenge for retention on traditional reversed-phase columns. To overcome this, ion-pair chromatography is employed. An ion-pairing reagent, typically a quaternary amine, is added to the mobile phase to form a neutral, hydrophobic complex with the negatively charged this compound, thereby increasing its retention on the nonpolar stationary phase.[5] This application note provides a detailed protocol for the purification of this compound using RP-IP-HPLC with UV detection.
Experimental Protocol
Sample Preparation (from Biological Tissues)
-
Homogenization: Homogenize frozen tissue samples (e.g., liver, heart) in 10 volumes of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[6]
-
Acid Extraction: Add an equal volume of 10% perchloric acid (PCA) to the homogenate, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 3 M K2CO3. The endpoint is cessation of CO2 effervescence.
-
Second Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC System and Conditions
A standard HPLC system equipped with a UV detector is suitable for this application.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 100 mM Potassium Phosphate, 10 mM Tetrabutylammonium Bromide, pH 5.5 |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or 260 nm |
| Injection Volume | 20 µL |
Table 2: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 27.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Analysis and Purification
-
Standard Injection: Inject a known concentration of a this compound standard to determine its retention time.
-
Sample Injection: Inject the prepared sample.
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantification: For quantitative analysis, create a calibration curve using a series of this compound standards of known concentrations.
-
Fraction Collection: For purification, collect the eluent corresponding to the this compound peak.
-
Post-Purification: The collected fraction can be lyophilized to remove the mobile phase. The resulting purified this compound can be reconstituted in a suitable buffer for downstream applications.
Expected Results
The described RP-IP-HPLC method allows for the successful separation of this compound from other cellular components and related acyl-CoA species. The retention time of this compound will be dependent on the exact chromatographic conditions and column used. Based on the separation of similar dicarboxylic acyl-CoAs like succinyl-CoA and glutaryl-CoA, the expected retention time for this compound under the specified conditions is between 10 and 15 minutes.[7][8]
Table 3: Representative Retention Times of Related Acyl-CoAs
| Compound | Expected Retention Time (min) |
| Coenzyme A (Free) | 3 - 5 |
| Acetyl-CoA | 7 - 9 |
| Succinyl-CoA | 11 - 13 |
| This compound | 10 - 15 (estimated) |
| Glutaryl-CoA | 12 - 16 |
Note: These are estimated retention times. Actual retention times must be confirmed with authentic standards.
Visualizations
Metabolic Pathway of 2-Oxoglutarate
Caption: Role of 2-Oxoglutarate in Metabolism.
Experimental Workflow for HPLC Purification
Caption: HPLC Purification Workflow.
Conclusion
The reversed-phase ion-pair HPLC method described in this application note provides a reliable and effective means for the purification and quantification of this compound. The use of an ion-pairing agent is crucial for achieving adequate retention of this polar metabolite on a C18 column. This protocol can be readily adapted by researchers studying metabolic pathways and enzyme kinetics involving this compound, and serves as a valuable tool for professionals in drug discovery and development targeting these pathways.
References
- 1. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-oxoglutarate metabolic process | SGD [yeastgenome.org]
- 3. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzyme Kinetics Studies Using 2-Oxoglutaryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutaryl-CoA is a critical intermediate in cellular metabolism, primarily known for its role in the tricarboxylic acid (TCA) cycle. It is synthesized from 2-oxoglutarate (also known as alpha-ketoglutarate, α-KG) by the 2-oxoglutarate dehydrogenase complex (OGDHC). Beyond the TCA cycle, the precursor 2-oxoglutarate is a key co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases, which are involved in diverse biological processes including epigenetic regulation, collagen synthesis, and DNA repair.[1]
Given the central role of enzymes that metabolize 2-oxoglutarate and its CoA derivative, they represent attractive targets for drug development in therapeutic areas such as oncology, metabolic disorders, and infectious diseases.[2] Accurate characterization of the kinetic properties of these enzymes is fundamental for understanding their catalytic mechanisms and for screening and developing potent and specific inhibitors. These application notes provide detailed protocols and data for conducting in vitro kinetic studies on enzymes that utilize this compound or its precursor, 2-oxoglutarate.
Application Notes: Significance and Use Cases
-
Target Validation: Kinetic characterization of an enzyme with its substrate, this compound or 2-oxoglutarate, helps validate it as a drug target. Determining kinetic constants like the Michaelis constant (K_m) provides insight into the substrate affinity, which is crucial in the physiological context.[3]
-
High-Throughput Screening (HTS): The protocols described can be adapted for HTS campaigns to identify novel inhibitors. By monitoring enzyme activity in the presence of compound libraries, potential drug candidates can be discovered. A robust assay measuring the conversion of 2-oxoglutarate to succinate (B1194679) provides a convenient method for evaluating inhibitors.[4]
-
Mechanism of Action Studies: For identified inhibitors, detailed kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for structure-activity relationship (SAR) studies and lead optimization.
-
Metabolite Repair and Disease: Enzymes like succinyl-CoA:glutarate-CoA transferase (SUGCT) can utilize glutaryl-CoA, a related dicarboxylic acyl-CoA, and are implicated in "metabolite repair" pathways. Studying these enzymes is crucial for understanding diseases like glutaric aciduria type 1.[5]
Data Presentation: Kinetic Parameters of Key Enzymes
The following tables summarize kinetic data for enzymes that utilize 2-oxoglutarate, the direct precursor to this compound, and for CoA-transferases that may use related acyl-CoA molecules. This data is essential for comparative analysis and for designing experiments with appropriate substrate concentrations.
Table 1: Kinetic Parameters for 2-Oxoglutarate Dehydrogenase Complex (OGDHC)
| Substrate | K_m (µM) | V_max (units/mg) | Organism/Source |
| 2-Oxoglutarate | 230 | Not Reported | Pig Heart |
| NAD⁺ | 80 | Not Reported | Pig Heart |
| Coenzyme A | 5.5 | Not Reported | Pig Heart |
Data compiled from studies on the pig heart enzyme complex. Note that K_m values can be markedly altered by pH.[6]
Table 2: Kinetic Parameters for Various 2-Oxoglutarate (2-OG) Dependent Dioxygenases
| Enzyme | Substrate(s) | K_m for 2-OG (µM) | k_cat/K_m (min⁻¹µM⁻¹) | Organism/Source |
| Prolyl Hydroxylase 2 (PHD2) | HIF-1α peptide | 0.9 | Not Reported | Human |
| Factor-Inhibiting HIF-1α (FIH) | HIF-1α peptide | 20 - 40 | Not Reported | Human |
| ALKBH1 | Bulged DNA (m6A) | Not Reported | 0.043 | Human |
| ALKBH5 | ssRNA (m6A) | Not Reported | 1.6 - 18.57 | Human |
This table presents a selection of data to illustrate the range of kinetic values observed for this diverse enzyme family.[1][4]
Table 3: Kinetic Parameters for Succinyl-CoA:Glutarate-CoA Transferase (SUGCT)
| Substrate | K_m (µM) | Organism/Source |
| Glutaryl-CoA | 17.3 | Human |
| 3-Hydroxy-3-methylglutarate (HMG) | 4000 | Human |
This enzyme demonstrates substrate promiscuity, and its activity can be measured using alternative substrates like glutaryl-CoA in coupled assays.[5]
Experimental Protocols and Methodologies
Protocol 1: General Spectrophotometric Assay for 2-Oxoglutarate Dehydrogenase Complex (OGDHC)
This protocol describes a continuous assay that monitors the production of NADH, which absorbs light at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing 1 mM MgCl₂ and 0.2 mM thiamine (B1217682) pyrophosphate (TPP). Prepare fresh and keep on ice.
-
Substrate Stock Solutions:
-
20 mM 2-oxoglutarate in ultrapure water.
-
10 mM Coenzyme A (CoA) in ultrapure water.
-
20 mM NAD⁺ in ultrapure water.
-
Store stock solutions in aliquots at -20°C.
-
-
Enzyme Solution: Purified OGDHC diluted in Assay Buffer to a suitable concentration (e.g., 0.1 - 0.5 mg/mL). Keep on ice.
2. Assay Procedure:
-
Set up a UV-transparent 96-well plate or cuvettes.
-
To each well, add the following components to a final volume of 200 µL:
-
100 µL of 2x Assay Buffer
-
20 µL of 20 mM NAD⁺ (Final concentration: 2 mM)
-
10 µL of 10 mM CoA (Final concentration: 0.5 mM)
-
Varying concentrations of 2-oxoglutarate (e.g., 0-1000 µM).
-
Add ultrapure water to bring the volume to 180 µL.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader or spectrophotometer.
3. Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate (2-oxoglutarate) concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.
Protocol 2: Coupled Fluorometric Assay for 2-Oxoglutarate-Dependent Dioxygenases
This protocol describes a generic, enzyme-coupled assay that detects the formation of succinate, a common product of all 2-OG-dependent dioxygenases.[7] The succinate is converted to succinyl-CoA, which is then used in a reaction that consumes a fluorescent probe.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES buffer, pH 7.5, containing 100 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbate. Prepare fresh.
-
Substrate/Cofactor Mix: Prepare a 10x stock containing 5 mM 2-oxoglutarate and 5 mM of the primary enzyme substrate (e.g., a specific peptide).
-
Coupling Enzyme Mix: A commercially available kit or a prepared mix containing succinyl-CoA synthetase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Detection Reagent: A fluorescent probe that reacts with a product of the coupled reaction (e.g., a resorufin-based probe for H₂O₂).
-
Enzyme Solution: Purified dioxygenase diluted in Assay Buffer.
2. Assay Procedure:
-
Set up a black, 96-well plate for fluorescence measurements.
-
Add the following to each well:
-
50 µL of 2x Assay Buffer.
-
10 µL of 10x Substrate/Cofactor Mix.
-
10 µL of Coupling Enzyme Mix.
-
10 µL of Detection Reagent.
-
10 µL of ultrapure water.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the dioxygenase enzyme solution.
-
Monitor the change in fluorescence (e.g., λ_ex = 535 nm / λ_em = 587 nm) over time.
3. Data Analysis:
-
Determine the initial reaction rates from the linear phase of the fluorescence signal.
-
Create a standard curve using known concentrations of succinate to convert the fluorescence signal to product concentration.
-
Plot the initial velocities against the 2-oxoglutarate concentration and fit to the Michaelis-Menten equation to determine K_m and V_max.
Visualizations
Caption: General workflow for in vitro enzyme kinetics experiments.
Caption: Role of OGDHC in the Tricarboxylic Acid (TCA) Cycle.
Caption: Logical relationship in a Michaelis-Menten enzyme reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a putative genetic modifier of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed kinetics and regulation of mammalian 2-oxoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
application of 2-oxoglutaryl-CoA in metabolomics research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Glutaryl-Coenzyme A (glutaryl-CoA) is a critical intermediate in the mitochondrial catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan. While the term "2-oxoglutaryl-CoA" is sometimes used, the primary and metabolically significant molecule in this context is glutaryl-CoA, derived from the oxidative decarboxylation of 2-oxoadipate.[1][2] Its concentration and metabolism are vital for cellular energy homeostasis. In the field of metabolomics, the study of glutaryl-CoA is paramount for understanding specific inborn errors of metabolism and for investigating the broader impact of metabolic dysregulation on cellular function, including post-translational modifications.
Metabolic Role and Signaling Pathways
Glutaryl-CoA lies at the heart of the degradation pathway for lysine (B10760008) and tryptophan. This pathway begins with the conversion of these amino acids into 2-oxoadipate (also known as α-ketoadipate). The 2-oxoadipate dehydrogenase complex (OADHC), a mitochondrial multi-enzyme complex, then catalyzes the oxidative decarboxylation of 2-oxoadipate to form glutaryl-CoA.[1][3] This reaction is analogous to the conversion of 2-oxoglutarate to succinyl-CoA in the Krebs cycle.[3][4]
Subsequently, the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which can then be further metabolized to generate acetyl-CoA.[5][6] This final step connects the catabolism of lysine and tryptophan to central carbon metabolism.
Role as a Biomarker in Disease: Glutaric Acidemia Type I
The primary clinical significance of glutaryl-CoA in metabolomics is its role in Glutaric Acidemia Type I (GA-I), an autosomal recessive neurometabolic disorder.[7][8] GA-I is caused by a deficiency in the glutaryl-CoA dehydrogenase (GCDH) enzyme.[6] This enzymatic block prevents the breakdown of glutaryl-CoA, leading to its accumulation in the mitochondria.[7]
The excess glutaryl-CoA is then diverted into alternative pathways:
-
Hydrolysis : It is hydrolyzed to glutaric acid.
-
Reduction : It is converted to 3-hydroxyglutaric acid.
-
Conjugation : It is conjugated with carnitine to form glutarylcarnitine (B602354) (C5DC).[7][9]
The accumulation of glutaric acid and 3-hydroxyglutaric acid is neurotoxic, leading to characteristic brain damage, particularly in the striatum, often triggered by metabolic stress like fever or illness.[6][7] Therefore, metabolomic profiling of glutaryl-CoA and its derivatives is essential for the diagnosis and monitoring of GA-I. Glutarylcarnitine (C5DC) is a key biomarker used in newborn screening programs to detect GA-I via tandem mass spectrometry.[10][11]
Role in Post-Translational Modification
Recent research has uncovered a role for glutaryl-CoA as a donor molecule for a post-translational modification known as lysine glutarylation (Kglu).[5] This modification can occur non-enzymatically when glutaryl-CoA concentrations are high, attaching a glutaryl group to lysine residues on proteins. This process is particularly relevant within the mitochondria, where glutaryl-CoA is produced.[5] Elevated glutaryl-CoA levels, as seen in GA-I, can lead to widespread protein glutarylation, which may impair the function of critical mitochondrial enzymes, including the α-ketoglutarate dehydrogenase complex, thereby disrupting the TCA cycle and overall energy metabolism.[5][6] The mitochondrial sirtuin SIRT5 has been identified as a key enzyme that can remove these glutaryl groups (deglutarylase activity).[1]
Quantitative Data Summary
Direct quantification of glutaryl-CoA in tissues is challenging due to its low abundance and instability. Therefore, metabolomics studies often rely on the measurement of more stable downstream biomarkers like glutarylcarnitine.
Table 1: Key Molecules in Glutaryl-CoA Metabolism
| Metabolite/Enzyme | Abbreviation | Role in Pathway |
|---|---|---|
| 2-Oxoadipate Dehydrogenase Complex | OADHC | Catalyzes the conversion of 2-oxoadipate to glutaryl-CoA.[1] |
| Glutaryl-Coenzyme A | Glutaryl-CoA | Central intermediate in lysine and tryptophan catabolism.[5] |
| Glutaryl-CoA Dehydrogenase | GCDH | Catalyzes the conversion of glutaryl-CoA to crotonyl-CoA; deficient in GA-I.[6] |
| Glutaric Acid | GA | Neurotoxic byproduct of glutaryl-CoA accumulation.[7] |
| 3-Hydroxyglutaric Acid | 3-OH-GA | Neurotoxic byproduct of glutaryl-CoA accumulation.[7] |
| Glutarylcarnitine | C5DC | Carnitine conjugate of glutaric acid; key diagnostic biomarker for GA-I.[10] |
Table 2: Representative Concentrations of Glutarylcarnitine (C5DC) Biomarker
| Condition | Analyte | Fluid | Concentration Range (µM) | Reference |
|---|---|---|---|---|
| Healthy Control | Glutarylcarnitine (C5DC) | Plasma | < 0.025 (Below LOQ) | [10] |
| Glutaric Acidemia Type I (GA-I) | Glutarylcarnitine (C5DC) | Plasma | 0.025 - 20 | [10] |
| GA-I (low-excretor variant) | Glutarylcarnitine (C5DC) | Plasma | Reliably detected above controls |[10][12] |
Experimental Protocols
The analysis of short-chain acyl-CoAs like glutaryl-CoA requires rapid quenching of metabolism, efficient extraction, and sensitive detection, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells
This protocol is adapted from established methods for acyl-CoA analysis.[13][14]
-
Cell Culture and Harvest : Grow cells (e.g., 1-10 million) to the desired confluency.
-
Quenching Metabolism : Aspirate the culture medium completely. Immediately place the culture dish on dry ice and add 1 mL of ice-cold extraction solvent (e.g., 10% (w/v) trichloroacetic acid or an acetonitrile/methanol/water 2:2:1 v/v/v solution).
-
Cell Lysis and Collection : Scrape the frozen cells into the extraction solvent and transfer the mixture to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to each sample to correct for extraction efficiency and matrix effects.
-
Homogenization : Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete cell lysis.
-
Protein Precipitation : Centrifuge the samples at >16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Sample Storage : Store the extracts at -80°C until analysis. For some methods, the sample may be dried under a stream of nitrogen and stored as a dry pellet to improve stability.[14]
Protocol 2: LC-MS/MS Analysis of Glutaryl-CoA
This protocol outlines a general approach for targeted quantification using LC-MS/MS.[13][15]
-
Chromatographic Separation :
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A : Water with an ion-pairing agent (e.g., 5-10 mM tributylamine) and an acid (e.g., 5-15 mM acetic acid) to improve retention and peak shape.
-
Mobile Phase B : Methanol or acetonitrile.
-
Gradient : A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 95%) over 5-10 minutes to elute the acyl-CoAs.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 - 10 µL.
-
-
Mass Spectrometry Detection :
-
Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source : Electrospray Ionization (ESI), typically in positive ion mode, as acyl-CoAs ionize efficiently under these conditions.[13]
-
Detection Mode : Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole. For glutaryl-CoA (C₂₆H₄₂N₇O₁₉P₃S), a precursor ion ([M+H]⁺) would be selected, and specific product ions would be monitored. High-resolution instruments would use extracted ion chromatograms of the accurate mass.
-
Example MRM Transitions : While specific transitions should be optimized empirically, a common fragmentation pattern for acyl-CoAs involves the loss of the acyl group or cleavage at the phosphodiester bonds. The precursor ion for glutaryl-CoA would be m/z 882.16. A characteristic product ion would correspond to the CoA moiety.
-
Data Analysis : Quantify the analyte by integrating the peak area from the extracted ion chromatogram and comparing it to a calibration curve generated using authentic standards. Normalize the result to the internal standard.
-
References
- 1. 2-oxoadipate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial 2-oxoadipate and 2-oxoglutarate dehydrogenase complexes share their E2 and E3 components for their function and both generate reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Functions and Mechanisms of Lysine Glutarylation in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guideline for the diagnosis and management of glutaryl-CoA dehydrogenase deficiency (glutaric aciduria type I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Real-Time 2-Oxoglutaryl-CoA Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutaryl-CoA is a critical intermediate in the metabolic pathway of lysine (B10760008) degradation. Dysregulation of this pathway has been implicated in various metabolic disorders. Real-time monitoring of this compound levels in living cells can provide invaluable insights into cellular metabolism, enzyme kinetics, and the efficacy of therapeutic interventions targeting this pathway. These application notes describe a genetically encoded biosensor for the real-time, in-vivo monitoring of this compound, offering a powerful tool for basic research and drug discovery.
This document provides a detailed protocol for the design, construction, and application of a novel biosensor for this compound. The proposed biosensor is based on a hypothetical engineered allosteric transcription factor (aTF), a class of regulatory proteins that undergo conformational changes upon binding to a specific ligand.[1][2] This conformational change is then translated into a measurable output, such as fluorescence, enabling the dynamic tracking of the target metabolite. While a naturally occurring aTF for this compound has not been identified, this protocol outlines the principles and steps for engineering such a biosensor, leveraging existing knowledge of aTF-based sensor design.[3][4]
Principle of the Biosensor
The proposed biosensor, hereafter named OGSensor (OxoGlutaryl-CoA Sensor), is a genetically encoded, single-plasmid system. It consists of two main components:
-
An engineered allosteric transcription factor (aTF): This protein is engineered to specifically bind this compound. The design would hypothetically be based on a protein scaffold known to bind similar molecules, such as glutaryl-CoA dehydrogenase (GCDH), an enzyme in the lysine degradation pathway that acts on a structurally related substrate.[5][6] Site-directed mutagenesis would be employed to alter the binding pocket to favor this compound.
-
A fluorescent reporter gene: The expression of this gene, for instance, a Green Fluorescent Protein (GFP), is controlled by a promoter that is regulated by the engineered aTF.
In the absence of this compound, the aTF binds to the promoter, repressing the transcription of the reporter gene. When this compound is present, it binds to the aTF, inducing a conformational change that causes the aTF to dissociate from the promoter. This de-repression allows for the transcription and translation of the fluorescent reporter protein, leading to a measurable increase in fluorescence that is proportional to the concentration of this compound.
Data Presentation
The performance of the OGSensor should be characterized by determining its dynamic range, sensitivity, specificity, and response time. The following tables provide a template for presenting such quantitative data.
Table 1: OGSensor Performance Characteristics
| Parameter | Value | Units |
| Dynamic Range | 1 - 500 | µM |
| EC50 | 75 | µM |
| Hill Coefficient | 1.8 | - |
| Maximum Fold Change | 15 | - |
| Response Time (t1/2) | < 10 | minutes |
Table 2: Specificity of the OGSensor
| Metabolite | Fold Induction (at 100 µM) |
| This compound | 12.5 |
| Glutaryl-CoA | 1.8 |
| Succinyl-CoA | 1.2 |
| 2-Oxoadipate | 1.1 |
| 2-Oxoglutarate | 1.0 |
| Coenzyme A | 1.0 |
Experimental Protocols
Protocol 1: Construction of the OGSensor Plasmid
This protocol describes the molecular cloning steps to assemble the OGSensor plasmid. This involves standard molecular biology techniques.
Materials:
-
Expression vector (e.g., pET-28a or a suitable mammalian expression vector)
-
Gene encoding the engineered aTF (synthesized or amplified by PCR)
-
Gene encoding a fluorescent reporter (e.g., eGFP)
-
Promoter sequence containing the aTF binding site
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells for cloning and plasmid propagation
-
DNA purification kits
Procedure:
-
Vector Preparation: Digest the expression vector with appropriate restriction enzymes to create insertion sites for the aTF and the reporter cassette. Purify the linearized vector.
-
Insert Preparation:
-
Amplify the gene for the engineered aTF and the fluorescent reporter gene using PCR with primers that add appropriate restriction sites.
-
Digest the PCR products with the same restriction enzymes used for the vector.
-
Purify the digested inserts.
-
-
Ligation: Ligate the digested aTF gene and the reporter cassette (promoter + fluorescent protein) into the prepared expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Screening and Verification: Plate the transformed cells on selective agar (B569324) plates. Screen the resulting colonies by colony PCR and restriction digestion of purified plasmid DNA to identify clones with the correct insert.
-
Sequence Confirmation: Sequence the entire OGSensor construct to ensure the absence of mutations.
Protocol 2: In Vitro Characterization of the OGSensor
This protocol details the steps to characterize the biosensor's response to this compound in a cell-free system.
Materials:
-
Purified OGSensor plasmid DNA
-
Cell-free transcription-translation (TX-TL) system (e.g., from E. coli)
-
This compound stock solution
-
Other CoA derivatives and related metabolites for specificity testing
-
Fluorometer or plate reader capable of measuring the specific fluorescence of the reporter protein
Procedure:
-
Prepare a master mix of the cell-free TX-TL system according to the manufacturer's instructions.
-
Set up reactions: In a microplate, add the OGSensor plasmid DNA to the master mix.
-
Add Effectors: Add varying concentrations of this compound to the reactions. For specificity testing, add other metabolites at a fixed concentration. Include a no-effector control.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a sufficient time to allow for protein expression (e.g., 2-4 hours).
-
Fluorescence Measurement: Measure the fluorescence of the reporter protein in each well using a fluorometer.
-
Data Analysis: Subtract the background fluorescence (no-effector control) from all measurements. Plot the fluorescence intensity as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Hill coefficient.
Protocol 3: Real-Time Monitoring of this compound in Living Cells
This protocol describes how to use the OGSensor for real-time monitoring of this compound in cultured cells.
Materials:
-
Mammalian cells (e.g., HEK293T or a relevant cell line for the research question)
-
Cell culture medium and supplements
-
OGSensor plasmid DNA (mammalian expression vector)
-
Transfection reagent
-
Fluorescence microscope with live-cell imaging capabilities
-
Environmental chamber to maintain temperature, CO2, and humidity
Procedure:
-
Cell Seeding: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Transfection: Transfect the cells with the OGSensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the biosensor for 24-48 hours.
-
Live-Cell Imaging:
-
Mount the imaging dish on the fluorescence microscope equipped with an environmental chamber.
-
Acquire baseline fluorescence images of the transfected cells.
-
To induce changes in this compound levels, treat the cells with relevant stimuli (e.g., lysine, metabolic inhibitors).
-
Acquire fluorescence images at regular time intervals to monitor the dynamic changes in biosensor output.
-
-
Image and Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells over time using image analysis software.
-
Normalize the fluorescence signal to the baseline to determine the fold change.
-
Plot the normalized fluorescence as a function of time to visualize the real-time dynamics of this compound.
-
Mandatory Visualizations
Caption: Lysine degradation pathway highlighting the central role of this compound.
Caption: Experimental workflow for the development and application of the OGSensor.
Caption: Mechanism of the allosteric transcription factor-based OGSensor.
References
- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription factor-based biosensors for screening and dynamic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring 2-Oxoglutarate Flux In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutarate (2-OG), also known as alpha-ketoglutarate (B1197944), is a pivotal metabolite at the intersection of carbon and nitrogen metabolism.[1][2] It serves as a key intermediate in the tricarboxylic acid (TCA) cycle, a primary pathway for cellular energy production.[2] The flux through 2-oxoglutarate, particularly its conversion to succinyl-CoA via the 2-oxoglutarate dehydrogenase (OGDH) complex, is a critical control point in the TCA cycle.[2][3] This reaction involves the transient intermediate 2-oxoglutaryl-CoA. Measuring the in vivo flux through this step provides invaluable insights into the metabolic state of cells, tissues, and whole organisms, which is of paramount importance in various research areas, including cancer metabolism, metabolic diseases, and drug development.[4][5]
This document provides a detailed protocol for measuring the in vivo flux from 2-oxoglutarate, representing the activity of the OGDH complex. The methodology is centered around stable isotope tracing coupled with mass spectrometry, which is the gold standard for metabolic flux analysis.[5][6][7]
Principle of the Method
The core of this protocol lies in the application of stable isotope tracing.[4][8][9] A substrate labeled with a stable isotope, typically 13C (e.g., [U-13C6]glucose or [U-13C5]glutamine), is introduced into the biological system.[4] As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites, including 2-oxoglutarate and other TCA cycle intermediates. By measuring the distribution of these labeled isotopes (mass isotopomers) in the metabolites of interest using mass spectrometry, it is possible to deduce the relative and absolute rates of metabolic reactions.[10][11] This data is then used in computational models to calculate the metabolic flux.[6]
Signaling and Metabolic Pathway
The conversion of 2-oxoglutarate to succinyl-CoA is a key regulatory point in the TCA cycle. The flux through this step is influenced by the energy status of the cell and the availability of substrates.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolite alpha-ketoglutarate extends lifespan by inhibiting the ATP synthase and TOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 7. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Application Notes for High-Purity 2-Oxoglutaryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of commercial sources for high-purity 2-oxoglutaryl-CoA, a critical intermediate in the citric acid cycle, and its applications in research and drug development. It includes application notes, detailed experimental protocols, and visualizations to facilitate its use in the laboratory.
Commercial Availability
High-purity this compound is available from specialized biochemical suppliers. While a comprehensive list is challenging to maintain due to fluctuating stock and catalog changes, researchers can inquire with the following reputable vendors known for supplying enzyme substrates and cofactors:
-
MedchemExpress: Appears to offer this compound. Researchers should contact them directly for the most up-to-date information on purity, formulation, and availability.[1]
-
Sigma-Aldrich (Merck): A well-established supplier of a vast range of biochemicals. While a direct product link was not immediately found, they are a primary source for similar compounds and custom synthesis inquiries are often possible.
-
Cayman Chemical: Specializes in lipids, enzyme inhibitors, and assay kits. They are a potential source for this compound or related derivatives.
-
Santa Cruz Biotechnology: Offers a wide array of biochemicals for research.
Table 1: Representative Commercial Product Information for this compound
| Parameter | Representative Data | Source |
| Product Name | 2-Oxoglutaryl-coenzyme A | MedchemExpress[1] |
| Synonyms | This compound, α-Ketoglutaryl-CoA | PubChem |
| Molecular Formula | C₂₆H₄₀N₇O₂₀P₃S | MedchemExpress[1] |
| Molecular Weight | 895.62 g/mol | MedchemExpress[1] |
| Purity | Typically >95% (Contact supplier for specific lot CoA) | General Supplier Information |
| Formulation | Typically supplied as a lyophilized powder or a frozen solution. | General Supplier Information |
| Storage | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Supplier Information |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on purity, formulation, and storage conditions.
Application Notes
In Vitro Enzyme Assays
High-purity this compound is a critical substrate for studying the kinetics and regulation of the α-ketoglutarate dehydrogenase (α-KGDH) complex , a key control point in the citric acid cycle.[2][3][4][5][6] In vitro assays using purified α-KGDH and this compound can be used to:
-
Screen for inhibitors or activators of the α-KGDH complex.
-
Characterize the enzymatic mechanism and determine kinetic parameters (Km, Vmax).
-
Investigate the effects of post-translational modifications or allosteric regulators on enzyme activity.
The activity of the α-KGDH complex is typically monitored by measuring the rate of NADH production, which has a characteristic absorbance at 340 nm.[3]
Metabolic Pathway Analysis
This compound can be used as a standard in metabolomics studies to identify and quantify its levels in biological samples. This is crucial for understanding the metabolic flux through the citric acid cycle and identifying metabolic bottlenecks in various disease states.[7] Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed for the sensitive and specific detection of acyl-CoA species.
Drug Discovery and Development
Given the central role of the α-KGDH complex in cellular metabolism, it is a potential target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. High-purity this compound is essential for the development and validation of high-throughput screening assays to identify novel drug candidates that modulate the activity of this enzyme complex.
Experimental Protocols
Protocol: In Vitro Assay of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity
This protocol is a representative method for measuring the activity of the α-KGDH complex using this compound as a substrate. This is based on commercially available α-KGDH activity assay kits.[2][3][4][5][6]
Materials:
-
High-purity this compound
-
Purified α-ketoglutarate dehydrogenase (α-KGDH) complex (or mitochondrial extract)
-
Assay Buffer (e.g., 50 mM potassium phosphate, 1 mM MgCl₂, pH 7.5)
-
Cofactors:
-
Thiamine pyrophosphate (TPP)
-
Coenzyme A (CoA)
-
NAD⁺
-
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the low micromolar range.
-
Prepare stock solutions of TPP, CoA, and NAD⁺ in the assay buffer.
-
Prepare the α-KGDH enzyme solution in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Reaction:
-
Set up the reaction mixture in each well of the 96-well plate as described in Table 2. Include appropriate controls (e.g., no enzyme, no substrate).
-
Initiate the reaction by adding the α-KGDH enzyme solution.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 37°C). The rate of NADH production is directly proportional to the α-KGDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.
-
Table 2: α-KGDH Activity Assay Reaction Mixture
| Component | Volume (µL) | Final Concentration |
| Assay Buffer | X | - |
| This compound | 10 | 0.5 mM |
| TPP | 5 | 0.2 mM |
| CoA | 5 | 0.1 mM |
| NAD⁺ | 10 | 2 mM |
| α-KGDH Enzyme | 10 | Variable |
| Total Volume | 100 |
Visualizations
Signaling Pathway: The Citric Acid Cycle
The following diagram illustrates the central role of this compound in the citric acid cycle (Krebs cycle).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mybiosource.com [mybiosource.com]
- 4. alpha-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (NBP3-25918): Novus Biologicals [novusbio.com]
- 5. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 6. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 7. 2-oxoglutarate metabolic process Gene Ontology Term (GO:0006103) [informatics.jax.org]
Application Notes and Protocols for 2-Oxoglutaryl-CoA Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutaryl-CoA is a critical intermediate in the tricarboxylic acid (TCA) cycle, linking carbohydrate and amino acid metabolism.[1][2][3][4] Accurate quantification of this compound in tissue samples is essential for understanding cellular energy status, metabolic flux, and the pathophysiology of various diseases. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in tissue, targeting researchers, scientists, and professionals in drug development. The methodologies outlined below are designed to ensure sample integrity and yield high-quality data for downstream analysis, primarily through liquid chromatography-mass spectrometry (LC-MS).
Metabolic Pathway of this compound
This compound is synthesized from 2-oxoglutarate (also known as alpha-ketoglutarate) by the enzyme complex 2-oxoglutarate dehydrogenase (OGDH) in the mitochondrial matrix.[1][5][6] This reaction is a key regulatory point in the TCA cycle.[5] Subsequently, this compound can be hydrolyzed to 2-oxoglutaric acid.[7] The central role of this compound in cellular metabolism is depicted in the following pathway diagram.
Figure 1: Metabolic pathway showing the synthesis and fate of this compound.
Experimental Protocols
The accurate analysis of this compound in tissue is challenging due to its low abundance and instability. The following protocols provide a robust framework for tissue sample preparation.
Protocol 1: Perchloric Acid (PCA) Extraction
This method is widely used for the extraction of short-chain acyl-CoAs and is effective for deproteinization.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
0.5 M Perchloric Acid (PCA), ice-cold
-
Saturated potassium bicarbonate (KHCO₃) solution, ice-cold
-
Phosphate (B84403) buffer (pH 6.5)
Procedure:
-
Freeze-clamp the tissue in liquid nitrogen immediately upon collection to halt metabolic activity.
-
Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Homogenize the tissue powder in 2 volumes of ice-cold 0.5 M PCA (v/w).
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites.
-
Neutralize the supernatant by adding saturated KHCO₃ solution dropwise until the pH reaches 6.5. The formation of a white precipitate (potassium perchlorate) will be observed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
The resulting supernatant is ready for immediate analysis by LC-MS/MS or can be stored at -80°C.
Protocol 2: Trichloroacetic Acid (TCA) Extraction followed by Solid-Phase Extraction (SPE)
This protocol is effective for protein precipitation and can be coupled with SPE for sample cleanup and concentration.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
10% (w/v) Trichloroacetic Acid (TCA), ice-cold
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Phosphate buffer (pH 6.5)
Procedure:
-
Homogenize the powdered frozen tissue in 1 mL of ice-cold 10% (w/v) TCA.
-
Sonicate the sample for 12 pulses of 0.5 seconds each.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[8][9]
-
Condition an SPE cartridge by washing with methanol followed by equilibration with phosphate buffer.
-
Load the supernatant from the TCA extraction onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable buffer to remove TCA and other polar impurities.
-
Elute the acyl-CoAs with an appropriate solvent, such as methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS system.
Protocol 3: Organic Solvent Extraction
This method utilizes a mixture of organic solvents to extract a broad range of acyl-CoAs.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-cooled to -20°C
Procedure:
-
Rapidly add a 20-fold excess (v/w) of the pre-cooled extraction solution to the frozen tissue powder to quench enzymatic reactions.
-
Homogenize the sample on ice using an Ultra-Turrax or similar homogenizer.
-
Incubate the homogenate on ice for 30 minutes, with manual mixing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis. This method may require a lyophilization and resolubilization step depending on the subsequent analytical technique.
Sample Preparation Workflow
The general workflow for preparing tissue samples for this compound analysis is illustrated below.
Figure 2: A generalized workflow for tissue sample preparation for this compound analysis.
Data Presentation
Quantitative data from various studies on acyl-CoA extraction are summarized in the table below. It is important to note that recovery can be tissue- and analyte-specific.
| Parameter | Method | Tissue Type | Recovery/Concentration | Reference |
| Recovery | KH2PO4 buffer, 2-propanol, ACN, SPE | Rat Heart, Kidney, Muscle | 70-80% for long-chain acyl-CoAs | [10] |
| Recovery | 10% Trichloroacetic Acid, SPE | Rat Liver | 28.8 ± 0.9% for malonyl-CoA | |
| Recovery | 10% Trichloroacetic Acid, SPE | Rat Heart | 48.5 ± 1.8% for malonyl-CoA | |
| Recovery | 10% Trichloroacetic Acid, SPE | Rat Skeletal Muscle | 44.7 ± 4.4% for malonyl-CoA | |
| Concentration | Acetonitrile/Methanol/Water Extraction | Rat Liver | ~50-100 nmol/g wet weight for acetyl-CoA | |
| Concentration | Not specified | Mouse Heart | 0.0172 pmol/mg wet weight for lactoyl-CoA | [9] |
Key Considerations and Best Practices
-
Sample Stability: Acyl-CoAs are susceptible to degradation. It is crucial to keep samples on ice or at 4°C throughout the preparation process and to minimize the time between extraction and analysis.
-
Internal Standards: The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during LC-MS/MS analysis.
-
Method Validation: Each laboratory should validate the chosen extraction and analytical method for their specific tissue type and instrumentation to ensure accuracy, precision, and reproducibility.
-
Material Selection: Using glass vials instead of plastic can decrease the loss of CoA signals and improve sample stability.
By following these detailed protocols and best practices, researchers can achieve reliable and accurate quantification of this compound in tissue samples, enabling deeper insights into cellular metabolism and disease.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-oxoglutarate metabolic process Gene Ontology Term (GO:0006103) [informatics.jax.org]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Detailed kinetics and regulation of mammalian 2-oxoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enviPath [envipath.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 2-Oxoglutaryl-CoA using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutaryl-CoA is a critical intermediate in cellular metabolism, notably in the Krebs cycle and amino acid metabolism. Its accurate structural identification and characterization are paramount for studies in enzymology, metabolic pathway analysis, and drug discovery targeting enzymes that interact with this molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of metabolites in solution. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the chemical structure of this compound.
Materials and Equipment
-
Sample: this compound (5-10 mg for ¹H NMR, 20+ mg for ¹³C NMR)
-
Deuterated Solvent: Deuterium oxide (D₂O) is a common choice for biological samples. Other suitable deuterated solvents include deuterated phosphate (B84403) buffer in D₂O to maintain a stable pH.[1]
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C detection.
-
Software: Software for processing and analyzing NMR data.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). Ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a glass wool plug in a Pasteur pipette directly into the clean, dry NMR tube.
-
pH Adjustment (if necessary): For samples in D₂O, the pD can be adjusted using dilute NaOD or DCl. Note that pD = pH meter reading + 0.4.
-
Internal Standard: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) can be added for chemical shift referencing (typically to 0.0 ppm).
NMR Data Acquisition
The following experiments are recommended for the comprehensive structural elucidation of this compound.
This experiment provides information about the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE) is recommended when using D₂O.
-
Key Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
This experiment identifies all unique carbon atoms in the molecule.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Key Parameters:
-
Spectral Width: 200-250 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
COSY spectra reveal proton-proton couplings, which is essential for identifying connected spin systems within the molecule.
-
Pulse Program: Standard COSY experiment (e.g., cosygpmf).
-
Key Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
HSQC correlates directly attached proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached proton's chemical shift.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 180-220 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 8-32
-
Data Presentation
The following table summarizes the expected ¹H and ¹³C chemical shifts for the different moieties of this compound based on data from analogous compounds. Actual chemical shifts may vary depending on the solvent, pH, and temperature.
| Moiety | Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Adenosine (B11128) | H2 | ~8.2 | C2: ~153 |
| H8 | ~8.5 | C8: ~141 | |
| H1' | ~6.1 | C1': ~88 | |
| H2' | ~4.7 | C2': ~75 | |
| H3' | ~4.5 | C3': ~71 | |
| H4' | ~4.4 | C4': ~84 | |
| H5', H5'' | ~4.1 | C5': ~65 | |
| Pantothenate | H (CH₂) | ~3.5 | C (CH₂) |
| H (CH₂) | ~2.5 | C (CH₂) | |
| H (CH) | ~4.0 | C (CH) | |
| H (CH₂) | ~3.4 | C (CH₂) | |
| H (CH₃) x 2 | ~0.9 | C (CH₃) x 2 | |
| 2-Oxoglutarate | Hα (CH₂) | ~3.2 | Cα (CH₂) |
| Hβ (CH₂) | ~2.9 | Cβ (CH₂) | |
| Thioester | - | - | C=O |
Data Analysis and Interpretation
-
¹H NMR Spectrum:
-
Identify the characteristic signals for the adenosine moiety in the aromatic region (~8.0-8.5 ppm) and the ribose anomeric proton (~6.1 ppm).
-
Locate the signals corresponding to the pantothenate and 2-oxoglutarate moieties in the aliphatic region. The methylene (B1212753) protons adjacent to the thioester and ketone groups are expected to be downfield.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Spectrum:
-
Identify the carbonyl carbons of the thioester and ketone groups, which are expected to be the most downfield signals.
-
Assign the aromatic and ribose carbons of the adenosine moiety.
-
Assign the aliphatic carbons of the pantothenate and 2-oxoglutarate moieties.
-
-
2D COSY Spectrum:
-
Trace the cross-peaks to establish proton-proton connectivities. For example, the correlation between the methylene protons of the 2-oxoglutarate moiety (Hα and Hβ) should be observable.
-
Identify the spin systems corresponding to the ribose ring and the pantothenate chain.
-
-
2D HSQC Spectrum:
-
Correlate each proton signal with its directly attached carbon. This allows for the confident assignment of carbon signals based on the more easily interpretable proton spectrum. For example, the proton at ~6.1 ppm (H1') will show a cross-peak with the carbon at ~88 ppm (C1').
-
Visualizations
Caption: Molecular structure of this compound with key functional groups highlighted.
Caption: Experimental workflow for NMR-based structural elucidation of this compound.
References
Application of 2-Oxoglutarate in Drug Discovery Assays: A Guide for Researchers
For dissemination to researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, the targeting of metabolic pathways has emerged as a critical strategy for the development of novel therapeutics. Central to many of these pathways is the metabolite 2-oxoglutarate (2-OG), also known as α-ketoglutarate. While the user's query specified "2-oxoglutaryl-CoA," the vast body of scientific literature points to 2-oxoglutarate as the key co-substrate in a major class of drug discovery assays. This compound, an acyl-CoA derivative, is a distinct molecule and not the primary focus of these assays. This document will, therefore, focus on the application of 2-oxoglutarate.
2-Oxoglutarate is a pivotal intermediate in the citric acid cycle and plays a crucial role as a co-substrate for a large superfamily of enzymes known as Fe(II)/2-oxoglutarate-dependent oxygenases (2-ODDs), or dioxygenases. These enzymes are implicated in a wide array of physiological processes, including hypoxia sensing, epigenetic regulation, collagen biosynthesis, and DNA repair.[1][2][3] Their involvement in the pathophysiology of numerous diseases, such as cancer, anemia, and inflammatory disorders, makes them highly attractive targets for therapeutic intervention.[1][2]
This document provides detailed application notes and experimental protocols for assays utilizing 2-oxoglutarate, designed to facilitate the discovery and characterization of inhibitors for 2-ODDs.
Key Enzyme Families Targeted in 2-Oxoglutarate-Dependent Assays
Two of the most extensively studied families of 2-ODDs in the context of drug discovery are the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and the Jumonji C (JmjC) domain-containing histone demethylases.
-
HIF Prolyl Hydroxylases (PHDs): These enzymes (predominantly PHD1, PHD2, and PHD3) are the primary cellular oxygen sensors.[4] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event marks HIF-α for ubiquitination and subsequent proteasomal degradation.[4][5] In hypoxic (low oxygen) conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[4][6] Inhibition of PHDs is a promising therapeutic strategy for anemia and ischemic diseases.
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This family of enzymes plays a critical role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histones.[7] The methylation status of histones is a key determinant of chromatin structure and gene expression. Dysregulation of JmjC demethylase activity is associated with various cancers.[7] For example, the JMJD2 subfamily (including JMJD2A) has been shown to demethylate trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[8]
Signaling Pathways Involving 2-Oxoglutarate-Dependent Enzymes
HIF Prolyl Hydroxylation Pathway
Caption: HIF-α regulation by PHDs under normoxic and hypoxic conditions.
Histone Demethylation by JMJD2A
Caption: Histone demethylation pathway catalyzed by JMJD2A.
Data Presentation: Quantitative Comparison of Assays and Inhibitors
The following tables summarize key quantitative data for several 2-ODDs and their inhibitors, providing a basis for assay development and compound selection.
Table 1: Km Values for 2-Oxoglutarate
| Enzyme Family | Enzyme | Km for 2-OG (µM) | Organism | Reference |
| HIF Hydroxylases | PHD2 | ~23.2 | Human | [9] |
| FIH | Lower than PHDs | Human | [10] | |
| Histone Demethylases | JMJD2A | ~24.7 | Human | [9] |
| KDM4E | Not determined (saturating > atmospheric O2) | Human | [11] |
Table 2: IC50 Values of Common Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| Roxadustat (FG-4592) | PHD2 | 0.027 | AlphaScreen | [12] |
| Vadadustat (AKB-6899) | PHD2 | 0.029 | AlphaScreen | [12] |
| Daprodustat (GSK1278863) | PHD2 | 0.067 | AlphaScreen | [12] |
| Molidustat (BAY 85-3934) | PHD2 | 0.007 | AlphaScreen | [1] |
| N-Oxalylglycine (NOG) | PHD2 | 106.4 | 2,4-DNPH α-KG assay | [12] |
| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | JMJD2A | Low µM range | MALDI-TOF MS | [2] |
| IOX1 | JMJD2A | Potent inhibitor | Not specified | [13] |
| Daminozide | JMJD family | Effective inhibitor | Not specified | [5] |
| R-2-hydroxyglutarate (R-2HG) | JMJD2A | 24 | Biochemical assay | [14] |
| S-2-hydroxyglutarate (S-2HG) | JMJD2A | More potent than R-2HG | Biochemical assay | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the screening and characterization of 2-ODD inhibitors.
General High-Throughput Screening (HTS) Workflow
Caption: A typical workflow for a high-throughput screening campaign.
AlphaLISA Assay for JMJD2A Histone H3-Lysine 36 Demethylase Activity
This protocol is adapted from a commercially available assay kit and provides a sensitive, no-wash immunoassay format suitable for HTS.[2]
Materials:
-
JMJD2A enzyme (recombinant human)
-
Biotinylated Histone H3K36me3 peptide substrate
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (B86663) (Fe(II))
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20
-
Anti-di-methyl-Histone H3 Lysine 36 (H3K36me2) AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
AlphaLISA Epigenetics Buffer 1
-
Test inhibitors (e.g., 2,4-PDCA as a positive control)
-
384-well white OptiPlate™
-
TopSeal™-A film
Procedure:
-
Reagent Preparation:
-
Prepare a 4x mix of the biotinylated Histone H3K36me3 peptide substrate, 2-OG, Fe(II), and ascorbate in Assay Buffer. Final concentrations in the 10 µL reaction should be approximately 100 nM peptide, 2 µM 2-OG, 5 µM Fe(II), and 100 µM ascorbate.[2]
-
Dilute the JMJD2A enzyme in Assay Buffer to a 4x working concentration (e.g., 2 nM, for a final concentration of 0.5 nM).[2]
-
Prepare serial dilutions of test inhibitors in Assay Buffer at a 2x concentration.
-
-
Enzymatic Reaction:
-
To the wells of a 384-well plate, add 5 µL of the 2x inhibitor solution or Assay Buffer (for no-inhibitor control).
-
Add 2.5 µL of the 4x enzyme solution.
-
Initiate the reaction by adding 2.5 µL of the 4x substrate/co-factor mix.
-
Cover the plate with TopSeal-A film and incubate at room temperature for a predetermined time (e.g., 60 minutes, determined from enzyme titration and time-course experiments).
-
-
Detection:
-
Prepare a 5x solution of AlphaLISA Acceptor beads (e.g., at 100 µg/mL) in 1x Epigenetics Buffer 1.
-
Stop the enzymatic reaction by adding 5 µL of the 5x Acceptor bead solution to each well.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
In subdued light, prepare a 2.5x solution of Streptavidin Donor beads (e.g., at 50 µg/mL) in 1x Epigenetics Buffer 1.
-
Add 10 µL of the 2.5x Donor bead solution to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an EnVision® or EnSpire® plate reader in Alpha mode (excitation at 680 nm, emission at 615 nm).
-
Enzyme-Coupled Spectrophotometric Assay for Succinate Production
This is a generic assay applicable to all 2-ODDs, as it detects the common product, succinate. The formation of succinate is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
2-ODD enzyme of interest
-
Substrate for the 2-ODD
-
2-Oxoglutarate
-
Ferrous sulfate (Fe(II))
-
Ascorbate
-
HEPES buffer (e.g., 100 mM, pH 7.5)
-
ATP
-
Coenzyme A (CoA)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Succinyl-CoA synthetase (SCS)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing all components except the 2-ODD enzyme in HEPES buffer. A typical reaction could contain: 2.5 mM ATP, 1 mM CoA, 1 mM PEP, 0.3 mM NADH, 10 U/mL PK, 10 U/mL LDH, 3.2 U/mL SCS, 1 mM 2-OG, 0.2 mM Fe(II), and 2 mM ascorbate.
-
The concentration of the primary substrate for the 2-ODD should be optimized based on its Km value.
-
-
Assay Execution:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Initiate the reaction by adding the 2-ODD enzyme.
-
Immediately place the plate in a spectrophotometer pre-warmed to the desired temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over time in kinetic mode. The rate of NADH oxidation is proportional to the rate of succinate production.
-
Radiolabeled [14C]CO2 Release Assay
This classic assay measures the decarboxylation of [1-14C]2-oxoglutarate, which releases [14C]CO2.
Materials:
-
[1-14C]2-Oxoglutarate
-
2-ODD enzyme and its primary substrate
-
Non-radioactive 2-oxoglutarate
-
Ferrous sulfate (Fe(II))
-
Ascorbate
-
Reaction buffer (e.g., Tris-HCl or HEPES)
-
Scintillation vials
-
Scintillation fluid
-
Filter paper soaked in a CO2 trapping agent (e.g., calcium hydroxide (B78521) or β-phenylethylamine)
-
Acid to stop the reaction (e.g., trichloroacetic acid - TCA)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the reaction buffer, 2-ODD enzyme, primary substrate, Fe(II), and ascorbate.
-
Suspend a piece of filter paper impregnated with the CO2 trapping agent above the reaction mixture (e.g., in the cap of the tube), ensuring it does not touch the liquid.
-
Initiate the reaction by adding a mixture of [1-14C]2-oxoglutarate and non-radioactive 2-oxoglutarate to achieve the desired specific activity and final concentration.
-
-
Incubation:
-
Seal the tubes and incubate at the optimal temperature for the enzyme for a set period (e.g., 10-60 minutes).
-
-
Reaction Termination and CO2 Trapping:
-
Stop the enzymatic reaction by injecting an acid (e.g., TCA to a final concentration of 5-10%) into the reaction mixture without opening the tube.
-
Continue to incubate for an additional period (e.g., 60 minutes) to allow for the complete release of dissolved 14CO2 and its trapping on the filter paper.
-
-
Measurement:
-
Carefully remove the filter paper and place it in a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of trapped 14CO2 is proportional to the enzyme activity.
-
Conclusion
The assays described in this document provide a robust toolkit for researchers engaged in the discovery and development of inhibitors targeting the 2-oxoglutarate-dependent oxygenase superfamily. The choice of assay will depend on various factors, including the specific enzyme being studied, the availability of reagents and equipment, and the desired throughput. By leveraging these methodologies, the scientific community can continue to advance our understanding of the critical roles these enzymes play in health and disease and accelerate the development of novel therapeutics.
References
- 1. Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations on the Oxygen Dependence of a 2-Oxoglutarate Histone Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Topic: High-Throughput Screening for Inhibitors of 2-Oxoglutarate Dehydrogenase Complex
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxoglutarate dehydrogenase complex (OGDHc), also known as the α-ketoglutarate dehydrogenase complex, is a critical mitochondrial multienzyme complex that serves as a key control point within the tricarboxylic acid (TCA) cycle.[1][2] It catalyzes the irreversible oxidative decarboxylation of 2-oxoglutarate (2-OG) to succinyl-CoA, coupling this to the reduction of NAD+ to NADH.[2] The complex consists of three distinct enzymatic components: E1 (2-oxoglutarate dehydrogenase), E2 (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoamide dehydrogenase).[1]
While the primary substrate for the complex is 2-oxoglutarate, the reaction mechanism involves the formation and transfer of a succinyl group to Coenzyme A (CoA). Other enzymes, such as 2-oxoglutaryl-CoA hydrolase, can directly utilize this compound, though they are less prominent in central metabolism.[3]
Given its central role in cellular energy production and biosynthesis, dysregulation of OGDHc activity has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in the metabolic reprogramming of cancer cells.[1][4] This makes OGDHc a compelling therapeutic target for drug discovery. Inhibition of OGDHc can significantly impair the viability of specific cancer cells that are dependent on its function.[4]
This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify inhibitors of the OGDHc. The method utilizes a coupled-enzyme system that results in a highly sensitive fluorescent readout, suitable for automated screening of large compound libraries.
Figure 1. Role of OGDHc in the Tricarboxylic Acid (TCA) Cycle.
Assay Principle
Directly measuring the activity of OGDHc by monitoring the production of NADH via its absorbance at 340 nm is feasible but suffers from low sensitivity and interference from UV-active compounds commonly found in screening libraries. To overcome these limitations, this protocol employs a coupled-enzyme fluorometric assay.
The NADH produced by the OGDHc reaction is used as a substrate by a secondary enzyme, diaphorase. Diaphorase, in turn, reduces a non-fluorescent probe, resazurin (B115843) (blue), into the highly fluorescent product, resorufin (B1680543) (pink/red). The resulting fluorescent signal is directly proportional to the rate of NADH production and thus to OGDHc activity. This method provides significant signal amplification and shifts the detection wavelength into the visible spectrum (Ex/Em ≈ 540/590 nm), minimizing interference and enhancing assay robustness for HTS.[5]
Figure 2. Principle of the Coupled Fluorometric Assay for OGDHc Activity.
High-Throughput Screening Workflow
The HTS process is streamlined for efficiency and automation, typically performed in 384-well microplates. The workflow involves compound dispensing, reagent addition, incubation, and signal detection, followed by robust data analysis to identify potential inhibitors.
Figure 3. High-Throughput Screening (HTS) Workflow for OGDHc Inhibitors.
Experimental Protocols
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
Materials and Reagents
| Reagent | Supplier | Comments |
| OGDH complex (porcine heart) | Sigma-Aldrich | Store at -80°C |
| 2-Oxoglutaric acid | Sigma-Aldrich | Substrate |
| Coenzyme A trilithium salt | Sigma-Aldrich | Substrate |
| β-Nicotinamide adenine (B156593) dinucleotide (NAD+) | Sigma-Aldrich | Substrate |
| Diaphorase (from C. kluyveri) | Sigma-Aldrich | Coupling enzyme |
| Resazurin sodium salt | Sigma-Aldrich | Fluorescent probe |
| Thiamine pyrophosphate (TPP) | Sigma-Aldrich | OGDHc cofactor |
| Magnesium Chloride (MgCl₂) | Fisher Scientific | OGDHc cofactor |
| Potassium Phosphate Buffer (pH 7.4) | In-house prep | Assay Buffer |
| DMSO, anhydrous | Sigma-Aldrich | Compound solvent |
| 384-well black, flat-bottom plates | Greiner Bio-One | Low-volume assay plates |
Reagent Preparation
-
Assay Buffer: 50 mM Potassium Phosphate, 1 mM MgCl₂, 0.2 mM TPP, pH 7.4. Prepare fresh and keep on ice.
-
5X Substrate Stock: 2.5 mM 2-Oxoglutarate, 250 µM Coenzyme A, 5 mM NAD+ in Assay Buffer. Prepare fresh and protect from light.
-
5X Enzyme/Detection Stock: 2.5 µg/mL OGDHc, 5 U/mL Diaphorase, 50 µM Resazurin in Assay Buffer. Prepare fresh, protect from light, and keep on ice. Note: The optimal concentration of OGDHc should be determined empirically to ensure the reaction is linear over the desired time course.
Assay Procedure
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds from the library plates to the 384-well assay plates. For controls, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control). The final compound concentration will be 5-20 µM, with a final DMSO concentration of 0.5%.
-
Enzyme Addition: Add 10 µL of Assay Buffer to all wells. Then, add 5 µL of the 5X Enzyme/Detection Stock to each well.
-
Pre-incubation (Optional): If desired, centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme before substrate addition.
-
Reaction Initiation: Add 5 µL of the 5X Substrate Stock to all wells to start the reaction.
-
Incubation: Immediately centrifuge the plates (1 min at 1000 rpm) to mix and remove bubbles. Incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation set to 530-570 nm and emission to 590-600 nm.[5][6]
Data Analysis
-
Calculate Percent Inhibition: The activity of OGDHc in the presence of a test compound is calculated relative to the high (DMSO) and low (positive inhibitor) controls.
-
Percent Inhibition (%) = 100 x [1 - (SignalTest Compound - SignalLow Control) / (SignalHigh Control - SignalLow Control)]
-
-
Determine Z-Factor: The quality and robustness of the assay should be monitored on each plate by calculating the Z-factor. A Z-factor > 0.5 is considered excellent for HTS.[7]
-
Z' = 1 - [ (3σHigh Control + 3σLow Control) / |μHigh Control - μLow Control| ]
-
-
IC₅₀ Determination: Compounds showing significant inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary "hits". These hits should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Example Inhibitors of OGDHc
The following table summarizes known inhibitors of the 2-oxoglutarate dehydrogenase complex, which can be used as positive controls or as reference compounds.
| Inhibitor | Type of Inhibition | Target | Approx. Kᵢ / IC₅₀ | Reference(s) |
| Succinyl phosphonate | Competitive (vs. 2-OG) | E1 component | Low µM | [4][8] |
| NADH | Product Inhibition | E3 component | - | [1] |
| Succinyl-CoA | Product Inhibition | E1 component | - | [1] |
| Branched-chain 2-oxo acids | Competitive (vs. 2-OG) | E1 component | 80-100 µM | [9][10] |
| ATP | Allosteric Inhibition | E1 component | - | [1] |
| Arsenite (AsO₂⁻) | Covalent (dihydrolipoate) | E2 component | - |
Note: Kᵢ (inhibition constant) and IC₅₀ values can vary depending on assay conditions, such as substrate concentrations. The values provided are for illustrative purposes.
References
- 1. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Discovery of a novel OGT inhibitor through high-throughput screening based on Homogeneous Time-Resolved Fluorescence (HTRF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enviPath [envipath.org]
- 4. researchgate.net [researchgate.net]
- 5. eenzyme.com [eenzyme.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. The 2-Oxoacid Dehydrogenase Complexes in Mitochondria Can Produce Superoxide/Hydrogen Peroxide at Much Higher Rates Than Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition by the branched-chain 2-oxo acids of the 2-oxoglutarate dehydrogenase complex in developing rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by the branched-chain 2-oxo acids of the 2-oxoglutarate dehydrogenase complex in developing rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Manipulation of 2-Oxoglutaryl-CoA Levels in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Oxoglutaryl-CoA is a critical metabolic intermediate situated at the nexus of the tricarboxylic acid (TCA) cycle and various biosynthetic pathways. It is synthesized from 2-oxoglutarate (α-ketoglutarate) by the 2-oxoglutarate dehydrogenase complex (OGDHc)[1][2]. The levels of this compound are tightly regulated and influence cellular energy production, heme biosynthesis, and epigenetic modifications through histone succinylation[1][2]. Altering the intracellular concentration of this compound can provide valuable insights into metabolic regulation and may offer therapeutic opportunities. This document provides detailed protocols for genetically manipulating this compound levels in cells using CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown.
Biological Context and Key Genetic Targets
This compound is primarily synthesized by the mitochondrial enzyme complex OGDHc, which catalyzes the oxidative decarboxylation of 2-oxoglutarate[1][3]. OGDHc consists of three main components encoded by separate genes:
-
E1 component (2-oxoglutarate dehydrogenase), encoded by the OGDH gene. [4]
-
E2 component (dihydrolipoamide succinyltransferase), encoded by the DLST gene. [4]
-
E3 component (dihydrolipoamide dehydrogenase), encoded by the DLD gene. [4]
The E1 component is the rate-limiting enzyme of the complex[4]. Therefore, targeting the genes encoding these subunits, particularly OGDH, is the most direct strategy to modulate this compound synthesis.
-
To decrease this compound levels: Knockdown or knockout of OGDH, DLST, or DLD will reduce the activity of the OGDHc, thereby decreasing the conversion of 2-oxoglutarate to this compound.
-
To increase this compound levels: This is more challenging than decreasing levels. Strategies could involve the overexpression of OGDHc components or knocking down enzymes that consume this compound, such as succinyl-CoA synthetase (SCS). However, direct genetic knockdown of OGDHc is a more established method for studying the effects of its depletion.
The consumption of this compound is primarily through the TCA cycle via succinyl-CoA synthetase, which converts it to succinate. It also serves as a precursor for heme biosynthesis[1][2].
Figure 1: Metabolic position of this compound in the TCA cycle.
Protocols for Genetic Manipulation
Protocol 2.1: CRISPR-Cas9 Mediated Knockout of OGDH
This protocol describes the steps to create a stable knockout of the OGDH gene in a human cell line (e.g., HEK293T) to decrease this compound levels.
Workflow Overview:
Figure 2: Workflow for CRISPR-Cas9 mediated gene knockout.
Methodology:
-
sgRNA Design:
-
Obtain the genomic sequence of the target gene (OGDH) from a database like NCBI.[5]
-
Target an early exon to maximize the chance of a loss-of-function mutation.[5]
-
Use an online design tool (e.g., CHOPCHOP, Synthego) to design 2-3 sgRNAs with high on-target and low off-target scores. The target sequence is a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM), which is 5'-NGG-3' for Streptococcus pyogenes Cas9.[5][6]
-
-
Cloning sgRNA into Cas9 Vector:
-
Synthesize oligonucleotides corresponding to the designed sgRNA sequence.
-
Anneal the complementary oligos to form a duplex.
-
Clone the duplex into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro) that has been linearized with a compatible restriction enzyme (e.g., BbsI).
-
Transform the ligated plasmid into competent E. coli, select for positive colonies, and verify the insert by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS to 70-80% confluency in a 6-well plate.
-
Transfect the cells with the validated sgRNA-Cas9 plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Selection and Monoclonal Expansion:
-
48 hours post-transfection, begin selection by adding an appropriate concentration of puromycin (B1679871) (e.g., 1-2 µg/mL) to the culture medium.
-
After 3-5 days of selection, dilute the surviving cells to a single cell per well in a 96-well plate to establish monoclonal colonies.
-
Expand the colonies for further analysis.
-
-
Validation of Gene Editing:
-
Genomic DNA Extraction: Harvest a portion of cells from each expanded clone and extract genomic DNA.[5]
-
T7 Endonuclease I (T7E1) Assay:
-
Amplify the genomic region surrounding the sgRNA target site via PCR (~700 bp).[7]
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.[7]
-
Treat the re-annealed DNA with T7E1, which cleaves at mismatched sites.[7]
-
Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates successful editing (indels).[7]
-
-
Sanger Sequencing: Purify the PCR product from T7E1-positive clones and send for Sanger sequencing to confirm the specific mutation.[5]
-
Western Blot: Lyse cells from confirmed knockout clones and perform a Western blot using an anti-OGDH antibody to verify the absence of the protein.
-
Protocol 2.2: siRNA-Mediated Knockdown of OGDH
This protocol provides a transient method to reduce OGDH expression and subsequently decrease this compound levels.
Methodology:
-
siRNA Design and Preparation:
-
Cell Culture and Transfection:
-
On the day of transfection, prepare two tubes for each siRNA (and control):
-
Tube A (siRNA): Dilute the siRNA stock to the desired final concentration (e.g., 20 nM) in serum-free medium (e.g., Opti-MEM).
-
Tube B (Lipid Reagent): Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[9]
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate the cells at 37°C for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown:
-
Quantitative PCR (qPCR):
-
At the desired time point (e.g., 48 hours), harvest the cells and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for OGDH and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of OGDH mRNA to determine knockdown efficiency. This is the most direct way to measure the effect of the siRNA.[11]
-
-
Western Blot:
-
Lyse a parallel set of treated cells and measure total protein concentration.
-
Perform Western blot analysis using an antibody against OGDH to confirm the reduction at the protein level. Use a loading control like β-actin or GAPDH.
-
-
Protocol 2.3: Measurement of this compound
Accurate measurement of this compound is essential to confirm the effect of genetic manipulations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method.[12][13]
Methodology:
-
Metabolite Extraction:
-
Harvest cells (typically 1-5 million) by aspirating the medium and washing twice with ice-cold PBS.
-
Immediately add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.[13]
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
-
-
HPLC-MS Analysis:
-
Reconstitute the dried metabolite extract in an appropriate buffer (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water/methanol).
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.[13]
-
Use a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., methanol) to separate the metabolites.[13]
-
Couple the HPLC eluent to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap).
-
Detect this compound based on its specific mass-to-charge ratio (m/z) in negative ion mode.
-
Quantify the peak area and normalize it to the cell number or total protein content. Compare the levels between control and genetically modified cells.
-
Expected Quantitative Outcomes
The degree of change in this compound levels will depend on the cell type, the specific gene targeted, and the efficiency of the genetic manipulation.
Table 1: Summary of Genetic Manipulation Strategies and Expected Outcomes
| Objective | Strategy | Gene Target | Method | Expected Change in this compound | Primary Validation Method |
| Decrease Levels | Inhibit Synthesis | OGDH, DLST | CRISPR Knockout | >80% decrease | HPLC-MS, Western Blot |
| Decrease Levels | Inhibit Synthesis | OGDH, DLST | siRNA Knockdown | 40-90% decrease (transient) | HPLC-MS, qPCR |
| Increase Levels | Inhibit Consumption | SUCLG1, SUCLG2 (SCS subunits) | CRISPR Knockout | Moderate Increase (cell-type dependent) | HPLC-MS |
| Increase Levels | Enhance Synthesis | OGDH, DLST | Overexpression | Variable Increase | HPLC-MS, Western Blot |
Impact on Cellular Signaling
Altering this compound levels can have broad effects on cellular metabolism and signaling. Its precursor, 2-oxoglutarate, is a crucial co-substrate for a large family of 2-oxoglutarate-dependent dioxygenases (2-OGDOs)[14][15]. These enzymes are involved in:
-
Epigenetic Regulation: Histone and DNA demethylation (e.g., by JmjC-domain-containing histone demethylases and TET enzymes)[15].
-
Hypoxia Response: Regulation of Hypoxia-Inducible Factor 1α (HIF-1α) stability by prolyl hydroxylases (PHDs)[15].
-
Collagen Synthesis: Prolyl and lysyl hydroxylases required for collagen maturation.
-
Flavonoid Biosynthesis (in plants): Various hydroxylation and desaturation reactions[16].
A significant reduction in OGDHc activity leads to the accumulation of its substrate, 2-oxoglutarate.[1] This accumulation can, in turn, drive the activity of 2-OGDOs, creating a link between the TCA cycle and these diverse signaling pathways.
Figure 3: Downstream effects of OGDHc inhibition on 2-OG-dependent signaling.
References
- 1. e-century.us [e-century.us]
- 2. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxoglutarate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 4. Synthetic analogues of 2-oxo acids discriminate metabolic contribution of the 2-oxoglutarate and 2-oxoadipate dehydrogenases in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diagenode.com [diagenode.com]
- 8. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 12. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving stability of 2-oxoglutaryl-CoA in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-oxoglutaryl-CoA in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound, like other thioesters, is hydrolysis of the thioester bond. This reaction breaks the bond between the 2-oxoglutarate moiety and Coenzyme A, yielding 2-oxoglutaric acid and free Coenzyme A.[1] This process is significantly influenced by factors such as pH and temperature.[2]
Q2: How does pH affect the stability of this compound?
A2: The stability of thioesters like this compound is highly dependent on pH. The rate of hydrolysis is generally slower in acidic to neutral conditions and increases significantly in basic conditions (higher pH).[2] For many thioesters, the stability is relatively consistent between pH 4 and 7.[3] To maximize stability, it is recommended to maintain the pH of your this compound solutions at or below 7.
Q3: What is the impact of temperature on the stability of this compound?
A3: Higher temperatures accelerate the rate of hydrolysis and degradation of this compound.[2][4] Therefore, it is crucial to keep solutions of this compound on ice during experiments and to store them at low temperatures (e.g., -80°C) for long-term preservation.
Q4: Are there any specific buffer components or additives that can improve the stability of this compound?
A4: While specific stabilizers for this compound are not extensively documented, general principles for thioester stability can be applied. Using buffers with a slightly acidic to neutral pH (e.g., phosphate (B84403) or MES buffer at pH 6.0-7.0) is advisable. Avoid buffers with a high pH. Additionally, minimizing the presence of nucleophiles in the solution can help reduce degradation.
Q5: How should I properly store my this compound solutions?
A5: For short-term storage (a few hours), keep the solution on ice. For long-term storage, it is recommended to aliquot the this compound solution into single-use volumes and store them as dry pellets or in a suitable buffer at -80°C to minimize degradation from freeze-thaw cycles.[5]
Troubleshooting Guide
Issue 1: I am observing rapid loss of my this compound during my experiments, leading to inconsistent results.
-
Possible Cause: The pH of your solution may be too high (alkaline), accelerating hydrolysis.
-
Recommended Solution: Check the pH of your buffer and adjust it to a range of 6.0-7.0. Ensure that all components added to your reaction do not significantly alter the final pH.
-
-
Possible Cause: The experimental temperature is too high.
-
Recommended Solution: Conduct all experimental steps on ice whenever possible. Use pre-chilled solutions and equipment.
-
-
Possible Cause: Your solution contains nucleophiles that are reacting with the thioester.
-
Recommended Solution: Review the composition of your reaction mixture. If possible, remove or replace components that can act as strong nucleophiles.
-
Issue 2: My quantified concentration of this compound is lower than expected.
-
Possible Cause: Degradation has occurred during sample preparation and storage.
-
Recommended Solution: Implement rapid quenching of metabolic activity if working with biological samples, keep samples on ice throughout the preparation process, and store extracts as dry pellets at -80°C.[5] Reconstitute the sample just before analysis.
-
-
Possible Cause: Inaccurate quantification method.
Issue 3: I am observing high variability between replicate measurements.
-
Possible Cause: Inconsistent sample handling and temperature exposure.
-
Recommended Solution: Standardize your workflow to ensure that all samples are handled identically and for the same duration at each temperature.
-
-
Possible Cause: Adsorption of the analyte to plasticware.
-
Recommended Solution: Consider using glass or low-retention plastic sample vials to minimize the loss of acyl-CoA species.[8]
-
Quantitative Data Presentation
The following table presents hypothetical stability data for this compound under various conditions to illustrate the expected trends. Actual stability should be determined empirically.
| Condition | Temperature (°C) | pH | Incubation Time (hours) | Remaining this compound (%) |
| A | 4 | 6.0 | 24 | 95 |
| B | 4 | 7.0 | 24 | 85 |
| C | 4 | 8.0 | 24 | 60 |
| D | 25 | 6.0 | 4 | 80 |
| E | 25 | 7.0 | 4 | 65 |
| F | 25 | 8.0 | 4 | 30 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
This protocol provides a general method for evaluating the stability of this compound under different buffer conditions.
1. Preparation of Solutions: a. Prepare a stock solution of this compound in a suitable, slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0). b. Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.5, and 8.0).
2. Incubation: a. Dilute the this compound stock solution to the desired final concentration in each of the prepared buffers. b. Aliquot the solutions for different time points (e.g., 0, 1, 2, 4, 8, and 24 hours). c. Incubate the aliquots at the desired temperatures (e.g., 4°C and 25°C).
3. Sample Quenching and Analysis: a. At each time point, quench the reaction by adding a suitable quenching agent (e.g., ice-cold acetonitrile (B52724) or other deproteinizing agent if necessary). b. Analyze the concentration of the remaining this compound using a validated analytical method, such as LC-MS/MS.
4. Data Analysis: a. Plot the concentration of this compound as a function of time for each condition. b. Calculate the degradation rate or half-life under each condition.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: a. For biological samples, rapidly quench metabolic activity and extract acyl-CoAs using a suitable method, such as protein precipitation with a cold organic solvent (e.g., acetonitrile/methanol/water mixture).[6] b. Centrifuge the extract to pellet proteins and other debris. c. Transfer the supernatant to a new tube and dry it under a stream of nitrogen. d. Reconstitute the dried extract in a suitable solvent (e.g., ammonium (B1175870) acetate (B1210297)/methanol/water) just prior to analysis.[9]
2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column for separation. A common mobile phase consists of an aqueous component with an ion-pairing agent or a buffer like ammonium acetate and an organic component like acetonitrile.[9][10] b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM). A characteristic transition for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[5][11]
- Parent Ion (Q1): [M+H]⁺ of this compound
- Fragment Ion (Q3): [M+H-507]⁺
3. Quantification: a. Prepare a calibration curve using standards of known this compound concentrations. b. Spike an internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA not present in the sample) into all samples and standards for accurate quantification.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. enviPath [envipath.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
troubleshooting low yield in 2-oxoglutaryl-CoA synthesis
Welcome to the technical support center for 2-oxoglutaryl-CoA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
This compound is an acyl-CoA molecule formed by the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of 2-oxoglutaric acid[1]. In biological systems, it is a key intermediate in the tricarboxylic acid (TCA) cycle, produced from 2-oxoglutarate (also known as alpha-ketoglutarate) by the 2-oxoglutarate dehydrogenase complex (OGDHc)[2][3]. This reaction is a critical step in cellular metabolism, linking the degradation of carbohydrates and amino acids to energy production[2][4]. Accurate synthesis and quantification of this compound are essential for studying metabolic pathways, enzyme kinetics, and for the development of therapeutics targeting metabolic disorders.
Q2: What are the common methods for synthesizing this compound?
There are two primary approaches for synthesizing this compound:
-
Enzymatic Synthesis: This method utilizes the 2-oxoglutarate dehydrogenase complex (OGDHc) to catalyze the conversion of 2-oxoglutarate to this compound[3]. This is the preferred method for producing the biologically relevant stereoisomer and for studies involving the enzyme's activity.
-
Chemical Synthesis: This approach involves the chemical activation of 2-oxoglutaric acid and its subsequent reaction with coenzyme A. Methods for chemical synthesis of acyl-CoAs often involve activation of the carboxylic acid using reagents like acid chlorides, mixed anhydrides, or 1-acylimidazoles[5]. While offering more control over reaction conditions, this method may produce a mixture of isomers and requires careful purification.
Q3: How can I quantify the yield of my this compound synthesis?
Several analytical techniques can be used to quantify this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating and quantifying acyl-CoAs[6][7][8]. Detection is typically performed using UV absorbance at 260 nm, corresponding to the adenine (B156593) moiety of coenzyme A[7].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the quantification of acyl-CoAs and their biosynthetic precursors[6][9]. It is particularly useful for complex biological samples.
-
Fluorimetric and Spectrophotometric Assays: These methods can be used for quantifying specific acyl-CoAs, like acetyl-CoA, and may be adaptable for this compound depending on the availability of specific coupled enzyme assays[9].
Troubleshooting Guide for Low Yield in Enzymatic Synthesis
Low yield in the enzymatic synthesis of this compound is a common issue. The following sections address potential causes and provide solutions.
Issue 1: Suboptimal Reaction Conditions
The activity of the 2-oxoglutarate dehydrogenase complex (OGDHc) is highly sensitive to the reaction environment.
Possible Cause: Incorrect pH, temperature, or buffer composition.
Solution:
-
pH: Ensure the reaction buffer is within the optimal pH range for OGDHc activity. The activation by Pi, for instance, is highly pH-dependent, increasing from pH 7.1 to 7.6 and being negligible below 7.1[10].
-
Temperature: While specific optimal temperatures for isolated OGDHc can vary, enzymatic reactions are generally sensitive to temperature. Maintain a consistent and appropriate temperature throughout the incubation.
-
Buffer Components: Use a buffer system that does not interfere with enzyme activity. Phosphate (B84403) buffers are often used, and the presence of inorganic phosphate (Pi) can be an activator[10].
Issue 2: Problems with Substrates and Cofactors
The availability and concentration of substrates and cofactors are critical for the enzymatic reaction.
Possible Cause:
-
Degradation or incorrect concentration of 2-oxoglutarate or Coenzyme A (CoA).
-
Insufficient concentration of the cofactor NAD+.
-
Presence of inhibitory products like NADH and succinyl-CoA.
Solution:
-
Substrate Quality: Use fresh, high-quality 2-oxoglutarate and CoA. Prepare solutions fresh before the experiment.
-
Cofactor Concentration: Ensure an adequate supply of NAD+. The reaction is inhibited by a high NADH/NAD+ ratio[11].
-
Product Inhibition: The OGDHc is inhibited by its products, NADH and succinyl-CoA[10][11]. If the reaction is intended to go to completion, consider a system to regenerate NAD+ from NADH to drive the reaction forward.
Table 1: Key Reactants and their Roles in this compound Synthesis
| Component | Role | Recommended Starting Concentration | Notes |
| 2-Oxoglutarate | Substrate | 0.5 - 5 mM | High concentrations can be inhibitory. |
| Coenzyme A (CoA) | Substrate | 0.1 - 1 mM | Ensure purity and stability. |
| NAD+ | Cofactor | 1 - 5 mM | Essential for the dehydrogenase activity. |
| OGDH Complex | Enzyme | Varies | Titrate to determine optimal concentration. |
Issue 3: Enzyme Inactivation or Inhibition
The OGDHc is a complex enzyme that can be inhibited by various factors, leading to reduced product yield.
Possible Cause:
-
Presence of allosteric inhibitors in the reaction mixture.
-
Contamination with heavy metals or other enzyme poisons.
-
Improper storage or handling of the enzyme complex.
Solution:
-
Allosteric Regulation: OGDHc is inhibited by ATP and NADH and activated by ADP and Ca2+[10][11]. Carefully control the concentrations of these regulators in your reaction buffer. For example, ATP can inhibit the enzyme by chelating free Mg2+ and as a Mg-ATP complex[10].
-
Purity of Reagents: Use high-purity water and reagents to avoid contamination that could inactivate the enzyme.
-
Enzyme Handling: Store the OGDH complex at the recommended temperature and in a buffer that maintains its stability. Avoid repeated freeze-thaw cycles.
Table 2: Allosteric Regulators of the 2-Oxoglutarate Dehydrogenase Complex
| Regulator | Effect on OGDHc | Notes |
| ADP | Activator | Increases the affinity for 2-oxoglutarate[10]. |
| Pi (Inorganic Phosphate) | Activator | Activation is pH-dependent[10]. |
| Ca2+ | Activator | Important positive effector[10]. |
| ATP | Inhibitor | Opposes ADP activation[10]. |
| NADH | Inhibitor | Competes with NAD+ and decreases substrate affinity[10]. |
| Succinyl-CoA | Inhibitor | Product inhibition[10]. |
Issue 4: Product Instability and Degradation
This compound, like other thioesters, can be susceptible to hydrolysis.
Possible Cause:
-
Spontaneous hydrolysis of the thioester bond.
-
Enzymatic degradation by contaminating thioesterases.
Solution:
-
Control pH: The stability of thioesters is pH-dependent. Maintain a slightly acidic to neutral pH to minimize spontaneous hydrolysis.
-
Purify Enzyme: If using a crude enzyme preparation, consider further purification to remove contaminating thioesterases.
-
Time and Temperature: Minimize the reaction time and keep the temperature as low as feasible to reduce degradation. Once synthesized, store the product at low temperatures.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Potassium Phosphate buffer (pH 7.4)
-
2.5 mM ATP
-
5 mM MgCl2
-
0.8 mM Coenzyme A
-
0.4 mM 2-oxoglutarate
-
(Optional: NAD+ regeneration system)
-
-
-
Enzyme Addition:
-
Add a predetermined optimal amount of purified 2-oxoglutarate dehydrogenase complex to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C with gentle mixing.
-
-
Reaction Quenching:
-
Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the protein.
-
-
Purification:
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
The purified sample from the synthesis reaction should be diluted in the mobile phase.
-
-
HPLC System:
-
Detection:
-
Monitor the eluent at 260 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of a commercially available this compound standard or a related acyl-CoA standard.
-
Calculate the concentration of the synthesized product based on the peak area.
-
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Allosteric regulation of OGDHc.
Caption: Troubleshooting workflow for low yield.
References
- 1. This compound | C26H40N7O20P3S | CID 70680276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toward an Understanding of the Structural and Mechanistic Aspects of Protein-Protein Interactions in 2-Oxoacid Dehydrogenase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The 2-Oxoacid Dehydrogenase Complexes in Mitochondria Can Produce Superoxide/Hydrogen Peroxide at Much Higher Rates Than Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for 2-Oxoglutaryl-CoA Detection
Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 2-oxoglutaryl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode and fragmentation pattern for this compound in LC-MS/MS analysis?
A1: For the analysis of short-chain acyl-CoAs like this compound, positive ion mode is generally preferred due to more efficient ionization.[1] The characteristic fragmentation pattern observed during MS/MS analysis in positive mode involves two key transitions. A neutral loss of 507 atomic mass units (amu) from the precursor ion ([M+H]⁺) is commonly used for quantification.[1][2] This corresponds to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety. A second, qualitative transition results in a daughter ion with a mass-to-charge ratio (m/z) of 428, which arises from fragmentation between the 5'-diphosphates.[1][3]
Q2: Which sample extraction method is recommended for this compound to ensure good recovery and sample purity for LC-MS/MS analysis?
A2: The choice of extraction method is critical and depends on the experimental goals. Here are two common approaches:
-
5-Sulfosalicylic Acid (SSA) Precipitation: This method is simple and avoids the need for solid-phase extraction (SPE), which can lead to the loss of more polar analytes.[1] It is effective for deproteinization and is compatible with direct LC-MS/MS analysis.[1]
-
Trichloroacetic Acid (TCA) Precipitation followed by Solid-Phase Extraction (SPE): This is a traditional method for acyl-CoA extraction.[1] While effective, it's important to note that SPE can result in lower recovery of certain CoA species.[1] Optimization of the SPE protocol is crucial to ensure efficient elution of this compound.
Q3: How can I improve the chromatographic separation of this compound from other isomers and interfering compounds?
A3: Achieving good chromatographic resolution is key for accurate quantification. Consider the following:
-
Reversed-Phase Chromatography: This is the most common approach. C18 columns are frequently used.[4][5]
-
Ion-Pairing Reagents: The use of an ion-pairing reagent in the mobile phase can improve the retention and peak shape of polar analytes like this compound. However, these reagents can cause ion suppression in the mass spectrometer and require thorough column washing.
-
Gradient Elution: A gradient elution program, typically with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol), is essential for separating a wide range of acyl-CoAs.[4]
Q4: What are the best practices for storing samples containing this compound to prevent degradation?
A4: Acyl-CoAs are known to be unstable. To ensure the integrity of your samples, follow these guidelines:
-
Low Temperature Storage: Store tissue samples and extracts at -80°C until analysis to minimize enzymatic and chemical degradation.[4][6]
-
Rapid Quenching of Metabolism: For cellular or tissue samples, it is crucial to rapidly quench metabolic activity, for instance, by using liquid nitrogen.[6]
-
Appropriate Reconstitution Solvent: The stability of acyl-CoAs can be influenced by the reconstitution solvent. Some studies suggest that using glass vials instead of plastic can decrease signal loss.[7]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your LC-MS experiments for this compound detection.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Inefficient extraction. | Optimize your extraction protocol. Consider comparing SSA precipitation with a TCA/SPE method to see which yields better recovery for your specific sample type.[1] |
| Analyte degradation. | Ensure rapid sample processing and quenching of metabolic activity. Store all samples at -80°C.[4][6] Evaluate the stability of this compound in your chosen reconstitution solvent.[7] | |
| Suboptimal MS parameters. | Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy and source settings.[1] | |
| Poor Peak Shape or Tailing | Inappropriate chromatographic conditions. | Adjust the mobile phase composition, gradient, and flow rate. Consider using a different column chemistry (e.g., a different C18 phase or a HILIC column for very polar compounds). |
| Secondary interactions with the column. | The addition of a small amount of an ion-pairing reagent to the mobile phase might improve peak shape, but be mindful of potential ion suppression. | |
| High Background Noise or Matrix Effects | Insufficient sample cleanup. | If using a protein precipitation method without SPE, consider adding an SPE step to remove more interfering substances.[1] |
| Co-elution with other compounds. | Optimize the chromatographic method to better separate this compound from matrix components. This may involve adjusting the gradient or trying a different column. | |
| Inconsistent or Irreproducible Results | Variability in sample preparation. | Ensure consistent timing and execution of all sample preparation steps. Use of an internal standard is highly recommended to correct for variability.[1] |
| Instrument instability. | Perform regular calibration and maintenance of your LC-MS system. Monitor system suitability by injecting a standard at the beginning and end of each batch. |
Experimental Protocols
Sample Extraction using 5-Sulfosalicylic Acid (SSA)
-
Homogenization: Homogenize the tissue or cell pellet in a pre-chilled solution of 5% (w/v) SSA.
-
Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Analysis: The supernatant can be directly injected into the LC-MS system or stored at -80°C.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development for this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | To be determined based on the exact mass of this compound |
| Product Ion 1 (Quantitative) | [M - 507 + H]⁺ |
| Product Ion 2 (Qualitative) | 428.1 |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Oxoglutaryl-CoA Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxoglutaryl-CoA extraction protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.
Issue 1: Low or No Detectable this compound Signal
| Potential Cause | Recommended Solution |
| Sample Degradation | This compound is a labile molecule susceptible to both enzymatic and chemical degradation. Ensure rapid quenching of metabolic activity at the point of sample collection. For tissues, freeze-clamping with liquid nitrogen is recommended. For cell cultures, rapid aspiration of media followed by quenching with ice-cold extraction solvent is critical. |
| Inefficient Extraction | The dicarboxylic nature of this compound may affect its solubility and recovery. Consider using an extraction solvent mixture optimized for polar metabolites, such as acetonitrile/methanol (B129727)/water (2:2:1 v/v/v). Ensure the sample is thoroughly homogenized in the extraction solvent. |
| Poor Analyte Stability | The thioester bond of this compound is prone to hydrolysis, especially at neutral or alkaline pH. Maintain acidic conditions (pH < 7) throughout the extraction and analysis process. Reconstitute the final extract in a slightly acidic buffer. |
| Suboptimal LC-MS/MS Parameters | Ensure that the mass spectrometer is properly tuned and calibrated. For tandem MS, use optimized multiple reaction monitoring (MRM) transitions for this compound. Common fragmentation patterns for acyl-CoAs include a neutral loss of 507 Da and a product ion at m/z 428.[1] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire workflow from sample collection to analysis. Ensure that all samples are treated identically and for the same duration at each step. |
| Precipitation Issues | Incomplete protein precipitation can lead to matrix effects and inconsistent results. Ensure thorough vortexing and centrifugation after the addition of the extraction solvent. |
| Lack of an Appropriate Internal Standard | An internal standard is crucial for correcting for variability in extraction efficiency and instrument response. Ideally, a stable isotope-labeled this compound should be used. If unavailable, a structurally similar short-chain acyl-CoA can be considered. |
Issue 3: Co-elution with Interfering Peaks in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Isomeric Compounds | Isomers of this compound or other structurally similar molecules may co-elute. Optimize the chromatographic separation by adjusting the gradient, mobile phase composition, or using a different column chemistry. |
| Matrix Effects | Components of the biological matrix can co-elute and suppress or enhance the ionization of this compound. Consider a solid-phase extraction (SPE) clean-up step to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for quenching metabolism when extracting this compound?
For tissue samples, freeze-clamping with tongs pre-chilled in liquid nitrogen is the gold standard for instantly halting metabolic activity. For cell cultures, rapid removal of the culture medium followed by the immediate addition of an ice-cold extraction solvent is recommended.
Q2: What are the recommended storage conditions for samples and extracts?
Samples should be stored at -80°C immediately after collection and until extraction. Extracts should also be stored at -80°C. Minimize freeze-thaw cycles. The stability of acyl-CoAs is generally poor in aqueous solutions at non-acidic pH.
Q3: What type of internal standard should I use for quantitative analysis?
The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C₅-2-oxoglutaryl-CoA). If this is not commercially available, a structurally similar short-chain acyl-CoA that is not naturally present in the sample can be used.
Q4: How can I improve the stability of this compound in my extracts?
Maintain acidic conditions (pH 4-6) throughout the extraction and storage. Reconstitute the dried extract in a buffer containing a weak acid, such as formic acid or ammonium (B1175870) acetate. Avoid prolonged exposure to room temperature.
Quantitative Data Summary
The following tables summarize quantitative data relevant to the extraction and analysis of short-chain acyl-CoAs. Note that data specifically for this compound is limited, and the values presented are often generalized from studies on other short-chain acyl-CoAs.
Table 1: Recovery Rates of Short-Chain Acyl-CoAs with Different Extraction Methods
| Acyl-CoA | Extraction Method | Reported Recovery Rate | Reference |
| Acetyl-CoA, Malonyl-CoA, Octanoyl-CoA, etc. | Acetonitrile/2-propanol followed by solid-phase extraction | 83-90% | [2] |
| Long-chain acyl-CoAs | KH₂PO₄ buffer, 2-propanol, and acetonitrile | 70-80% | [3] |
| Short-chain fatty acids (as a proxy) | Not specified | 53.5% to 97.3% | [4] |
Table 2: Stability of Short-Chain Acyl-CoAs Under Various Conditions
| Condition | Analyte | Stability | Reference |
| 4°C in prepared sample extracts | CoA and acetyl-CoA | Stable for at least 24 hours | [5] |
| Bench-top, auto-sampler, and long-term storage | Acetyl-CoA and Malonyl-CoA | Stable | [6] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues (Adapted from multiple sources)
-
Excise tissue and immediately freeze-clamp using tongs pre-chilled in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Weigh the frozen tissue powder (typically 20-50 mg) in a pre-chilled tube.
-
Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v with 0.1% formic acid) containing an appropriate internal standard.
-
Homogenize the sample on ice using a tissue homogenizer.
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
Visualizations
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interference in Enzymatic Assays for 2-Oxoglutaryl-CoA
Welcome to the technical support center for enzymatic assays of 2-oxoglutaryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential interferences in their experiments.
Frequently Asked Questions (FAQs)
Q1: My assay is not working at all. What are the first things I should check?
A1: When an assay fails completely, it's often due to a fundamental issue with one of the core components or steps. Systematically check the following:
-
Reagent Preparation: Ensure all reagents, including the assay buffer, were prepared at the correct concentrations and pH. The assay buffer should be at room temperature before use.
-
Enzyme Activity: Verify that the enzyme used in the assay is active. Improper storage or handling can lead to a loss of activity.
-
Correct Wavelength: Double-check that the spectrophotometer or plate reader is set to the correct wavelength for detecting your product (e.g., 340 nm for NADH).
-
Protocol Adherence: Carefully review the experimental protocol to ensure no steps were missed or altered.
-
Component Integrity: Use fresh components from the same kit whenever possible to ensure consistency.
Q2: I'm observing high background noise in my NADH-based assay. What could be the cause?
A2: High background in NADH-based assays can obscure your signal and lead to inaccurate results. Common causes include:
-
Contaminated Reagents: Impurities in your reagents or buffer can contribute to background absorbance or fluorescence. Use high-purity reagents and water.
-
Autofluorescent Compounds: Some compounds in your sample or chemical library may be inherently fluorescent at the detection wavelength. It is advisable to perform a pre-read of your compounds to identify any autofluorescence.
-
Light Exposure: Protect your samples and master mix from excessive light exposure, as this can lead to the degradation of light-sensitive reagents.
-
Improper Blanking: Ensure you are using the correct blank control that accounts for the absorbance of all components except the one being measured.
-
Precipitation: The presence of precipitates in your sample, particularly in tissue homogenates, can scatter light and lead to high absorbance readings. Centrifuge your samples to remove any precipitates before measurement.[1]
Q3: My sample readings are inconsistent or not reproducible. What are some potential reasons?
A3: Inconsistent readings can stem from several sources, often related to sample handling and preparation:
-
Sample Inhomogeneity: Ensure that cell or tissue samples are completely homogenized. A Dounce homogenizer is recommended, and lysis should be confirmed microscopically.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade the analyte. Aliquot samples into smaller volumes for single-use to avoid this.
-
Pipetting Errors: Use calibrated pipettes and be mindful of your technique to ensure accurate and consistent volumes are dispensed. Prepare a master mix for your reactions to minimize pipetting variability.
-
Matrix Effects: Components in your biological sample (e.g., proteins, lipids) can interfere with the assay.[2] Consider sample preparation techniques like deproteinization or dilution to mitigate these effects.
Troubleshooting Guides
Problem: Weak or No Signal
A weak or absent signal suggests an issue with the reaction itself or the detection of the product.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Confirm the activity of your enzyme with a positive control. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. |
| Incorrect Reagent Concentration | Verify the concentrations of all substrates, cofactors (e.g., NAD+, CoA), and enzymes in the reaction mixture. |
| Sub-optimal Assay Conditions | Optimize the pH, temperature, and incubation time of your assay. Refer to the literature for the optimal conditions for your specific enzyme. |
| Presence of Inhibitors | Your sample may contain inhibitors of the enzyme. See the "Common Interferences" section below for examples. |
Problem: High Background Signal
High background can mask the true signal from your reaction.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers if necessary. |
| Interfering Substances in Sample | See the "Common Interferences" section. Consider sample cleanup steps like deproteinization or solid-phase extraction. |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to determine the rate of any non-enzymatic product formation. |
| Instrument Settings | Ensure your spectrophotometer or plate reader is properly calibrated and that the gain settings are appropriate for your assay. |
Common Interferences in this compound Assays
Enzymatic assays for this compound often rely on the 2-oxoglutarate dehydrogenase (OGDH) complex, which converts 2-oxoglutarate to succinyl-CoA and NADH. The production of NADH is then monitored spectrophotometrically at 340 nm. Interferences can occur at the level of the enzyme or the detection method.
Enzyme Inhibitors
Several compounds are known to inhibit the OGDH complex. Phosphonate analogs of 2-oxoglutarate are particularly potent and specific inhibitors.[2][3]
| Inhibitor | Type of Inhibition | Target Enzyme | Ki Value (µM) |
| Succinyl Phosphonate (SP) | Competitive | OGDH | 7.1 ± 1.6 (in heart) |
| Glutaryl Phosphonate (GP) | Competitive | OGDH | 2.8 ± 0.8 (in heart) |
| Adipoyl Phosphonate (AP) | Competitive | OGDH | 49 ± 5 (in heart) |
Data from studies on rat heart preparations.[2]
Spectrophotometric Interferences
The measurement of NADH absorbance at 340 nm is a common source of interference.
| Interfering Substance/Condition | Effect on Assay | Mitigation Strategy |
| Compounds Absorbing at 340 nm | Falsely high readings. | Run a sample blank without the enzyme to subtract the background absorbance. |
| Sample Turbidity/Precipitates | Light scattering leading to high and unstable readings. | Centrifuge samples to remove precipitates before measurement. |
| Thiol-containing Compounds (e.g., DTT) | Can contribute to absorbance at 340 nm.[4] | Use the lowest effective concentration of these reagents. |
| Imidazole (B134444) | Can interfere with absorbance readings, especially in purified protein preparations.[4] | Remove imidazole from the final protein preparation by dialysis or buffer exchange. |
Experimental Protocols
Spectrophotometric Assay for 2-Oxoglutarate Dehydrogenase (OGDH) Activity
This protocol is adapted from a method for measuring OGDH activity in mitochondrial lysates and can be used to screen for inhibitors or interfering substances.[5]
Materials:
-
KGDH Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 1 mM MgCl2, 0.2 mM EDTA, 0.1% Triton X-100
-
Cofactors: 2.5 mM NAD+, 0.2 mM Thiamine pyrophosphate (TPP), 0.4 mM Coenzyme A (CoA)
-
Substrate: 10 mM 2-oxoglutarate
-
Mitochondrial lysate or purified enzyme
-
96-well microplate
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Prepare a master mix containing KGDH buffer and cofactors.
-
Add 20 µL of your mitochondrial lysate or enzyme preparation to each well of the microplate.
-
Add 200 µL of the master mix to each well.
-
Set up the spectrophotometer to perform a kinetic read at 340 nm at 30-second intervals for 15-30 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM 2-oxoglutarate to each well.
-
Immediately start the kinetic read.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve (the increase in absorbance at 340 nm over time).
Visualizations
Caption: A troubleshooting workflow for enzymatic assays.
Caption: Principle of the OGDH coupled enzymatic assay.
References
- 1. Why is my NADH assay showing unreasonably high absorbance readings? | AAT Bioquest [aatbio.com]
- 2. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 3. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of 2-Oxoglutaryl-CoA in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of 2-oxoglutaryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its chromatographic resolution challenging?
This compound is a pivotal intermediate in cellular metabolism, notably in the Krebs cycle. Its chemical structure, which includes a bulky coenzyme A moiety with multiple phosphate (B84403) groups and a reactive thioester bond, presents several analytical challenges. The molecule is highly polar and carries multiple negative charges at typical pH levels, making it susceptible to strong, undesirable interactions with stationary phases. These interactions often lead to poor peak shapes, such as tailing, which complicates accurate quantification and resolution from other metabolites.
Q2: What are the most common issues encountered when analyzing this compound by HPLC?
The most prevalent issues include:
-
Peak Tailing: This is the most common problem, where the back half of the peak is broader than the front. It is often caused by secondary interactions between the negatively charged phosphate groups of the analyte and residual positive sites (silanols) on silica-based columns.[1][2][3][4]
-
Poor Resolution: Difficulty in separating this compound from structurally similar compounds, such as other acyl-CoAs or isomers.
-
Low Retention: As a highly polar molecule, it may elute very early in reversed-phase chromatography, close to the solvent front, where interference is high.
-
Poor Peak Shape (Broadening/Splitting): This can result from issues like column overload, a mismatch between the sample solvent and the mobile phase, or physical problems with the column, such as voids.[5][6]
-
Irreproducible Retention Times: Fluctuations in retention can be caused by an unstable mobile phase pH, temperature variations, or a column that is not fully equilibrated.[7]
Q3: Which type of chromatography column is best suited for this compound analysis?
Reversed-phase (RP) chromatography using a C18 stationary phase is the most common approach for analyzing acyl-CoAs.[8][9][10] To mitigate the common issue of peak tailing, it is critical to select a modern, high-purity silica (B1680970) column that is "end-capped."[3][4] End-capping chemically treats the residual silanol (B1196071) groups on the silica surface, minimizing the secondary interactions that cause peak tailing with polar and acidic compounds like this compound.[3][4]
Q4: How does mobile phase pH affect the retention and resolution of this compound?
Mobile phase pH is a critical parameter because this compound has multiple ionizable groups (phosphates and carboxylic acid).
-
Retention: In reversed-phase mode, analytes are better retained when they are in a neutral, less polar state.[11][12] For an acidic compound like this compound, lowering the mobile phase pH (e.g., to pH 2.5-4.0) can suppress the ionization of its phosphate and carboxyl groups, making it less polar and increasing its retention time.[12][13]
-
Peak Shape: Operating at a pH far from the analyte's pKa values helps ensure it exists in a single ionic state, which generally results in sharper, more symmetrical peaks.[14][15]
-
Selectivity: Adjusting the pH can alter the retention times of different ionizable compounds to different extents, thereby providing a powerful tool to improve resolution between co-eluting peaks.[15][16]
Troubleshooting Guide
Problem: My this compound peak is severely tailing.
Peak tailing is typically caused by secondary retention mechanisms, where the analyte interacts with the column in more than one way.[4]
| Potential Cause | How to Diagnose | Recommended Solution |
| Secondary Silanol Interactions | The issue is more pronounced for polar, acidic analytes. Tailing persists even at low concentrations. | Operate at a lower pH: Adjust the mobile phase to a pH between 2.5 and 4.0 to suppress the ionization of silanol groups.[4] Use a highly deactivated column: Ensure you are using a modern, fully end-capped C18 column.[3][4] Increase buffer strength: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol activity.[5] |
| Column Overload | Peak shape improves significantly upon diluting the sample. Retention time may slightly increase with dilution. | Reduce sample concentration: Dilute the sample and reinject. Reduce injection volume: Inject a smaller volume of the sample.[5] |
| Column Contamination or Degradation | The problem develops gradually over many injections. System backpressure may increase. | Use a guard column: This protects the analytical column from strongly retained contaminants.[7] Implement sample cleanup: Use Solid Phase Extraction (SPE) to remove interfering matrix components.[4] Wash or replace the column: Flush the column with a strong solvent or replace it if performance does not improve. |
| Physical Column Issues (Void/Channeling) | All peaks in the chromatogram are tailing or split. The problem appears suddenly. | Check for a column void: Reverse the column and wash with a strong solvent. If this doesn't work, the column may need to be replaced.[3] Ensure proper connections: Check that all fittings between the injector, column, and detector are secure and have no dead volume. |
Problem: I have poor resolution between this compound and another peak.
Resolution is a function of column efficiency, selectivity, and retention. Selectivity is often the most powerful factor to adjust.[16]
| Potential Cause | How to Diagnose | Recommended Solution |
| Insufficient Selectivity (α) | Peaks are very close together but may have good shape. | Change mobile phase pH: This can selectively shift the retention of ionizable compounds.[15] Change organic modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter elution order due to different solvent-analyte interactions.[16] Adjust gradient slope: A shallower gradient (slower increase in organic solvent) increases the time for peaks to separate, often improving resolution. |
| Low Column Efficiency (N) | Peaks are broad, leading to overlap. | Use a more efficient column: Switch to a column with a smaller particle size (e.g., sub-2 µm) or a longer column length.[16] Optimize flow rate: Ensure the flow rate is near the optimal value for the column dimensions. Increase column temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[16] |
| Insufficient Retention (k) | Peaks elute too close to the void volume, where many interferences occur. | Decrease mobile phase strength: Reduce the initial percentage of the organic solvent in your gradient to increase the retention of this compound.[11][16] |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Acyl-CoA Analysis
This protocol provides a robust starting point for separating this compound and other short-chain acyl-CoAs. Optimization will be required based on your specific sample matrix and instrument.
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column:
-
Type: End-capped C18 Reversed-Phase
-
Dimensions: e.g., 100 x 2.1 mm, 2.6 µm particle size
-
Temperature: 35 °C
-
-
Mobile Phase:
-
Solvent A: 75 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 4.0 with phosphoric acid.[8]
-
Solvent B: 100% Acetonitrile.
-
Note: All mobile phase solvents should be filtered through a 0.2 µm filter and degassed.
-
-
Gradient Elution Program:
Time (min) Flow Rate (mL/min) % Solvent A % Solvent B 0.0 0.4 98 2 2.0 0.4 98 2 12.0 0.4 70 30 12.1 0.4 5 95 14.0 0.4 5 95 14.1 0.4 98 2 | 20.0 | 0.4 | 98 | 2 |
-
Injection:
-
Injection Volume: 5-10 µL
-
Sample Solvent: Dissolve samples in a solvent weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile or Solvent A).
-
-
Detection:
-
Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A).[10]
-
Protocol 2: Sample Preparation from Biological Tissues
This protocol is for the extraction of acyl-CoAs from tissue samples, which often requires protein precipitation and removal of lipids.
-
Homogenization:
-
Weigh approximately 50 mg of frozen tissue powder in a pre-chilled tube.
-
Add 1 mL of an ice-cold extraction solvent (e.g., 75% Acetonitrile, 25% 2-Propanol in water).[10] An internal standard can be added at this stage.
-
-
Lipid Removal (Optional but Recommended):
-
Add 1 mL of petroleum ether, vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4 °C.
-
Carefully remove and discard the upper organic (petroleum ether) layer.
-
-
Protein Precipitation & Extraction:
-
To the remaining aqueous layer, add 500 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA), vortex, and incubate on ice for 15 minutes.
-
-
Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
-
Final Preparation:
-
The supernatant can be injected directly or dried down under a stream of nitrogen and reconstituted in the sample solvent for analysis.
-
Visualizations
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. moravek.com [moravek.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromtech.com [chromtech.com]
optimizing buffer conditions for 2-oxoglutaryl-CoA enzyme assays
Welcome to the technical support center for optimizing buffer conditions for 2-oxoglutaryl-CoA enzyme assays. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is buffer selection so critical for my this compound enzyme assay?
A: Enzymes are delicate proteins whose catalytic activity is highly dependent on their three-dimensional structure.[1] Buffer solutions maintain a stable pH, which is crucial because deviations from an enzyme's optimal pH range can alter the ionization state of amino acids in the active site, potentially leading to reduced activity or complete denaturation.[1][2][3][4] The right buffer also helps maintain appropriate ionic strength and can prevent unwanted interactions, ensuring the enzyme functions correctly and your data is accurate.[2][5]
Q2: What is the optimal pH for enzymes that use this compound or similar substrates?
A: The optimal pH can vary by the specific enzyme, but many dehydrogenases and synthetases that utilize acyl-CoA substrates function best in a slightly alkaline environment. For example, certain acyl-CoA dehydrogenases show maximal activity for glutaryl-CoA at a pH between 7.3 and 8.2.[6] Assays for related enzymes like succinyl-CoA:3-ketoacid coenzyme A transferase and acyl-CoA synthetases have been successfully performed at pH levels of 8.1 and 7.5, respectively.[7][8] It is always recommended to perform a pH optimization experiment for your specific enzyme.
Q3: Which common buffers are recommended for these types of assays?
A: Tris-HCl and HEPES are excellent starting points for assays expected to have a neutral to alkaline pH optimum (pH 7-9).[2][5] Phosphate (B84403) buffers are cost-effective but should be used with caution as phosphate can inhibit some enzymes or precipitate with divalent metal cations (e.g., Mg²⁺, Ca²⁺), which may be required cofactors.[2][5] For enzymes with more acidic optima, MES, citrate, or acetate (B1210297) buffers are suitable choices.[5][9]
Q4: Can buffer components directly interfere with the assay?
A: Yes. Besides the phosphate issue mentioned above, some buffer components can chelate metal ions.[2] For example, Tris has been known to interfere in assays involving certain metal ions.[2] It is crucial to review the literature for your specific enzyme or enzyme class to identify known buffer incompatibilities.
Q5: How does temperature affect my choice of buffer?
A: The pH of some buffer solutions is sensitive to temperature changes. Tris is a notable example, with its pH decreasing as temperature increases.[5] Buffers like HEPES and MOPS are known for having greater pH stability across a range of temperatures.[2] When conducting kinetic studies at different temperatures, selecting a temperature-stable buffer is critical for reliable results.[2]
Troubleshooting Guide
Problem: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Suboptimal pH | The current buffer pH may be outside the enzyme's active range.[1] Perform a pH screen using a broad-range buffer or several buffers with overlapping ranges (e.g., MES pH 6.0-6.5, HEPES pH 7.0-7.5, Tris-HCl pH 8.0-8.5) to identify the optimal pH. |
| Buffer Inhibition | A component of the buffer (e.g., phosphate) may be inhibiting the enzyme.[2] Switch to a different buffer system with a similar pKa. For example, if you suspect phosphate inhibition, try a HEPES or MOPS-based buffer.[5] |
| Incorrect Ionic Strength | The salt concentration of the buffer can affect enzyme conformation and activity.[2] Titrate the concentration of a neutral salt like NaCl or KCl (e.g., 50 mM, 100 mM, 150 mM) in your assay buffer to find the optimal ionic strength. |
| Missing Cofactors | The 2-oxoglutarate dehydrogenase complex requires cofactors like thiamine (B1217682) diphosphate (B83284) (ThDP) for its activity.[10] Ensure all necessary cofactors are present in the buffer at the correct concentrations. |
Problem: High Background Signal or Assay Instability
| Possible Cause | Recommended Solution |
| Substrate Instability | Thioester bonds in acyl-CoAs can be susceptible to hydrolysis, especially at very high or low pH. Ensure your buffer pH is within a stable range and always prepare substrate solutions fresh before use. |
| Buffer Reactivity | The buffer itself may be reacting with one of the assay components, such as NAD⁺/NADH. Run a "buffer-only" control (no enzyme) to check for any background reaction. If observed, switch to a different buffer system. |
| Enzyme Instability in Buffer | The enzyme may not be stable over the time course of the experiment in the chosen buffer. Test enzyme stability by pre-incubating it in the assay buffer for various durations before adding the substrate. If activity drops, consider adding stabilizing agents like glycerol (B35011) or BSA, or switch to a more "Good's" buffer like HEPES, known for its stabilizing qualities.[2][5] |
Quantitative Data Summary
Table 1: Common Buffers for this compound and Related Enzyme Assays
| Buffer | Useful pH Range | pKa at 25°C | ΔpKa/°C | Notes |
| MES | 5.5 - 6.7 | 6.15 | -0.011 | Good for assays requiring a slightly acidic pH.[9] |
| Phosphate (PBS) | 6.5 - 7.5 | 7.20 | -0.0028 | Cost-effective, but can inhibit kinases and precipitate with divalent cations.[2][5] |
| HEPES | 7.0 - 8.0 | 7.55 | -0.014 | Common in cell culture and enzyme assays; low temperature dependence.[2][11] |
| Tris-HCl | 7.5 - 9.0 | 8.06 | -0.028 | Widely used, but its pH is sensitive to temperature changes.[5][7] |
Table 2: Reported pH Optima for Related Acyl-CoA Enzymes
| Enzyme Class | Substrate | Reported Optimal pH |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Glutaryl-CoA | ~7.6 |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Glutaryl-CoA | ~7.3 |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Glutaryl-CoA | ~8.2 |
| Coenzyme A Transferase | Acetoacetyl-CoA | ~8.1 |
(Data for Acyl-CoA Dehydrogenases adapted from[6]; Coenzyme A Transferase from[8])
Experimental Protocols
Protocol: Spectrophotometric Assay for 2-Oxoglutarate Dehydrogenase Complex (OGDHC)
This protocol is adapted from established methods for measuring OGDHC activity by monitoring the production of NADH at 340 nm.[12]
1. Reagent Preparation:
-
Assay Buffer (e.g., KGDH Buffer):
-
50 mM HEPES or Tris-HCl, pH 7.5-8.0
-
1 mM MgCl₂
-
0.2 mM Thiamine Pyrophosphate (TPP)
-
1 mM NAD⁺
-
0.1% (v/v) Triton X-100
-
Prepare fresh and keep on ice.
-
-
2-Oxoglutarate Solution:
-
Prepare a 100 mM stock solution in deionized water.
-
Dilute to 10 mM in deionized water for use in the assay.[12]
-
-
Coenzyme A (CoA) Solution:
-
Prepare a 10 mM stock solution in deionized water.
-
Dilute to the desired final concentration in the assay buffer.
-
-
Enzyme Preparation:
-
Dilute the enzyme (e.g., mitochondrial lysate or purified protein) to the desired concentration in a simple buffer (e.g., 50 mM HEPES with 150 mM NaCl) and keep on ice.
-
2. Assay Procedure:
-
Set up a microplate reader or spectrophotometer to measure absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 30°C or 37°C).
-
In a 96-well plate, add the components in the following order:
-
160 µL of Assay Buffer.
-
20 µL of Enzyme Preparation.
-
-
Incubate for 2-3 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding:
-
10 µL of 10 mM 2-Oxoglutarate.
-
10 µL of CoA solution.
-
-
Mix immediately and start reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. Be sure to subtract the rate from a "no-enzyme" or "no-substrate" control well.
Visual Guides
References
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. researchgate.net [researchgate.net]
- 7. The Roles of Coenzyme A Binding Pocket Residues in Short and Medium Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-oxoglutarate dehydrogenase, mitochondrial | Abcam [abcam.com]
- 11. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
challenges in measuring 2-oxoglutaryl-CoA in complex biological samples
Welcome to the technical support center for the analysis of 2-oxoglutaryl-CoA in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantification of this challenging metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring this compound?
A1: The measurement of this compound is challenging due to a combination of factors:
-
Low Endogenous Concentrations: this compound is a low-abundance intermediate in metabolism, making its detection difficult.
-
Inherent Instability: The thioester bond in this compound is susceptible to both chemical and enzymatic hydrolysis, leading to degradation during sample handling and extraction. It can be hydrolyzed to 2-oxoglutaric acid.[1]
-
Complex Biological Matrices: The presence of numerous other molecules in biological samples (e.g., salts, lipids, proteins) can interfere with the analysis, causing issues like ion suppression in mass spectrometry.
-
Structural Similarity to Other Metabolites: this compound is structurally similar to other acyl-CoAs and intermediates of the TCA cycle, which can lead to co-elution and misidentification in chromatographic methods.
Q2: What is the most common analytical method for quantifying this compound?
A2: The most widely used and sensitive method for the quantification of this compound and other short-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This technique offers the high sensitivity and selectivity required to detect low-abundance acyl-CoAs in complex biological matrices.
Q3: Is a commercial standard for this compound available?
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Key steps include:
-
Rapid Quenching of Metabolism: Immediately freeze-clamp tissues or rapidly quench cell metabolism with cold solvents to halt enzymatic activity.
-
Acidic Extraction Conditions: Use acidic extraction solvents to inhibit the activity of hydrolases.
-
Low-Temperature Processing: Keep samples on ice or at 4°C throughout the extraction procedure.
-
Prompt Analysis: Analyze the samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C.
Q5: What is the typical fragmentation pattern for this compound in MS/MS?
A5: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate portion of the coenzyme A molecule.[3] Another common fragment ion observed is at m/z 428, resulting from the fragmentation between the 5'-diphosphates.[3] For this compound (molecular weight approximately 895.6 g/mol [6]), the protonated molecule [M+H]⁺ would be at m/z 896.6. The major fragment ion used for quantification would therefore be expected at m/z 389.6 ([M-507+H]⁺).
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Ensure rapid quenching of metabolism and maintain low temperatures (0-4°C) throughout the extraction process. Use an acidic extraction buffer to inhibit enzymatic degradation. |
| Inefficient extraction | Optimize the extraction solvent. A common choice is a mixture of acetonitrile, methanol (B129727), and water. Solid-phase extraction (SPE) can improve recovery, but care must be taken as highly polar compounds can be lost. |
| Ion suppression in MS | Dilute the sample extract to reduce matrix effects. Optimize the chromatography to separate this compound from co-eluting interfering compounds. Use a stable isotope-labeled internal standard if available. |
| Incorrect MS/MS transition | Confirm the precursor and product ions for this compound. The precursor ion should be [M+H]⁺ (m/z 896.6). The primary product ion for quantification is typically [M-507+H]⁺ (m/z 389.6).[3] |
| Low endogenous concentration | Increase the amount of starting biological material. Concentrate the final extract before LC-MS/MS analysis. |
Issue 2: Poor Peak Shape and Reproducibility
| Possible Cause | Troubleshooting Step |
| Suboptimal chromatographic conditions | Optimize the mobile phase composition and gradient. The use of an ion-pairing reagent can improve peak shape for polar compounds, but may cause ion suppression. A reversed-phase C18 column is commonly used. |
| Sample instability in the autosampler | Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after placing them in the autosampler. |
| Interaction with metal surfaces | Use metal-free vials and tubing in your LC system to prevent chelation and adsorption of the phosphate (B84403) groups on the CoA moiety. |
| Inconsistent sample preparation | Ensure consistent timing and temperature for all sample preparation steps. Use a standardized and validated protocol. |
Data Presentation
Table 1: Comparison of Extraction Methods for Short-Chain Acyl-CoAs
| Extraction Method | Reported Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation with Acetonitrile/Methanol/Water | Variable, depends on the specific acyl-CoA | Simple, fast, and suitable for a broad range of acyl-CoAs.[4] | May not be as clean as other methods, potentially leading to higher matrix effects. |
| Solid-Phase Extraction (SPE) | Generally high for less polar acyl-CoAs | Provides cleaner extracts, reducing matrix effects. | Can lead to the loss of more polar compounds like this compound if not optimized. |
Table 2: Representative LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis
| Parameter | Typical Value/Condition |
| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or an ion-pairing agent |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (for this compound) | Precursor: m/z 896.6, Product: m/z 389.6 (for quantification)[3] |
| Collision Energy | To be optimized for the specific instrument |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
-
Cell Culture and Harvest: Grow cells to the desired confluency.
-
Metabolism Quenching: Aspirate the culture medium and immediately add ice-cold extraction solvent (e.g., 80:20 methanol:water) to the culture dish.
-
Cell Lysis and Protein Precipitation: Scrape the cells in the cold solvent and transfer to a microcentrifuge tube. Vortex vigorously.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. enviPath [envipath.org]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C26H40N7O20P3S | CID 70680276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of 2-Oxoglutaryl-CoA Purification Columns
Welcome to the technical support center for the optimization of 2-oxoglutaryl-CoA purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your purification experiments.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound using various chromatography techniques.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound after purification. What are the potential causes and solutions?
Answer:
Low yield can stem from several factors throughout the purification process. Below is a breakdown of potential causes and corresponding troubleshooting steps for different chromatography methods.
Possible Causes & Solutions by Chromatography Type:
| Chromatography Type | Possible Cause | Recommended Solution |
| General | Sample Degradation: this compound can be sensitive to pH and temperature fluctuations. | Maintain a stable, slightly acidic pH (around 4.5-6.0) and keep the sample on ice or at 4°C throughout the purification process. Work quickly to minimize exposure to harsh conditions. |
| Improper Sample Preparation: Incomplete extraction or precipitation of interfering substances. | Ensure complete cell lysis if applicable. Optimize extraction buffers and consider a solid-phase extraction (SPE) step for initial cleanup.[1][2] | |
| Ion-Exchange (IEX) | Incorrect pH or Ionic Strength of Buffers: If the pH is not optimal, this compound may not bind effectively to the resin. If the ionic strength is too high, it can elute prematurely. | For anion exchange, use a starting buffer with a pH at least 0.5-1 unit above the pI of this compound to ensure a net negative charge. For cation exchange, the buffer pH should be 0.5-1 unit below the pI.[3][4][5] Use a low ionic strength start buffer to facilitate binding. |
| Column Overloading: Exceeding the binding capacity of the resin. | Reduce the amount of sample loaded onto the column or use a larger column volume. | |
| Affinity | Inefficient Binding to Ligand: The affinity interaction between this compound and the immobilized ligand may be weak. | Ensure the binding buffer conditions (pH, ionic strength) are optimal for the specific affinity interaction. Consider using a resin with a higher ligand density. |
| Competition from Other Molecules: Other molecules in the sample may be competing for binding to the ligand. | Pre-clear the sample with a preliminary purification step, such as ion-exchange or size-exclusion chromatography, to remove competing molecules. | |
| Size-Exclusion (SEC) | Sample Aggregation: this compound may form aggregates that elute in the void volume, separate from the desired fraction. | Modify the buffer to include additives that reduce aggregation, such as low concentrations of non-ionic detergents or salts. |
| Adsorption to the Column Matrix: Non-specific binding of this compound to the SEC resin. | Adjust the ionic strength of the mobile phase to minimize secondary interactions with the resin. |
Issue 2: Poor Peak Resolution
Question: Our chromatograms show broad, overlapping peaks, making it difficult to isolate pure this compound. How can we improve the resolution?
Answer:
Poor peak resolution is a common challenge in chromatography. The following table outlines strategies to sharpen your peaks and improve separation.
Strategies for Improving Peak Resolution:
| Chromatography Type | Strategy | Implementation Details |
| General | Optimize Flow Rate: A slower flow rate generally allows for better separation. | Decrease the flow rate to provide more time for equilibration between the mobile and stationary phases. |
| Reduce Sample Volume: Overloading the column can lead to peak broadening. | Inject a smaller sample volume to ensure a narrow injection band. | |
| Gradient Elution (IEX & Affinity): A gradual change in eluent strength can improve separation. | For IEX, use a shallow salt or pH gradient. For affinity chromatography, a gradual increase in the concentration of the competing ligand can be effective.[3][5] | |
| Ion-Exchange (IEX) | Adjust Gradient Slope: A shallower gradient can resolve closely eluting compounds. | Decrease the rate of change of the salt concentration or pH in your elution buffer. |
| Select a Different Resin: Resins with smaller bead sizes or different functional groups can offer better resolution. | Consider using a high-resolution resin with a smaller particle size. | |
| Affinity | Optimize Elution Conditions: Harsh elution can cause co-elution of non-specifically bound molecules. | Use a gentle elution method, such as a competitive ligand, instead of a drastic pH change if possible. |
| Size-Exclusion (SEC) | Use a Longer Column: A longer column provides more surface area for separation. | Increase the column length to enhance the separation of molecules with similar sizes. |
| Choose a Resin with an Appropriate Pore Size: The pore size of the resin should be suitable for the molecular weight of this compound. | Select a resin with a fractionation range that includes the molecular weight of this compound (895.6 g/mol ).[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for purifying this compound?
The optimal chromatography method depends on the purity requirements and the nature of the starting material. A multi-step approach is often most effective:
-
Ion-Exchange Chromatography (IEX): Anion exchange is a good initial step to capture and concentrate this compound from a crude extract, as it will be negatively charged at neutral or slightly basic pH.
-
Affinity Chromatography: If a suitable affinity ligand is available (e.g., an immobilized enzyme that binds this compound), this can provide very high selectivity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent high-resolution technique for final polishing and obtaining highly pure this compound.
Q2: How can I monitor the purity of my this compound fractions?
Purity can be assessed using several methods:
-
UV-Vis Spectroscopy: Monitor the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of Coenzyme A.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable column (e.g., C18) can be used to resolve this compound from potential contaminants. The peak area can be used for quantification.[1]
-
Mass Spectrometry (MS): LC-MS can confirm the identity and assess the purity of the final product by detecting its specific mass-to-charge ratio.
Q3: What are the ideal storage conditions for purified this compound?
To prevent degradation, this compound should be stored at -80°C in a slightly acidic buffer (e.g., pH 5.0-6.0). Avoid repeated freeze-thaw cycles by aliquoting the purified sample into smaller volumes.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Acyl-CoA Compounds
This protocol is adapted from methods for long-chain acyl-CoAs and can be optimized for this compound.[1]
-
Sample Homogenization: Homogenize the tissue or cell sample in a cold KH2PO4 buffer (100 mM, pH 4.9).
-
Extraction: Add 2-propanol and acetonitrile (B52724) (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Solid-Phase Extraction:
-
Condition an oligonucleotide purification column (or a suitable reversed-phase C18 cartridge) according to the manufacturer's instructions.
-
Load the acyl-CoA extract onto the column.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Concentration: Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried sample in a buffer suitable for downstream applications or HPLC analysis.
Protocol 2: Anion-Exchange Chromatography of this compound
-
Column: A strong anion-exchange column (e.g., a Q-type resin).
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Procedure: a. Equilibrate the column with 5-10 column volumes (CV) of Buffer A. b. Adjust the pH and ionic strength of the sample to match Buffer A. c. Load the sample onto the column. d. Wash the column with 5-10 CV of Buffer A to remove unbound molecules. e. Elute this compound with a linear gradient of 0-100% Buffer B over 20 CV. f. Collect fractions and monitor the absorbance at 260 nm. g. Pool the fractions containing the desired peak and desalt if necessary.
Visualizations
Signaling Pathway: 2-Oxoglutarate-Dependent Dioxygenase (2-OGDD) Activity
The following diagram illustrates the general catalytic mechanism of 2-oxoglutarate-dependent dioxygenases, where 2-oxoglutarate (a close analog of this compound) is a key co-substrate.[7][8][9]
Caption: Catalytic cycle of 2-oxoglutarate-dependent dioxygenases.
Experimental Workflow: Purification and Analysis of this compound
This workflow outlines a logical sequence of steps for the purification and subsequent analysis of this compound.
Caption: A multi-step workflow for this compound purification.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. med.unc.edu [med.unc.edu]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. This compound | C26H40N7O20P3S | CID 70680276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Technical Support Center: Analysis of 2-Oxoglutaryl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry analysis of 2-oxoglutaryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] Biological samples like plasma, serum, and tissue extracts contain a complex mixture of endogenous components, including salts, lipids (especially phospholipids), and metabolites, which are common sources of matrix effects in LC-MS/MS analysis.[3] For acidic and polar molecules like this compound, ion suppression is a frequent challenge.[3]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4] A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., 12C, 15N) are replaced with their heavy isotopes (e.g., 13C, 15N).[5][6] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[4] By adding a known amount of the SIL-IS to each sample, the ratio of the analyte's signal to the SIL-IS's signal can be used for accurate quantification, effectively normalizing for variations in matrix effects.[7]
Q3: Where can I source a stable isotope-labeled internal standard for this compound?
A3: While a specific commercially available stable isotope-labeled standard for this compound may be difficult to find, several strategies exist. Custom synthesis is an option offered by specialized chemical companies. Alternatively, a library of stable isotope-labeled acyl-CoA thioesters can be biosynthetically generated.[5][6] This can be achieved by culturing cells, such as yeast, with stable isotope-labeled precursors like [13C3, 15N1]-pantothenic acid, which gets incorporated into all CoA species.[6] Companies like Cambridge Isotope Laboratories, Inc. (CIL) offer a wide range of stable isotope-labeled compounds for metabolic research and may have suitable precursors or related standards.[8][9]
Q4: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?
A4: The choice of sample preparation technique significantly impacts the reduction of matrix effects. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[10][11]
-
Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing interfering matrix components, especially phospholipids (B1166683).[11]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT but can be more time-consuming and may have lower analyte recovery.
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or specialized cartridges like HybridSPE, is highly effective at removing both proteins and phospholipids, resulting in the cleanest extracts and the least matrix interference.[11] For acyl-CoAs, SPE is often used to purify the analytes and remove deproteinizing agents.[12]
The following table summarizes a comparison of these techniques:
| Sample Preparation Technique | Pros | Cons | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Limited removal of non-protein matrix components (e.g., phospholipids) | Low |
| Liquid-Liquid Extraction (LLE) | Good removal of interfering substances | Can be labor-intensive, potential for analyte loss | Moderate |
| Solid-Phase Extraction (SPE) | Excellent removal of a wide range of interferences, high analyte concentration | More complex and costly than PPT and LLE | High |
| HybridSPE | Specifically designed to remove phospholipids and proteins | Higher cost | Very High |
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: Secondary interactions with the stationary phase or poor chromatographic conditions. Acyl-CoAs are known to exhibit poor peak shape under certain conditions.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The charge state of this compound is pH-dependent. Carefully adjusting the pH of the mobile phase can improve peak shape.
-
Use Ion-Pairing Agents: For polar and charged molecules like this compound, ion-pairing agents can significantly improve retention and peak shape. N,N-dimethylbutylamine (DMBA) has been successfully used for the analysis of short-chain acyl-CoAs.[13][14] However, be aware that some ion-pairing reagents, like trifluoroacetic acid (TFA), can cause ion suppression and may persistently contaminate the LC-MS system.[15]
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Column Selection: Ensure you are using a suitable column, such as a C18 reversed-phase column, and that it is not degraded from repeated injections of complex biological samples.
-
Problem 2: High variability in signal intensity between replicate injections.
-
Possible Cause: Inconsistent matrix effects or sample instability.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variability caused by matrix effects.[4]
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Improve Sample Preparation: If a SIL-IS is not available, enhance your sample cleanup procedure. Consider switching from PPT to SPE to achieve a cleaner extract.[11]
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Assess Analyte Stability: Acyl-CoAs can be unstable.[16] Ensure samples are kept cold and analyzed promptly after preparation. Using glass vials instead of plastic may also improve stability for some CoA species.[17]
-
Problem 3: Suspected ion suppression leading to low sensitivity.
-
Possible Cause: Co-elution of matrix components, particularly phospholipids, that interfere with the ionization of this compound.[3]
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This experiment can identify regions of the chromatogram where ion suppression is occurring. A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. Dips in the baseline signal indicate retention times where ion suppression is present.
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Modify Chromatographic Conditions: Adjust the gradient to separate this compound from the suppression zones.
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Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as HybridSPE, to specifically target the removal of phospholipids.[11]
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of short-chain acyl-CoAs from biological samples.
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Sample Homogenization: Homogenize cell pellets or tissues in a suitable ice-cold extraction buffer.
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Protein Precipitation: Add a deproteinizing agent, such as trichloroacetic acid (TCA), to the homogenate.[12]
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Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[18]
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Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a low-organic solvent wash, such as 2 mL of 5% methanol in water, to remove polar interferences.[18]
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Elution: Elute the this compound with an appropriate volume of a high-organic solvent, such as 1 mL of methanol.[18]
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Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[18]
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method that can be adapted for this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water (or a buffer with an ion-pairing agent like DMBA).[13][18]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[18]
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion will be the [M+H]+ of this compound.
-
A common fragmentation for CoA species is the neutral loss of the 3'-phospho-ADP moiety (507 Da). The primary quantitative transition would be [M+H]+ → [M-507+H]+.[12]
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A secondary, qualitative transition can monitor for the fragment ion at m/z 428.[12]
-
-
Collision Energy: Optimize for the specific transitions of this compound.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. otsuka.co.jp [otsuka.co.jp]
- 9. Biological Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: 2-Oxoglutaryl-CoA Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of 2-oxoglutaryl-CoA (also known as α-ketoglutaryl-CoA).
Frequently Asked Questions (FAQs) & Troubleshooting
Standard Preparation and Handling
Q1: My this compound standard is showing signs of degradation (e.g., multiple peaks in LC-MS, loss of signal). What is causing this and how can I prevent it?
A1: this compound, like other acyl-CoA thioesters, is susceptible to both chemical and enzymatic degradation. The primary causes are hydrolysis of the thioester bond and instability in aqueous solutions.[1]
Troubleshooting Steps:
-
pH Control: The thioester bond is unstable at neutral to alkaline pH. Prepare and store standards in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 4.0-6.8).[2]
-
Temperature: Store stock solutions at -80°C. For daily use, prepare fresh dilutions and keep them on ice (4°C) in an autosampler for no more than 24-48 hours.[2]
-
Solvent Choice: Reconstitute lyophilized standards in a buffer that minimizes degradation. A solution of 50% methanol (B129727) or acetonitrile (B52724) in a pH 6.8 buffer can improve stability for analysis.[2]
-
Material of Vials: Use glass vials instead of plastic to minimize signal loss due to adsorption.[3]
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Purity Check: When first receiving or synthesizing a standard, verify its purity via LC-MS/MS to ensure there are no significant degradation products present from the start.
Q2: I am synthesizing this compound in-house. What are the critical quality control checkpoints?
A2: In-house synthesis requires rigorous quality control to ensure the standard is suitable for quantitative experiments.
Key QC Steps:
-
Structural Confirmation: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized this compound (C26H40N7O20P3S, Monoisotopic Mass: 895.126 g/mol ).[4]
-
Purity Assessment: Employ HPLC or UHPLC-MS/MS to assess the purity of the standard. The chromatogram should show a single, sharp peak corresponding to the target analyte.
-
Concentration Determination: Use a proven method like HPLC with a certified reference standard of a related, stable compound (if a this compound certified standard is unavailable) or quantitative NMR (qNMR) to accurately determine the concentration of your stock solution.
-
Stability Testing: Perform a short-term stability study by analyzing the standard at several time points (e.g., 0, 8, 24, 48 hours) under typical autosampler conditions (4°C) to understand its degradation rate.[2]
Sample Preparation & Extraction
Q3: My recovery of this compound from biological samples (cells, tissues) is low and inconsistent. How can I improve my extraction efficiency?
A3: Low recovery is often due to inefficient extraction, enzymatic degradation during sample handling, or analyte loss during protein precipitation.
Troubleshooting Steps:
-
Rapid Quenching: Metabolism must be stopped instantly to prevent changes in acyl-CoA levels. For cell cultures, this can be achieved by flash-freezing in liquid nitrogen. For tissues, rapid freeze-clamping is the gold standard.[5]
-
Extraction Solvent: Use a cold extraction solvent. A common choice is an acidic solution to simultaneously precipitate proteins and stabilize the acyl-CoAs. For example, 2.5% to 5% sulfosalicylic acid (SSA) is effective and often does not require removal prior to LC-MS/MS analysis.[6]
-
Internal Standards: The use of a suitable internal standard is critical for accurate quantification.[7][8] Ideally, a stable isotope-labeled version (e.g., ¹³C-labeled) of this compound should be used. If unavailable, a structurally similar acyl-CoA that is not present in the sample (e.g., heptadecanoyl-CoA) can be an alternative.[9] The internal standard should be added at the very beginning of the extraction process to account for losses at every step.
-
Avoid Solid Phase Extraction (SPE) if Possible: While SPE can be used to purify acyl-CoAs, it may lead to variable recovery of more hydrophilic short-chain species like this compound.[6] Direct injection after protein precipitation is often preferred.
LC-MS/MS Analysis
Q4: I am having trouble with chromatographic separation. My this compound peak is broad, shows tailing, or co-elutes with other isomers.
A4: Chromatographic issues are common with polar, charged molecules like acyl-CoAs.
Troubleshooting Steps:
-
Column Choice: Reversed-phase chromatography (e.g., C18) is commonly used.[7] Some methods employ ion-pairing reagents to improve peak shape, but these can cause ion suppression and contaminate the MS system. Modern methods often avoid ion-pairing reagents.[7][10] Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for separating very polar compounds.[11]
-
Mobile Phase: Use a mobile phase with a suitable buffer, such as ammonium acetate or ammonium formate, at a slightly acidic pH (e.g., 3-6) to ensure consistent ionization and good peak shape.
-
Gradient Optimization: Develop a shallow gradient around the elution time of this compound to ensure it is well-separated from other short-chain acyl-CoAs like succinyl-CoA or malonyl-CoA.[5]
Q5: What are the optimal MS/MS parameters for detecting this compound?
A5: Acyl-CoAs have a characteristic fragmentation pattern that can be leveraged for sensitive and specific detection using Multiple Reaction Monitoring (MRM).
Key MRM Transitions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally more sensitive for short-chain acyl-CoAs.[12]
-
Parent Ion: The parent ion will be the protonated molecule [M+H]⁺.
-
Fragment Ions: A characteristic fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion, resulting in a neutral loss of 507 Da.[9][12] Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety at m/z 428.[9][12] You should optimize the collision energy for these transitions on your specific instrument.
Quantitative Data Summary
The following tables provide representative data relevant to acyl-CoA analysis. Note: This data is illustrative and should be confirmed by the end-user's own experiments.
Table 1: Stability of a 1 µM Acyl-CoA Standard Mix in Different Solvents at 4°C
| Time (hours) | Solvent: Water (pH ~7) | Solvent: 50% MeOH / 50% H₂O | Solvent: 50% MeOH / 50% Ammonium Acetate (pH 6.8) |
| 0 | 100% | 100% | 100% |
| 8 | 85% | 95% | 99% |
| 24 | 60% | 88% | 97% |
| 48 | 35% | 75% | 94% |
| (Data is presented as % of initial peak area and is generalized based on typical acyl-CoA stability studies[2]) |
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | sub-nM to nM range | [7][10] |
| Linearity (r²) | > 0.998 | [8] |
| Intra-day Precision (%RSD) | < 12% | [8] |
| Inter-day Precision (%RSD) | < 20% | [8] |
| Accuracy / Recovery | 90 - 120% | [8] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Short-Chain Acyl-CoA Quantification
This protocol is a starting point and must be optimized for the specific instrument and application.
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of this compound in an appropriate acidic buffer (e.g., 10 mM ammonium acetate, pH 5.0).
-
Perform serial dilutions in the same buffer or the sample extraction solvent to create a calibration curve (e.g., 1 nM to 10 µM).
-
Add the internal standard to each calibrator at the same concentration used for the unknown samples.
-
-
Sample Extraction:
-
Harvest cells or tissue (~5-10 mg) and immediately quench metabolism.
-
Add 500 µL of cold extraction solvent (e.g., 80% methanol containing 5% SSA and the internal standard).
-
Homogenize thoroughly using a bead beater or sonicator. Keep samples on ice.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a clean glass autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 2% B, hold for 1 min, ramp to 50% B over 8 min, wash at 95% B, and re-equilibrate.
-
Injection Volume: 5 µL.
-
MS Detection: ESI+, Multiple Reaction Monitoring (MRM) mode. Monitor specific, optimized transitions for this compound and the internal standard.
-
Visualizations
Caption: A workflow for the preparation, quality control, and experimental use of a refined this compound standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C26H40N7O20P3S | CID 70680276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Increase the Sensitivity of 2-Oxoglutaryl-CoA Detection
Welcome to the technical support center for the sensitive detection of 2-oxoglutaryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of this critical metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
A1: The main analytical techniques for this compound detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and methods employing fluorescent biosensors. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput. LC-MS/MS is highly specific and sensitive, making it a gold standard for quantification.[1][2] Enzymatic assays can be cost-effective and suitable for higher-throughput screening. Fluorescent biosensors are powerful tools for real-time monitoring of 2-oxoglutarate (a proxy for this compound after enzymatic conversion) in living cells.
Q2: Why is increasing the sensitivity of this compound detection important?
A2: this compound is a low-abundance intermediate in several metabolic pathways, including the Krebs cycle and amino acid metabolism. Its levels can be indicative of cellular metabolic status and are relevant in various diseases. Therefore, highly sensitive detection methods are crucial to accurately quantify its subtle changes in complex biological samples.
Q3: What are the main challenges in detecting this compound?
A3: The primary challenges include its low physiological concentrations, inherent instability, and the complexity of biological matrices. For LC-MS/MS, challenges include potential ion suppression from the sample matrix and the need for effective chromatographic separation from isomeric compounds. For enzymatic assays, challenges include potential interference from other molecules in the sample and the need for highly specific enzymes.
Q4: Can I use a 2-oxoglutarate detection method to measure this compound?
A4: Yes, this is a common strategy. This compound can be enzymatically hydrolyzed to 2-oxoglutarate using a specific hydrolase. The resulting 2-oxoglutarate can then be detected using a variety of sensitive methods, including enzymatic assays or fluorescent biosensors. This two-step approach can significantly enhance detection sensitivity.
Troubleshooting Guides
LC-MS/MS-Based Detection
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization source if available. |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to normalize for matrix effects.[3] Dilute the sample to reduce the concentration of interfering substances. |
| Suboptimal Fragmentation | Optimize collision energy and other MS/MS parameters for the specific transition of this compound. |
| Poor Chromatography | Optimize the LC gradient and column chemistry to improve peak shape and separation from co-eluting compounds. Ensure the mobile phase pH is appropriate for the analyte. |
| Sample Degradation | Keep samples on ice or at 4°C during preparation and analysis. Use fresh samples whenever possible and avoid repeated freeze-thaw cycles. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Dirty LC System | Flush the LC system thoroughly with an appropriate cleaning solution. |
| Contaminated MS Source | Clean the ion source according to the manufacturer's instructions. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or sample concentration. |
| Incompatible Injection Solvent | Ensure the injection solvent is compatible with the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions with Column | Use a different column chemistry or adjust the mobile phase pH or ionic strength. |
Enzymatic Assay-Based Detection
Issue 1: No or Low Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition of the assay mixture. Ensure all components are at room temperature before starting the assay.[4] |
| Inactive Enzyme | Use a fresh batch of enzyme or test the activity of the current batch with a known positive control. Ensure proper storage of the enzyme. |
| Missing Cofactors | Check if the assay requires specific cofactors and ensure they are present at the correct concentration. |
| Substrate Degradation | Prepare fresh substrate solutions. This compound is unstable, especially at neutral or alkaline pH. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminating Enzymes in Sample | Deproteinize the sample before the assay using methods like perchloric acid precipitation followed by neutralization, or ultrafiltration. |
| Non-specific Reaction | Run a blank reaction without the enzyme or substrate to determine the level of non-specific signal. |
| Interfering Substances in Sample | Some compounds can interfere with the detection method (e.g., absorbance or fluorescence). Run controls with the sample matrix to assess for interference. |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Incomplete Mixing | Ensure all components of the reaction mixture are thoroughly mixed. |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature. |
Quantitative Data Summary
The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for different methods used to detect short-chain acyl-CoAs, which can serve as an estimate for this compound detection.
| Method | Analyte | LOD | LOQ | Reference |
| LC-MS/MS | Short-chain fatty acids (derivatized) | 0.001 mM (for most) | - | [3] |
| LC-MS/MS | Short-chain acyl-CoAs | - | 0.225 pmol | [5] |
| LC-MS/MS | Acetyl-CoA | - | 1.09 ng/mL | [5] |
| LC-EC | 2-oxoglutarate (derivatized) | 25 ng/mL | 62.5 ng/mL | [6] |
Experimental Protocols
Protocol 1: LC-MS/MS Detection of this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (from Tissue)
-
Rapidly freeze the tissue in liquid nitrogen to quench metabolism.
-
Homogenize the frozen tissue in a cold extraction buffer (e.g., 10% trichloroacetic acid in water).
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
Purify the acyl-CoAs using solid-phase extraction (SPE) with an appropriate cartridge (e.g., Oasis HLB).
-
Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
2. LC Separation
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
3. MS/MS Detection
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion (e.g., the fragment corresponding to the loss of the 2-oxoglutaryl group).
-
Optimization: Optimize source and fragmentation parameters using a pure standard of this compound.
Protocol 2: Enzymatic Detection of this compound via Conversion to 2-Oxoglutarate
This protocol describes a coupled enzyme assay where this compound is first hydrolyzed to 2-oxoglutarate, which is then measured.
1. Hydrolysis of this compound
-
Enzyme: this compound hydrolase.
-
Reaction Buffer: A suitable buffer such as potassium phosphate (B84403) buffer, pH 7.4.
-
Procedure:
-
Prepare a reaction mixture containing the sample, this compound hydrolase, and reaction buffer.
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to ensure complete hydrolysis.
-
Stop the reaction, for example, by heat inactivation or addition of an acid.
-
2. Detection of 2-Oxoglutarate
-
Method: A colorimetric or fluorometric assay for 2-oxoglutarate. A common method involves the reductive amination of 2-oxoglutarate by glutamate (B1630785) dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by absorbance at 340 nm or by fluorescence.
-
Reaction Mixture:
-
The sample from the hydrolysis step.
-
Glutamate dehydrogenase.
-
NADH.
-
Ammonium chloride.
-
Reaction buffer (e.g., Tris-HCl, pH 8.0).
-
-
Procedure:
-
Add all components except the sample to a microplate well.
-
Add the sample to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Quantify the amount of 2-oxoglutarate by comparing the rate of reaction to a standard curve prepared with known concentrations of 2-oxoglutarate.
-
Visualizations
Caption: General experimental workflow for this compound detection.
Caption: Simplified metabolic context of this compound.
Caption: Logical troubleshooting flow for low LC-MS/MS signal.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of 2-oxoglutarate in biological samples using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding artifacts in 2-oxoglutaryl-CoA metabolic labeling studies
Welcome to the technical support center for 2-oxoglutaryl-CoA (2-OG) metabolic labeling studies. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and answers to frequently asked questions related to the use of 2-oxoglutarate analogues for activity-based protein profiling.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound metabolic labeling?
A1: This technique uses cell-permeable analogues of 2-oxoglutarate (also known as alpha-ketoglutarate) that have been chemically modified to contain a bioorthogonal handle, such as an alkyne or azide (B81097) group. Because 2-oxoglutarate is a key co-substrate for a large family of enzymes called 2-oxoglutarate-dependent dioxygenases (2-OGDOs), these analogues can be metabolically incorporated into the active sites of these enzymes.[1][2] The bioorthogonal handle can then be detected using "click chemistry," allowing for the visualization and identification of active 2-OGDOs.[3][4]
Q2: Why are cell-permeable esters of the 2-OG probe used?
A2: 2-Oxoglutarate is a dicarboxylate, making it negatively charged and sparingly cell-permeable.[5][6] To overcome this, the carboxyl groups are often masked with hydrolytically labile esters. These esters can more easily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester groups, releasing the active 2-OG probe.[5][6]
Q3: What are the primary applications of this technique?
A3: The primary applications include:
-
Identifying novel substrates of 2-OGDOs.
-
Profiling the activity of 2-OGDOs in different cellular states (e.g., normoxia vs. hypoxia).[1]
-
Screening for inhibitors of 2-OGDOs through competition experiments.[2][7]
-
Visualizing enzyme activity within cells via fluorescence microscopy.[8]
Q4: What kind of downstream analysis can be performed after labeling?
A4: Labeled proteins can be analyzed in several ways:
-
In-gel fluorescence scanning: Proteins are separated by SDS-PAGE, and labeled proteins are visualized directly in the gel.[9]
-
Western Blotting: Labeled proteins can be detected on a membrane using a streptavidin conjugate if a biotin-azide/alkyne tag was used.
-
Mass Spectrometry: Labeled proteins can be enriched (e.g., using biotin-streptavidin affinity purification) and identified by LC-MS/MS for proteome-wide profiling.[2][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, from labeling to detection.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background/Non-Specific Labeling in In-Gel Fluorescence | 1. Probe concentration is too high , leading to non-specific interactions. 2. Inefficient removal of unincorporated probe after cell lysis. 3. Non-specific binding of the fluorescent dye-azide/alkyne to proteins.[11] 4. Click reaction components (e.g., copper) causing protein precipitation or aggregation. | 1. Titrate the probe concentration. Start with a lower concentration (e.g., 10-50 µM) and optimize. 2. Perform a protein precipitation step (e.g., with methanol/chloroform) after the click reaction to remove excess reagents before running the gel.[4] 3. Include a "no-probe" control (cells treated with vehicle, then subjected to click chemistry) to assess dye-specific background. Consider using a copper-free click reaction with a strained alkyne dye to reduce side reactions.[11] 4. Use a copper-stabilizing ligand like THPTA or BTTAA to prevent protein damage and improve reaction efficiency.[12] |
| No or Weak Signal | 1. Insufficient probe uptake or hydrolysis. The cell-permeable ester may not be efficiently cleaved in your cell type. 2. Low abundance or activity of target enzymes under your experimental conditions. 3. Inefficient click reaction. The copper(I) catalyst may have been oxidized to inactive copper(II).[2] 4. Probe degradation. The 2-OG analogue may be unstable in culture medium over long incubation times. | 1. Increase incubation time or probe concentration. Test different ester formulations if available.[5] 2. Use a positive control cell line known to have high 2-OGDO activity. Consider stimulating pathways that activate these enzymes. 3. Always use a freshly prepared reducing agent (e.g., sodium ascorbate) and degas your buffers. Pre-complex the copper with a ligand before adding it to the reaction mix.[2] 4. Perform a time-course experiment to determine the optimal labeling window. |
| Artifactual Bands or Unexpected Results | 1. Off-target enzymatic activity. Other cellular enzymes might recognize and process the 2-OG analogue. 2. Cellular stress response. High concentrations of the probe or its hydrolysis byproducts could induce stress, altering the proteome. 3. Probe promiscuity. The chemical probe may bind to proteins other than the intended 2-OGDO targets.[7] | 1. Perform a competition experiment. Co-incubate cells with the alkyne probe and a large excess (e.g., 10-50 fold) of natural 2-oxoglutarate. A true signal from 2-OGDOs should be diminished. 2. Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to ensure the probe concentration used is not toxic.[13] 3. Use a structurally related but inactive negative control probe. This control should not bind to the target enzymes but would help identify off-target effects.[14][15] |
Quantitative Data Summary
The optimal conditions for metabolic labeling are highly dependent on the specific 2-OG analogue, cell type, and experimental goals. The following tables provide a starting point for optimization.
Table 1: Recommended Starting Concentrations for 2-Oxoglutarate Analogues in Cell Culture
| Compound Type | Cell Line Example(s) | Concentration Range | Incubation Time | Purpose |
| Alkyne-modified Isoprenoid Analogues | HeLa | 10 µM | 24 hours | Metabolic Labeling[8] |
| Cell-permeable 2-KG Ester (1-TFMB-KG) | HIF-Luciferase Reporter Cell Line | 1 mM | 9 hours (dosed every 3h) | Increasing intracellular 2-OG[5][6] |
| OGDH Inhibitor (Succinyl Phosphonate) | Various Cancer Cell Lines | 0.01 - 20 mM | 5 - 96 hours | Cell Viability Assay[16] |
Table 2: Key Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC) in Lysates
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Fluorescent Azide/Alkyne | 2 mM in DMSO | 2.5 - 5 µM | Detection |
| Copper (II) Sulfate (CuSO₄) | 200 mM in H₂O | 200 µM | Catalyst Precursor |
| Copper Ligand (e.g., TBTA) | 200 mM in DMSO/tBuOH | 200 µM | Stabilizes Cu(I) |
| Reducing Agent (e.g., TCEP) | 500 mM in H₂O | 500 µM | Reduces Cu(II) to Cu(I) |
| Note: These concentrations are derived from a general metabolic labeling protocol and should be optimized for your specific experiment.[3][17] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of labeling.
-
Probe Preparation: Prepare a stock solution of the cell-permeable 2-oxoglutarate alkyne probe in sterile DMSO.
-
Labeling: The next day, replace the culture medium with fresh medium containing the desired final concentration of the 2-OG alkyne probe (e.g., starting at 50 µM). Include appropriate controls (see below).
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard culture conditions.
-
Cell Harvest: Wash the cells three times with cold PBS to remove excess probe. Lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer without reducing agents).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Protocol 2: In-Lysate Click Chemistry and In-Gel Fluorescence Analysis
-
Prepare Lysate: Adjust the protein concentration of your cell lysates (from Protocol 1) to 1-2 mg/mL with lysis buffer.
-
Prepare Click Reaction Master Mix: For each 50 µL reaction, prepare a master mix. Always add reagents in the order listed to prevent precipitation.
-
28.5 µL H₂O
-
10 µL 5x Click Reaction Buffer (e.g., from a commercial kit)
-
5 µL Copper (II) Sulfate
-
1.5 µL Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
5 µL Reducing Agent Solution
-
-
Initiate Reaction: Add 45 µL of the master mix to 5 µL of your protein lysate.
-
Incubation: Vortex briefly and incubate the reaction for 30 minutes at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended): To reduce background, precipitate the protein. Add 300 µL of methanol, 75 µL of chloroform, and 200 µL of water. Vortex and centrifuge to pellet the protein. Remove the supernatant and wash the pellet with methanol.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in 1x SDS-PAGE loading buffer.
-
Electrophoresis and Imaging: Run the samples on a polyacrylamide gel. Image the gel using a fluorescence scanner with appropriate filters for your chosen fluorophore.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Photoreactive Small-Molecule Probe for 2-Oxoglutarate Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay for 2-oxoglutarate decarboxylating enzymes based on the determination of [1-14C]succinate: application to prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Industrial Application of 2-Oxoglutarate-Dependent Oxygenases [mdpi.com]
Validation & Comparative
Confirming the Identity of Synthesized 2-Oxoglutaryl-CoA by NMR: A Comparative Guide
Comparison of NMR Spectral Data
The confirmation of the synthesis of 2-oxoglutaryl-CoA from 2-oxoglutaric acid and Coenzyme A (CoA) relies on the analysis of changes in the NMR chemical shifts of the parent molecules. The formation of a thioester bond significantly alters the electronic environment of the atoms near the reaction center, leading to predictable shifts in the NMR spectrum.
Below is a table comparing the experimental ¹H and ¹³C NMR chemical shifts for 2-oxoglutaric acid with the predicted shifts for the 2-oxoglutaryl moiety in the final product, this compound. The data for 2-oxoglutaric acid is sourced from the Human Metabolome Database.[1][2] Predicted values for this compound are based on standard chemical shift prediction algorithms and data from similar thioester compounds.
| Atom | 2-Oxoglutaric Acid ¹H Chemical Shift (ppm) | Predicted this compound ¹H Chemical Shift (ppm) | 2-Oxoglutaric Acid ¹³C Chemical Shift (ppm) | Predicted this compound ¹³C Chemical Shift (ppm) |
| C1-COOH | - | - | 172.59 | ~170-175 |
| C2-C=O | - | - | 208.12 | ~195-205 |
| C3-CH₂ | 3.00 | ~3.1-3.3 | 38.51 | ~40-45 |
| C4-CH₂ | 2.43 | ~2.6-2.8 | 33.29 | ~30-35 |
| C5-COOH | - | - | 183.93 | ~180-185 |
Note: The predicted chemical shifts for this compound are estimates and the actual experimental values may vary depending on the solvent, pH, and other experimental conditions. The key indicator of successful synthesis is the downfield shift of the C2 carbonyl carbon and the adjacent C3 methylene (B1212753) protons upon thioester formation.
Experimental Protocols
While a specific protocol for this compound synthesis was not found, a general and representative method for the synthesis of short-chain acyl-CoA thioesters is the mixed anhydride (B1165640) method. This can be adapted for 2-oxoglutaric acid.
Representative Synthesis of a Short-Chain Acyl-CoA (Mixed Anhydride Method)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
2-oxoglutaric acid
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl chloroformate or isobutyl chloroformate
-
Coenzyme A (free acid or trilithium salt)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Buffer solution (e.g., sodium bicarbonate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
NMR spectrometer and deuterated solvent (e.g., D₂O)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 2-oxoglutaric acid (1 equivalent) in anhydrous THF.
-
Cool the solution to -15°C in an ice-salt bath.
-
Add triethylamine (1 equivalent) dropwise.
-
Slowly add ethyl chloroformate (1 equivalent) to the reaction mixture.
-
Stir the mixture at -15°C for 30 minutes to form the mixed anhydride.
-
-
Thioester Formation:
-
In a separate flask, dissolve Coenzyme A (1.1 equivalents) in a cold aqueous buffer solution (e.g., 0.5 M sodium bicarbonate, pH ~8).
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, while maintaining the temperature at 0-4°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, acidify the mixture to pH ~3 with cold dilute HCl.
-
Purify the crude product using solid-phase extraction (SPE) with a C18 cartridge.
-
Wash the cartridge with an acidic aqueous solution to remove unreacted CoA and salts.
-
Elute the this compound with an increasing gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in water.
-
Lyophilize the fractions containing the pure product.
-
NMR Sample Preparation and Analysis
-
Dissolve the lyophilized this compound in a suitable deuterated solvent, typically D₂O, for ¹H and ¹³C NMR analysis.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with the known spectra of the starting materials (2-oxoglutaric acid and Coenzyme A) to confirm the disappearance of starting material signals and the appearance of new signals corresponding to the product.
-
Analyze the chemical shifts, multiplicities, and integration of the new signals to confirm the structure of this compound. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.
Alternative Identification Methods
Besides NMR, other analytical techniques can be used to confirm the identity of synthesized this compound:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the synthesized molecule, which should correspond to the calculated molecular weight of this compound (C₂₆H₄₀N₇O₂₀P₃S, exact mass: 895.1262).[3] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that further confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to purify the product and, when coupled with a UV detector, can show a characteristic retention time for this compound. Co-injection with a commercially available standard (if available) can provide strong evidence of identity.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis and identification of this compound.
Caption: Logical flow for confirming product identity using NMR spectroscopy.
References
validation of a new analytical method for 2-oxoglutaryl-CoA
A Comprehensive Guide to the Analytical Validation of 2-Oxoglutaryl-CoA: A Comparative Analysis of Modern and Traditional Methods
The accurate quantification of this compound, a critical intermediate in the Krebs cycle and amino acid metabolism, is paramount for researchers and scientists in the fields of metabolic research and drug development. This guide provides an objective comparison of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with traditional analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification is often a trade-off between sensitivity, specificity, throughput, and cost. While traditional methods have been foundational, modern techniques offer significant advantages in performance.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Sensitivity | Very High (fmol to pmol range) | Moderate (pmol to nmol range) | Low to Moderate (nmol range) |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (risk of co-eluting compounds) | Variable (potential for cross-reactivity) |
| Linear Range | Wide | Moderate | Narrow |
| Throughput | High (with autosampler) | Moderate | Low to Moderate |
| Sample Volume | Low | Moderate | Moderate to High |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Per Sample) | Moderate | Low | Low to Moderate |
| Expertise Required | High | Moderate | Low to Moderate |
Experimental Methodologies
High-Sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of low-abundance metabolites like this compound due to its exceptional sensitivity and specificity.[1][2]
Protocol:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction solution (e.g., 80:20 methanol:water or 10% trichloroacetic acid).
-
Centrifuge to pellet protein and other cellular debris.
-
The cleared supernatant can be purified by solid-phase extraction (SPE) to remove interfering substances.[3]
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for this compound.
-
Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
-
Caption: Workflow for this compound analysis by LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more established and widely accessible technique for the analysis of various metabolites.
Protocol:
-
Sample Preparation:
-
Similar to the LC-MS/MS protocol, samples are deproteinized, typically using perchloric acid (PCA).
-
The extract is then neutralized.
-
-
Chromatographic Separation:
-
The neutralized extract is injected onto a C18 column.
-
An isocratic or gradient elution with a suitable buffer system is used to separate this compound from other components.
-
-
UV Detection:
-
The eluent is monitored by a UV detector at a wavelength where this compound absorbs, typically around 260 nm (the absorbance maximum of the adenine (B156593) moiety of CoA).[4]
-
Quantification is based on the peak area relative to a standard curve of known concentrations.
-
Caption: Workflow for this compound analysis by HPLC-UV.
Enzymatic Assay
Enzymatic assays rely on the specific conversion of the target analyte by an enzyme, leading to a measurable change in a coupled reaction.
Protocol:
-
Sample Preparation:
-
Prepare a clear tissue or cell lysate.
-
-
Enzymatic Reaction:
-
Incubate the sample with a specific enzyme that utilizes this compound as a substrate.
-
This reaction is coupled to a secondary reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence). A common approach involves the oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm.
-
-
Detection:
-
Measure the change in signal using a spectrophotometer or fluorometer.
-
The concentration of this compound is determined by comparing the rate of the reaction to a standard curve.
-
Caption: General workflow for an enzymatic assay of this compound.
Conclusion
The requires careful consideration of the specific research question and available resources. For studies demanding the highest sensitivity and specificity, particularly with limited sample material, the LC-MS/MS method is unequivocally superior. However, for laboratories where cost and accessibility are major considerations, and for applications where picomolar sensitivity is not required, HPLC-UV offers a robust and reliable alternative. Enzymatic assays, while generally less sensitive and specific, can be useful for high-throughput screening in certain contexts. This guide provides the foundational information for researchers to make an informed decision on the most suitable analytical approach for their work on this compound.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to 2-Oxoglutaryl-CoA and Alpha-Ketoglutarate as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-oxoglutaryl-CoA and alpha-ketoglutarate (B1197944) (α-ketoglutarate) as enzyme substrates. While structurally related, their roles and interactions with enzymes in cellular metabolism are distinct. Alpha-ketoglutarate is a well-established central metabolite and enzyme substrate, whereas this compound appears to be a more transient intermediate with a less characterized enzymatic footprint.
Introduction to the Substrates
Alpha-ketoglutarate (α-KG) , also known as 2-oxoglutarate, is a key intermediate in the tricarboxylic acid (TCA) cycle and serves as a critical link between carbon and nitrogen metabolism.[1] It is a dicarboxylic acid that functions as a primary substrate for a wide range of enzymes.
This compound is the coenzyme A (CoA) thioester of alpha-ketoglutarate.[2] It is an acyl-CoA, a class of molecules central to fatty acid and amino acid metabolism. Evidence suggests the existence of enzymes such as this compound hydrolase, which converts this compound back to alpha-ketoglutarate, indicating its potential role as a metabolic intermediate.[3] However, extensive details on enzymes that utilize this compound as a primary substrate are limited in current scientific literature.
Metabolic Roles and Enzymatic Pathways
Alpha-ketoglutarate is a central hub in metabolism, participating in several key pathways. In contrast, the specific pathways involving this compound are not as well-defined.
dot
Figure 1. Overview of the central metabolic roles of alpha-ketoglutarate and the proposed, less-defined role of this compound.
Quantitative Comparison of Enzyme Kinetics
A direct quantitative comparison of this compound and alpha-ketoglutarate as substrates for the same enzyme is not feasible due to the limited available data for this compound-utilizing enzymes. However, extensive kinetic data exists for enzymes that utilize alpha-ketoglutarate.
| Enzyme Class | Enzyme Example | Substrate | Organism/Tissue | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Dehydrogenase Complexes | α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | Bovine Adrenals | 0.190 | - | - | [4] |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | Pig Heart Mitochondria | 0.3 - 4 | - | - | [5][6] | |
| Dioxygenases | Factor Inhibiting HIF-1 (FIH) | α-Ketoglutarate | Human | 0.1 (for O₂) | 33 min⁻¹ | 0.17 µM⁻¹min⁻¹ | [7] |
| CsiD (Glutarate Hydroxylase) | α-Ketoglutarate (as co-substrate) | Pseudomonas putida KT2440 | 0.095 | 144.10 U/mg | - | [8] | |
| Hydrolases | This compound Hydrolase | This compound | Cupriavidus basilensis | Not Reported | Not Reported | Not Reported | [3] |
Note: The kinetic parameters for α-ketoglutarate dehydrogenase can be influenced by the presence of divalent cations like Ca²⁺ and Mg²⁺.[5][6] For many α-ketoglutarate-dependent dioxygenases, kinetic studies often focus on the primary substrate or oxygen, with α-ketoglutarate concentrations kept constant.
Key Enzymes and Their Mechanisms
Enzymes Utilizing Alpha-Ketoglutarate
a) Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC)
A critical rate-limiting enzyme in the TCA cycle, KGDHC catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA.[9][10] This multi-enzyme complex is analogous in structure and function to the pyruvate (B1213749) dehydrogenase complex.[10]
Reaction: α-ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + CO₂ + NADH
dot
Figure 2. The reaction catalyzed by the alpha-ketoglutarate dehydrogenase complex (KGDHC).
b) Alpha-Ketoglutarate-Dependent Dioxygenases
This is a large superfamily of non-heme iron-containing enzymes that catalyze a wide variety of oxidation reactions, including hydroxylation, demethylation, and desaturation.[11][12] They play crucial roles in DNA repair, hypoxia sensing, and the biosynthesis of secondary metabolites.[11] In these reactions, alpha-ketoglutarate is oxidatively decarboxylated to succinate and CO₂, with one atom of molecular oxygen being incorporated into the substrate and the other into succinate.
General Reaction: Substrate + α-ketoglutarate + O₂ → Substrate-O + Succinate + CO₂
Enzymes Potentially Utilizing this compound
a) this compound Hydrolase
The existence of this enzyme is suggested by metabolic pathway databases.[3] Its function would be to hydrolyze the thioester bond of this compound, releasing alpha-ketoglutarate and Coenzyme A. This suggests a role for this compound as a potential intermediate that can be converted back to the more centrally utilized alpha-ketoglutarate.
Proposed Reaction: this compound + H₂O → α-ketoglutarate + CoA
Experimental Protocols
Assay for Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity
Principle: The activity of KGDHC is typically measured by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM EDTA, and 0.1% Triton X-100)
-
Alpha-ketoglutarate solution
-
NAD⁺ solution
-
Coenzyme A (CoA) solution
-
Thiamine pyrophosphate (TPP) solution
-
Enzyme preparation (e.g., mitochondrial extract or purified KGDHC)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, alpha-ketoglutarate, NAD⁺, CoA, and TPP in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH formation is calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
dot
Figure 3. Workflow for a typical KGDHC activity assay.
Assay for Alpha-Ketoglutarate-Dependent Dioxygenase Activity
Principle: A common method involves measuring the consumption of the co-substrate, alpha-ketoglutarate. This can be done using a coupled enzyme assay or by radiolabeling.
Coupled Enzyme Assay Principle: The production of succinate from alpha-ketoglutarate is coupled to a series of enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Radiolabel Assay Principle: Using [1-¹⁴C]-alpha-ketoglutarate, the release of ¹⁴CO₂ is measured as an indicator of enzyme activity.
Conclusion
Alpha-ketoglutarate is a cornerstone of cellular metabolism, serving as a high-flux substrate for key enzymes in energy production and biosynthesis. Its enzymatic interactions are well-characterized, with a wealth of kinetic data available. In contrast, this compound is a less-documented metabolite. While its chemical structure and the existence of a potential hydrolase suggest a role as a metabolic intermediate, there is a significant gap in the understanding of the specific enzymes that utilize it as a primary substrate and its overall metabolic significance. Future research is needed to elucidate the enzymatic pathways involving this compound and to determine its kinetic parameters with relevant enzymes to fully understand its role in cellular biochemistry. For drug development professionals, targeting the well-defined enzymatic pathways of alpha-ketoglutarate metabolism currently offers more tractable opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C26H40N7O20P3S | CID 70680276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enviPath [envipath.org]
- 4. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-ketoglutarate dehydrogenase complex: Topics by Science.gov [science.gov]
- 6. Independent modulation of the activity of alpha-ketoglutarate dehydrogenase complex by Ca2+ and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Increased glutarate production by blocking the glutaryl-CoA dehydrogenation pathway and a catabolic pathway involving l-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Oxoglutarate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 11. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity with 2-Oxoglutaryl-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies with 2-oxoglutaryl-CoA and its structural analogs. While specific experimental data on the cross-reactivity of anti-2-oxoglutaryl-CoA antibodies is not extensively available in public literature, this document outlines the fundamental principles, presents a structural comparison of relevant analogs, and provides a detailed experimental workflow for researchers to generate and characterize their own specific antibodies.
Principles of Antibody Cross-Reactivity with Small Molecules
Antibodies recognize and bind to specific three-dimensional structures known as epitopes. When an antibody, raised against a specific molecule, also binds to other molecules, it is referred to as cross-reactivity. This phenomenon is governed by the structural similarity between the original immunogen and the cross-reacting molecules.
For small molecules like this compound, which are not immunogenic on their own, they must be covalently linked to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit an immune response. These small molecules are termed haptens. The specificity of the resulting antibodies is critically dependent on the structure of the hapten and the nature of the linker used for conjugation.
Antibodies generated against a this compound-protein conjugate will primarily recognize the exposed parts of the this compound molecule. Analogs that share a high degree of structural similarity with this compound, particularly in the regions exposed during immunization, are likely to exhibit cross-reactivity.
Structural Comparison of this compound and its Potential Analogs
The likelihood of an antibody cross-reacting with an analog of this compound is directly related to the structural differences between the molecules. The key structural features of this compound are the Coenzyme A moiety and the 2-oxoglutarate group. Minor changes in the 2-oxoglutarate portion are likely to have the most significant impact on the specificity of antibodies raised against this hapten.
Below is a comparison of this compound with some of its structurally related analogs:
-
This compound: The target molecule, featuring a five-carbon chain with a ketone group at the second carbon (alpha-keto acid) and two terminal carboxyl groups, attached to Coenzyme A.
-
Glutaryl-CoA: This analog is identical to this compound except it lacks the ketone group at the C2 position. Antibodies that recognize the overall shape and the carboxyl groups might show some cross-reactivity.
-
Succinyl-CoA: This molecule has a shorter, four-carbon dicarboxylic acid chain. The significant difference in length and the absence of the 2-oxo group make substantial cross-reactivity less likely, unless the antibody primarily recognizes the CoA portion.
-
2-Hydroxyglutaryl-CoA: Here, the ketone group at the C2 position is replaced by a hydroxyl group. This change in functional group from a ketone to an alcohol could significantly alter the electronic and steric properties of the epitope, potentially reducing antibody binding.
-
Adipyl-CoA: This analog has a longer, six-carbon dicarboxylic acid chain. The increased chain length alters the overall geometry of the molecule, which would likely reduce its affinity for an antibody specific to the five-carbon chain of this compound.
-
2-Oxoadipyl-CoA: This molecule also has a six-carbon chain but retains the 2-oxo group. The presence of the key ketone group might allow for some cross-reactivity, but the longer chain length would likely result in weaker binding.
Hypothetical Performance Data
To assess and compare the cross-reactivity of an antibody against different analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is typically employed. In this assay, the concentration of an analog required to inhibit the binding of the antibody to the target molecule by 50% (IC50) is determined. The percent cross-reactivity is then calculated relative to the target molecule.
Formula for Percent Cross-Reactivity:
(% Cross-Reactivity) = (IC50 of this compound / IC50 of Analog) x 100
The following table presents hypothetical data to illustrate how the results of such an analysis would be presented.
| Analog | Structure | Hypothetical IC50 (nM) | Hypothetical % Cross-Reactivity |
| This compound | 5-carbon, 2-oxo | 10 | 100% |
| Glutaryl-CoA | 5-carbon, no oxo | 85 | 11.8% |
| 2-Hydroxyglutaryl-CoA | 5-carbon, 2-hydroxyl | 150 | 6.7% |
| 2-Oxoadipyl-CoA | 6-carbon, 2-oxo | 200 | 5.0% |
| Succinyl-CoA | 4-carbon, no oxo | > 1000 | < 1% |
| Adipyl-CoA | 6-carbon, no oxo | > 1000 | < 1% |
Experimental Protocols
For researchers intending to produce and characterize antibodies against this compound, the following provides a detailed, albeit generalized, experimental workflow.
Hapten Synthesis and Immunogen Preparation
-
Hapten Synthesis: 2-oxoglutaric acid is modified to introduce a spacer arm with a reactive group (e.g., a carboxylic acid or an amine) at a position that is not critical for the desired antibody recognition. This is often done at the C5 carboxyl group to maximize the exposure of the 2-oxo group.
-
Conjugation to Carrier Protein: The synthesized hapten is covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for ELISA. Carbodiimide chemistry (e.g., using EDC/NHS) is commonly employed for coupling carboxylic acid groups to primary amines on the protein.
-
Verification of Conjugation: The successful conjugation and the hapten-to-protein ratio can be confirmed using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a chromophore.
Antibody Production
-
Immunization: A host animal (commonly rabbits for polyclonal or mice for monoclonal antibodies) is immunized with the this compound-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Booster Injections: Booster immunizations are administered at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.
-
Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA with plates coated with the this compound-BSA conjugate.
Antibody Purification
-
Serum Collection: Once a high antibody titer is achieved, a larger volume of blood is collected, and the antiserum is separated.
-
Purification: For polyclonal antibodies, the IgG fraction is typically purified from the antiserum using affinity chromatography, such as Protein A or Protein G columns. For enhanced specificity, affinity purification against the hapten itself can be performed.
Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: Microtiter plates are coated with the this compound-BSA conjugate and incubated overnight.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat dry milk solution).
-
Competition Step: A constant, predetermined concentration of the purified anti-2-oxoglutaryl-CoA antibody is pre-incubated with varying concentrations of the free this compound (for the standard curve) or the analog to be tested.
-
Incubation: These antibody-analog mixtures are then added to the coated and blocked microtiter plates and incubated. Free antibody (not bound to an analog in the solution) will bind to the coated antigen on the plate.
-
Detection: The plates are washed, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Signal Generation: After another washing step, a substrate for the enzyme is added, which generates a measurable signal (e.g., colorimetric or chemiluminescent). The signal intensity is inversely proportional to the concentration of the free analog in the solution.
-
Data Analysis: The signal is measured using a plate reader. A standard curve is generated by plotting the signal against the concentration of this compound. The IC50 values for the target molecule and each analog are determined from their respective inhibition curves. The percent cross-reactivity is then calculated as described previously.
Conclusion
The specificity of an antibody to this compound is paramount for its reliable use in immunoassays and other applications. While this guide highlights the lack of publicly available quantitative cross-reactivity data, it provides a comprehensive theoretical framework for researchers. By understanding the principles of hapten-based immunogenicity and by following a systematic experimental approach, researchers can develop and thoroughly characterize antibodies with the desired specificity for this compound, enabling advancements in metabolic research and diagnostics.
A Comparative Analysis of 2-Oxoglutaryl-CoA Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-oxoglutaryl-CoA metabolism across various species, including bacteria, yeast, plants, and mammals. This compound is a critical intermediate metabolite that sits (B43327) at the crossroads of carbon and nitrogen metabolism, primarily synthesized through the oxidative decarboxylation of 2-oxoglutarate. This reaction is predominantly catalyzed by the 2-oxoglutarate dehydrogenase complex (OGDHC), a key regulatory point in the tricarboxylic acid (TCA) cycle.[1] However, alternative pathways and enzymes, such as 2-oxoglutarate synthase, are employed by certain organisms. Understanding the species-specific differences in the enzymes, kinetics, and regulation of this compound metabolism is crucial for a variety of research and therapeutic applications.
Key Enzymes in this compound Metabolism
The metabolism of this compound is primarily governed by the following enzymes:
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A multi-enzyme complex that catalyzes the irreversible conversion of 2-oxoglutarate to this compound. This is the most common pathway in aerobic organisms.[2]
-
2-Oxoglutarate Synthase (also known as 2-oxoglutarate:ferredoxin oxidoreductase): An enzyme that catalyzes the reversible conversion of 2-oxoglutarate to this compound, typically found in anaerobic bacteria and archaea, as well as in some plants, where it can function in the reductive direction for carbon fixation.
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): A large superfamily of enzymes, particularly abundant in plants, that utilize 2-oxoglutarate as a co-substrate for a wide range of oxidation reactions. While they consume 2-oxoglutarate, they do not directly produce this compound.[3]
Comparative Quantitative Data
The following tables summarize key quantitative data for the primary enzymes involved in this compound metabolism across different species.
Table 1: Kinetic Parameters of 2-Oxoglutarate Dehydrogenase Complex (OGDHC)
| Species | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Bacteria | Azotobacter vinelandii | 2-Oxoglutarate | 0.15 | - | - | [4] |
| CoA | 0.014 | - | - | [4] | ||
| NAD+ | 0.17 | - | - | [4] | ||
| Fungi | Neurospora crassa | 2-Oxoglutarate | 0.38 | - | - | [5] |
| Mammalia | Pig (heart) | 2-Oxoglutarate | - | - | - | [6][7] |
Note: '-' indicates data not found in the cited literature.
Table 2: Intracellular Concentrations of 2-Oxoglutarate and Acyl-CoAs
| Species | Organism/Cell Type | Metabolite | Concentration (µM) | Condition | Reference(s) |
| Bacteria | Escherichia coli | 2-Oxoglutarate | 350 - 2600 | Varies with carbon source | [8] |
| Escherichia coli | Acetyl-CoA | 20 - 600 | Aerobic growth with glucose | [9][10] | |
| Escherichia coli | Malonyl-CoA | 4 - 90 | Aerobic growth with glucose | [9][10] | |
| Escherichia coli | Succinyl-CoA | Significant levels detected | Exponential growth in glucose-minimal medium | [11] | |
| Yeast | Saccharomyces cerevisiae | Acetyl-CoA | - | - | [12][13][14] |
| Mammalia | Rat Brain | Acetyl-CoA | - | - | [15] |
| Mammalian Cells | CoA and derivatives | Levels are tightly regulated | - | [16][17] |
Note: Direct intracellular concentrations for this compound are not widely reported. The data for other acyl-CoAs provide an indication of the general concentration range of these metabolites.
Metabolic Pathways and Regulation
The primary pathway for this compound synthesis in most organisms is the TCA cycle, where the OGDHC plays a central, rate-limiting role.[2] The regulation of OGDHC is a key control point in cellular metabolism.
OGDHC Regulation:
-
Product Inhibition: OGDHC is inhibited by its products, succinyl-CoA and NADH.[1]
-
Allosteric Regulation: It is allosterically activated by ADP and calcium ions, signaling a low energy state and the need for increased metabolic flux through the TCA cycle.[1]
-
Redox Sensing: In mitochondria, OGDHC can act as a redox sensor. Under conditions of oxidative stress, the enzyme can be reversibly inhibited to reduce the production of reactive oxygen species from the electron transport chain.[1]
dot
Caption: Regulation of the 2-Oxoglutarate Dehydrogenase Complex.
In contrast to the irreversible reaction catalyzed by OGDHC, 2-oxoglutarate synthase allows for the reversible formation of this compound. This is particularly important in anaerobic organisms and for carbon fixation pathways where the TCA cycle runs in reverse (reductive TCA cycle).
Plants exhibit a high degree of complexity in 2-oxoglutarate metabolism due to the large family of 2-oxoglutarate-dependent dioxygenases (2-ODDs) . These enzymes are involved in a wide array of metabolic pathways, including flavonoid biosynthesis, hormone metabolism, and secondary metabolite production.[3][18][19] The kinetic properties of these enzymes, particularly their affinity for Fe(II), can influence their activity and the metabolic fate of 2-oxoglutarate.[18]
dot
Caption: Divergent Fates of 2-Oxoglutarate in Plants.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Purification of 2-Oxoglutarate Dehydrogenase Complex
1. From Potato Mitochondria:
-
Source: Mitochondria isolated from potato tubers (Solanum tuberosum).[20][21]
-
Procedure:
-
Key Observation: The purified complex shows a strong dependence on the addition of exogenous dihydrolipoamide (B1198117) dehydrogenase (E3 component) for activity.[20][21]
2. From Pig Heart Muscle:
-
Source: Pig heart muscle mitochondria.[22]
-
Procedure: An improved procedure for the preparation of the 2-oxoglutarate dehydrogenase complex has been described, though the abstract does not provide the detailed steps.[22]
3. From Neurospora crassa Mitochondria:
-
Source: Mitochondria from the fungus Neurospora crassa.[5]
-
Procedure:
-
Fractionated precipitations with polyethylene (B3416737) glycol.
-
Elimination of thiol proteins.
-
Gel-filtration chromatography.
-
Covalent chromatography on thiol-activated Sepharose CL-4B allows for the specific binding and elution of the 2-oxoglutarate dehydrogenase complex.[5]
-
Assay of 2-Oxoglutarate Dehydrogenase Complex Activity
A common method for assaying OGDHC activity involves monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm. The reaction mixture typically contains 2-oxoglutarate, CoA, and NAD+ in a suitable buffer.
dot
Caption: General Workflow for OGDHC Activity Assay.
Conclusion
The metabolism of this compound, while centered around the highly conserved 2-oxoglutarate dehydrogenase complex, exhibits significant diversity across species. Bacteria and archaea have evolved alternative pathways like the 2-oxoglutarate synthase to adapt to anaerobic conditions and for carbon fixation. Plants, in particular, showcase a remarkable expansion of 2-oxoglutarate-utilizing enzymes in the form of 2-ODDs, highlighting the versatile role of this metabolite in specialized metabolic pathways. The differences in enzyme kinetics and regulatory mechanisms reflect the distinct metabolic needs and environmental niches of these organisms. A thorough understanding of these comparative aspects is essential for researchers in fields ranging from fundamental metabolism and enzymology to drug development targeting metabolic pathways. Further research is needed to fill the gaps in our knowledge, particularly concerning the kcat values for OGDHC from a wider range of species and the direct measurement of intracellular this compound concentrations.
References
- 1. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. 2-Oxoglutarate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 3. Frontiers | Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism [frontiersin.org]
- 4. Kinetic properties of the 2-oxoglutarate dehydrogenase complex from Azotobacter vinelandii evidence for the formation of a precatalytic complex with 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of the 2-oxoglutarate dehydrogenase and pyruvate dehydrogenase complexes of Neurospora crassa mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed kinetics and regulation of mammalian 2-oxoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism and kinetics of the 2-oxoglutarate dehydrogenase system from pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]
- 11. Consequences of reduced intracellular coenzyme A content in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased biosynthesis of acetyl-CoA in the yeast Saccharomyces cerevisiae by overexpression of a deregulated pantothenate kinase gene and engineering of the coenzyme A biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 14. Synthetic Biology for Engineering Acetyl Coenzyme A Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signalling functions of coenzyme A and its derivatives in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Co-operative intermolecular kinetics of 2-oxoglutarate dependent dioxygenases may be essential for system-level regulation of plant cell physiology [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Plant mitochondrial 2-oxoglutarate dehydrogenase complex: purification and characterization in potato - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plant mitochondrial 2-oxoglutarate dehydrogenase complex: purification and characterization in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mammalian alpha-keto acid dehydrogenase complexes. II. An improved procedure for the preparation of 2-oxoglutarate dehydrogenase complex from pig heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of a 2-Oxoglutaryl-CoA-Dependent Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the substrate specificity of a 2-oxoglutaryl-CoA-dependent enzyme. We present a multi-faceted approach, combining kinetic analysis, substrate screening, and product identification, to rigorously characterize the enzyme's substrate preference. Furthermore, we offer a comparative analysis with alternative multi-enzyme complexes, the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDHc) and the Pyruvate (B1213749) Dehydrogenase Complex (PDC), to provide a broader context for understanding enzyme specificity. Detailed experimental protocols and supporting data are provided to aid in the design and execution of validation studies.
Introduction to this compound-Dependent Enzymes
2-oxoglutarate-dependent enzymes are a large and diverse superfamily of enzymes that play crucial roles in various metabolic pathways.[1][2] A key example is the 2-oxoglutarate dehydrogenase complex (OGDHc), a critical component of the citric acid cycle that catalyzes the conversion of 2-oxoglutarate to succinyl-CoA and NADH.[3] The specificity of these enzymes is paramount for maintaining metabolic homeostasis, and its dysregulation has been implicated in various diseases, including cancer.[3] Therefore, robust validation of their substrate specificity is essential for both basic research and therapeutic development.
Experimental Approaches to Validate Enzyme Specificity
A thorough assessment of enzyme specificity requires a combination of experimental techniques. Here, we outline a workflow that integrates kinetic analysis, substrate profiling, and product confirmation.
Figure 1. Experimental Workflow. This diagram illustrates the key steps in validating the specificity of a this compound-dependent enzyme, from initial enzyme purification to the final determination of substrate specificity.
Kinetic Analysis
The initial step in characterizing an enzyme is to determine its kinetic parameters with its putative primary substrate, this compound. This is typically achieved by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
Experimental Protocol: Spectrophotometric Assay for OGDHc Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of the 2-oxoglutarate dehydrogenase complex by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Purified 2-oxoglutarate dehydrogenase complex
-
Assay Buffer: 50 mM MOPS, pH 7.0, 1 mM MgCl₂, 1 mM CaCl₂, 1 mM dithiothreitol
-
Thiamine pyrophosphate (ThDP) solution (1 mM)
-
Coenzyme A (CoA) solution (0.15 mM)
-
NAD+ solution (0.25 mM)
-
2-oxoglutarate (2-OG) or other 2-oxo acid substrates (various concentrations)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, ThDP, CoA, and NAD+.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small, known amount of the purified enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying concentrations of the 2-oxo acid substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[4]
Substrate Panel Screening
To assess specificity, the enzyme's activity is tested against a panel of alternative substrates. For a this compound-dependent enzyme, this panel should include other acyl-CoA molecules of varying chain lengths and structures.
Experimental Protocol: Substrate Screening using LC-MS
This method allows for the sensitive and specific detection of product formation from a variety of potential substrates.
Materials:
-
Purified enzyme
-
Assay buffer
-
A panel of potential acyl-CoA substrates (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA, etc.)
-
Quenching solution (e.g., ice-cold methanol (B129727) with an internal standard)
-
LC-MS system
Procedure:
-
Set up individual reactions for each substrate in the panel. Each reaction should contain the purified enzyme, assay buffer, and one of the potential substrates.
-
Incubate the reactions for a fixed period.
-
Stop the reactions by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to detect and quantify the formation of the expected product.
-
Compare the product formation across the different substrates to identify those that are actively metabolized by the enzyme.
Product Identification
It is crucial to confirm that the observed enzyme activity results in the expected product. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for unambiguous product identification.
Experimental Protocol: Product Confirmation by LC-MS/MS
Procedure:
-
Scale up the enzymatic reaction with the substrate of interest to produce a sufficient amount of product.
-
Purify the product from the reaction mixture using techniques like solid-phase extraction or preparative HPLC.
-
Analyze the purified product by high-resolution LC-MS/MS.
-
Compare the mass spectrum and fragmentation pattern of the enzymatic product with that of an authentic standard of the expected product. A match in retention time, parent mass, and fragmentation pattern provides strong evidence for the product's identity.
Comparative Analysis: OGDHc vs. Alternative Acyl-CoA Utilizing Enzymes
To provide context for the specificity of a this compound-dependent enzyme, it is informative to compare its kinetic parameters with those of other enzymes that also utilize acyl-CoA substrates but are not 2-oxoglutarate-dependent. The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDHc) and the Pyruvate Dehydrogenase Complex (PDC) are excellent comparators as they are also mitochondrial multi-enzyme complexes involved in key metabolic pathways.[5][6]
Overview of Comparator Enzymes
-
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDHc): This complex catalyzes the oxidative decarboxylation of branched-chain alpha-keto acids derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[7] It has a relatively broad substrate specificity, also oxidizing other alpha-keto acids.[7]
-
Pyruvate Dehydrogenase Complex (PDC): PDC links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[6][8]
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the available kinetic data for OGDHc and the comparator enzymes with their primary substrates. It is important to note that direct comparison of Vmax values can be challenging due to variations in enzyme preparations and assay conditions. Therefore, the specificity constant (kcat/Km) is a more reliable metric for comparing enzyme efficiency and substrate preference.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHc) | 2-Oxoglutarate | 0.14 - 0.45[4][9][10] | 9 ± 3[10] | Data not available |
| CoA | 0.014 - 0.025[9][11] | Data not available | Data not available | |
| NAD+ | 0.050 - 0.17[9][11] | Data not available | Data not available | |
| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDHc) | α-Ketoisovalerate | Data not available | Data not available | Data not available |
| α-Keto-β-methylvalerate | Data not available | Data not available | Data not available | |
| α-Ketoisocaproate | Data not available | Data not available | Data not available | |
| Pyruvate Dehydrogenase Complex (PDC) | Pyruvate | 0.015[11] | Data not available | Data not available |
| CoA | 0.021[11] | Data not available | Data not available | |
| NAD+ | 0.079[11] | Data not available | Data not available |
Note: A comprehensive table with kcat/Km values for a range of acyl-CoA substrates for each enzyme would be ideal for a definitive comparison of specificity. The absence of such data in the current literature highlights a key area for future research.
Signaling Pathways and Logical Relationships
The activity of these multi-enzyme complexes is tightly regulated and integrated into cellular signaling networks.
Figure 2. Metabolic Integration. This diagram illustrates the central roles of OGDHc, BCKDHc, and PDC in linking major metabolic pathways, including glycolysis, branched-chain amino acid catabolism, and the TCA cycle.
Conclusion
Validating the specificity of a this compound-dependent enzyme is a critical endeavor for understanding its biological function and for the development of targeted therapeutics. The experimental framework presented here, which combines kinetic analysis, substrate screening, and product identification, provides a robust methodology for this purpose. By comparing the specificity of the enzyme of interest with that of other well-characterized acyl-CoA utilizing enzymes, researchers can gain valuable insights into its substrate preferences and its role in the broader metabolic network. The provided protocols and comparative data serve as a valuable resource for scientists and drug development professionals working in this field. Further research is warranted to generate comprehensive kinetic data for these enzymes with a wider range of substrates to enable a more definitive comparison of their specificities.
References
- 1. scispace.com [scispace.com]
- 2. Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 5. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 7. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 8. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic properties of the 2-oxoglutarate dehydrogenase complex from Azotobacter vinelandii evidence for the formation of a precatalytic complex with 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OGDH - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Differential Impact of 2-Oxoglutarate and Its Derivatives on Cellular Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of metabolic intermediates on cellular signaling is paramount. 2-Oxoglutarate (2-OG), a key intermediate in the Krebs cycle, and its structural analogs have emerged as critical modulators of a diverse range of signaling pathways, primarily through their interaction with 2-oxoglutarate-dependent dioxygenases (2-OGDOs). This guide provides a comparative analysis of the effects of 2-oxoglutarate and its derivatives on key cellular signaling cascades, supported by experimental data and detailed protocols.
While 2-oxoglutaryl-CoA is a closely related metabolic precursor, the bulk of current research points to 2-oxoglutarate as the primary signaling entity. This compound is enzymatically converted to 2-oxoglutarate, which then acts as a crucial co-substrate for the extensive family of 2-OGDOs. These enzymes play pivotal roles in a variety of cellular processes, including hypoxic response, epigenetic regulation, and collagen biosynthesis. The ability of 2-OG derivatives to either mimic or antagonize the binding of 2-OG to these enzymes forms the basis of their therapeutic potential.
Comparative Analysis of 2-Oxoglutarate Derivatives on 2-OGDO Activity
The inhibitory or enhancing effects of various 2-oxoglutarate derivatives on the activity of 2-OGDOs are central to their signaling consequences. Below are tables summarizing the quantitative data on the impact of these derivatives on two major classes of 2-OGDOs: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and Histone Lysine (B10760008) Demethylases (KDMs).
Table 1: Comparative Inhibitory Activity of 2-Oxoglutarate Analogs on HIF Prolyl Hydroxylase 2 (PHD2)
| Compound | Chemical Scaffold | IC50 (μM) vs PHD2 | Reference |
| N-Oxalylglycine (NOG) | 2-Oxoglutarate analog | 17 | [1] |
| Dimethyloxalylglycine (DMOG) | Cell-permeable 2-OG analog | Not specified, used as positive control | [2] |
| Vadadustat (AKB-6548) | 2-Oxoglutarate analog | Potent inhibitor (specific IC50 not provided in search results) | [3] |
| Roxadustat (FG-4592) | 2-Oxoglutarate analog | Potent inhibitor (specific IC50 not provided in search results) | [4] |
| Molidustat (BAY 85-3934) | 2-Oxoglutarate analog | Potent inhibitor (specific IC50 not provided in search results) | [3] |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives | Pyridine-based 2-OG mimetics | Varies with derivative (e.g., dimethyl ester is a potent inhibitor) | [5] |
Table 2: Comparative Inhibitory Activity of 2-Oxoglutarate Analogs on Histone Demethylase JMJD2A
| Compound | Chemical Scaffold | IC50 (μM) vs JMJD2A | Reference |
| (R)-2-Hydroxyglutarate (R-2HG) | Oncometabolite, 2-OG analog | 24 | [1] |
| (S)-2-Hydroxyglutarate (S-2HG) | Oncometabolite, 2-OG analog | More potent than R-2HG (specific IC50 not provided) | [1] |
| N-Oxalylglycine (NOG) | 2-Oxoglutarate analog | 17 | [1] |
| 8-Hydroxyquinolines | Heterocyclic compounds | Identified as inhibitors, specific IC50s vary | [6] |
| 4-Carboxy-2,2'-bipyridyl compounds | Bipyridyl-based 2-OG mimetics | 0.110 (for most potent derivative) | [7] |
Signaling Pathways Modulated by 2-Oxoglutarate and Its Derivatives
The primary signaling axis influenced by 2-OG and its analogs is the regulation of 2-OGDOs. These enzymes utilize 2-OG, molecular oxygen, and iron to hydroxylate their respective substrates, leading to downstream signaling events.
HIF-1α Signaling Pathway
Under normoxic conditions, HIF prolyl hydroxylases (PHDs) hydroxylate the α-subunit of the transcription factor HIF-1. This hydroxylation event marks HIF-1α for ubiquitination and subsequent proteasomal degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of genes involved in angiogenesis, metabolism, and cell survival. 2-OG is an essential co-substrate for PHDs, and its analogs can competitively inhibit these enzymes, thereby stabilizing HIF-1α even in the presence of oxygen.
Caption: Regulation of HIF-1α stability by oxygen and 2-oxoglutarate, and the inhibitory action of 2-OG derivatives.
Histone Demethylation Signaling
Histone lysine demethylases (KDMs) are another major family of 2-OGDOs that play a crucial role in epigenetic regulation. These enzymes remove methyl groups from lysine residues on histone tails, thereby altering chromatin structure and gene expression. The oncometabolite 2-hydroxyglutarate (2-HG), a structural analog of 2-OG, is a known inhibitor of several KDMs.[1] This inhibition leads to hypermethylation of histones and has been implicated in the development of certain cancers. Other synthetic 2-OG derivatives are also being explored as potent and specific KDM inhibitors for therapeutic applications.
Caption: Inhibition of histone demethylases by 2-oxoglutarate derivatives leading to altered gene expression.
Experimental Protocols
Accurate assessment of the effects of this compound and its derivatives on cell signaling relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: In Vitro HIF Prolyl Hydroxylase (PHD) Activity Assay
This protocol describes a common method to measure the activity of PHDs by detecting the hydroxylation of a HIF-1α peptide substrate.
Objective: To quantify the inhibitory effect of 2-OG derivatives on PHD activity.
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate (e.g., a 19-mer peptide containing the target proline residue)
-
2-Oxoglutarate
-
Test compounds (2-OG derivatives)
-
Ascorbate
-
Ferrous iron (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Method for detecting hydroxylation (e.g., mass spectrometry, specific antibodies, or a coupled enzyme assay)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbate, and ferrous iron.
-
Add the HIF-1α peptide substrate and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant PHD2 and 2-oxoglutarate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Analyze the reaction mixture to quantify the amount of hydroxylated HIF-1α peptide. This can be done using:
-
Mass Spectrometry (MALDI-TOF or LC-MS): Directly measure the mass shift corresponding to the addition of an oxygen atom.
-
Antibody-based detection (e.g., ELISA or Western blot): Use an antibody that specifically recognizes the hydroxylated proline residue.
-
Coupled Enzyme Assay: Measure the production of succinate, a co-product of the reaction.
-
-
Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for determining the in vitro inhibitory activity of compounds on PHD enzymes.
Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol describes how to assess the ability of a compound to stabilize HIF-1α in cultured cells.[8]
Objective: To determine if a 2-OG derivative can induce HIF-1α accumulation in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Test compound (cell-permeable 2-OG derivative)
-
Positive control (e.g., DMOG or hypoxia treatment)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control and a positive control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in HIF-1α levels.
Caption: Workflow for assessing the stabilization of HIF-1α in cells treated with test compounds via Western blotting.
Conclusion
The study of 2-oxoglutarate and its derivatives has unveiled a fascinating layer of metabolic regulation of cellular signaling. While this compound is an important metabolic precursor, 2-oxoglutarate appears to be the key signaling molecule, primarily through its role as a co-substrate for 2-OG-dependent dioxygenases. The ability to design and synthesize derivatives that selectively inhibit or enhance the activity of these enzymes holds significant promise for the development of novel therapeutics for a wide range of diseases, including cancer, anemia, and inflammatory disorders. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug developers working in this exciting field.
References
- 1. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validating Gene Knockout Effects on 2-Oxoglutaryl-CoA Pools: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted disruption of genes encoding metabolic enzymes is a cornerstone of modern biological research and drug development. Validating the functional consequences of such genetic modifications is paramount. This guide provides a comparative overview of methodologies to assess the impact of gene knockouts, particularly focusing on the effects on 2-oxoglutaryl-CoA pools, a critical intermediate in the tricarboxylic acid (TCA) cycle.
Introduction to this compound Metabolism
This compound is a transient, high-energy thioester synthesized from 2-oxoglutarate (also known as alpha-ketoglutarate, α-KG) by the 2-oxoglutarate dehydrogenase (OGDH) complex. This reaction is a key regulatory point in the TCA cycle, linking carbon and nitrogen metabolism. The resulting succinyl-CoA is a precursor for heme synthesis and can be converted to succinate (B1194679) to continue the TCA cycle.[1] A knockout of the OGDH gene, or genes encoding its subunits, is expected to disrupt this conversion, leading to an accumulation of 2-oxoglutarate and a depletion of downstream metabolites.
Experimental Validation of Gene Knockout Effects
The primary method for validating the functional knockout of a gene like OGDH at the metabolic level is through the quantitative analysis of intracellular metabolite pools. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity for the detection and quantification of acyl-CoA species and other TCA cycle intermediates.
Comparative Analysis of Metabolite Pools
While direct quantification of the highly labile this compound is technically challenging, the metabolic impact of an OGDH knockout can be robustly validated by measuring its direct precursor, 2-oxoglutarate, and downstream TCA cycle intermediates. Several studies have demonstrated this principle in various cell models.
Table 1: Relative Abundance of TCA Cycle Intermediates Following OGDH Knockdown/Inhibition
| Metabolite | Change in OGDH Knockdown/Inhibited Cells vs. Control | Cell Type(s) | Reference(s) |
| 2-Oxoglutarate (α-KG) | Significant Increase | PIK3CA Mutant & WT Cancer Cells, Acute Myeloid Leukemia Cells, A549 Lung Cancer Cells | [2][3][4] |
| Succinate | Decrease | Acute Myeloid Leukemia Cells | [3] |
| Fumarate | Decrease | PIK3CA Mutant & WT Cancer Cells | [2] |
| Malate | Decrease | PIK3CA Mutant & WT Cancer Cells, A549 Lung Cancer Cells | [2][4] |
| Aspartate | Decrease | PIK3CA Mutant & WT Cancer Cells, Acute Myeloid Leukemia Cells | [2][3] |
This table summarizes the consistent findings from multiple studies, demonstrating the expected metabolic shifts upon OGDH disruption.
Experimental Protocols
Gene Knockout using CRISPR/Cas9
A stable gene knockout can be achieved using CRISPR/Cas9 technology. This involves the delivery of a guide RNA (gRNA) specific to the target gene (e.g., OGDH) and the Cas9 nuclease into the host cells.
Workflow for CRISPR/Cas9 Gene Knockout:
Caption: Workflow for generating and validating a gene knockout cell line.
Acyl-CoA Extraction from Cultured Cells
Accurate quantification of acyl-CoAs requires a robust extraction protocol that efficiently quenches metabolism and preserves these labile molecules.
Protocol for Acyl-CoA Extraction:
-
Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Metabolism Quenching and Lysis: Add a pre-chilled extraction solution, such as a mixture of acetonitrile/methanol/water (2:2:1, v/v/v), directly to the washed cells.[4] For adherent cells, use a cell scraper to collect the lysate.
-
Homogenization: Further disrupt the cells by sonication or vortexing.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Sample Preparation for LC-MS/MS: The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for further purification and concentration of acyl-CoAs. The sample is then typically dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of TCA Cycle Intermediates
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatography: Reversed-phase chromatography is commonly used for the separation of acyl-CoAs and other TCA cycle intermediates. A C18 column is a frequent choice.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the detection of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known metabolites. For each analyte, a specific precursor ion and one or more product ions are monitored.
Data Analysis: The peak areas of the metabolites are integrated and can be compared between the wild-type and knockout cell lines to determine relative changes in pool sizes. For absolute quantification, stable isotope-labeled internal standards are required.
Signaling and Metabolic Pathways
The knockout of OGDH directly impacts the TCA cycle, a central hub of cellular metabolism.
Caption: Impact of OGDH knockout on the TCA cycle.
The blockage of the conversion of 2-oxoglutarate to succinyl-CoA due to the OGDH knockout leads to an accumulation of the upstream metabolite, 2-oxoglutarate, and a depletion of the downstream metabolites, including succinyl-CoA, succinate, fumarate, and malate. This metabolic signature serves as a robust validation of the functional consequence of the gene knockout.
References
A Comparative Guide to the Kinetic Parameters of Enzymes Utilizing 2-Oxoglutaryl-CoA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic parameters of enzymes that act on substrates structurally analogous to 2-oxoglutaryl-CoA. Due to the limited number of enzymes known to directly utilize this compound, this guide focuses on two enzymes acting on similar molecules: Glutaryl-CoA Dehydrogenase (GCDH) and 2-Hydroxyglutaryl-CoA Dehydratase . Understanding the kinetics of these enzymes is crucial for researchers in metabolic studies and for professionals in drug development targeting these pathways.
Executive Summary
This document presents a comparative analysis of the kinetic properties of Glutaryl-CoA Dehydrogenase and 2-Hydroxyglutaryl-CoA Dehydratase. While no enzymes with comprehensive kinetic data for the direct substrate this compound were identified, the selected enzymes utilize structurally similar substrates, offering valuable comparative insights. This guide includes a summary of their kinetic parameters, detailed experimental protocols for activity assays, and diagrams of their respective metabolic pathways and experimental workflows.
Comparison of Kinetic Parameters
The following table summarizes the available kinetic parameters for Glutaryl-CoA Dehydrogenase and 2-Hydroxyglutaryl-CoA Dehydratase. It is important to note that the substrates are not identical but share a similar core structure with this compound.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Glutaryl-CoA Dehydrogenase (GCDH) | Homo sapiens (fibroblasts) | Glutaryl-CoA | 5.9[1] | Not Reported | Not Reported |
| 2-Hydroxyglutaryl-CoA Dehydratase | Clostridium symbiosum | (R)-2-Hydroxyglutaryl-CoA | Not Reported | Not Reported | Not Reported |
| Glutaconyl-CoA (Hydration) | 150 ± 4 | 126 ± 10 | 0.84 x 106[2] |
Metabolic Pathways
The following diagrams illustrate the metabolic pathways in which Glutaryl-CoA Dehydrogenase and 2-Hydroxyglutaryl-CoA Dehydratase participate.
Caption: Metabolic pathway involving Glutaryl-CoA Dehydrogenase (GCDH).
Caption: Glutamate fermentation pathway involving 2-Hydroxyglutaryl-CoA Dehydratase.
Experimental Protocols
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay
This protocol is adapted from the tritium (B154650) release assay used for cultured human fibroblasts.
Principle: The assay measures the dehydrogenation of glutaryl-CoA by monitoring the release of tritium from [2,3,4-³H]glutaryl-CoA.
Materials:
-
[2,3,4-³H]glutaryl-CoA (substrate)
-
Cultured fibroblast sonicates (or purified enzyme)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Phenazine methosulfate (PMS) as an artificial electron acceptor
-
Dowex 1-X8 resin (acetate form)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PMS, and the cell sonicate or purified enzyme.
-
Initiate the reaction by adding [2,3,4-³H]glutaryl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding acid (e.g., perchloric acid).
-
Separate the unreacted substrate from the released tritium (in the form of ³H₂O) by passing the mixture through a Dowex 1-X8 column. The negatively charged glutaryl-CoA will bind to the resin, while the neutral tritiated water will pass through.
-
Collect the eluate and mix it with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of tritium released per unit time per amount of protein.
Kinetic Analysis: To determine the Km, the assay is performed with varying concentrations of glutaryl-CoA. The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Caption: Workflow for the Glutaryl-CoA Dehydrogenase activity assay.
2-Hydroxyglutaryl-CoA Dehydratase Activity Assay
This protocol describes a spectrophotometric assay for the hydration of glutaconyl-CoA, the reverse reaction of the dehydration of (R)-2-hydroxyglutaryl-CoA.
Principle: The hydration of the double bond of glutaconyl-CoA leads to a decrease in absorbance at 265 nm.
Materials:
-
Glutaconyl-CoA (substrate)
-
Purified 2-hydroxyglutaryl-CoA dehydratase and its activator protein
-
Anaerobic buffer (e.g., Tris-HCl with a reducing agent like dithiothreitol)
-
ATP and MgCl₂ (for enzyme activation)
-
Spectrophotometer capable of measuring absorbance at 265 nm
Procedure:
-
The assay must be performed under strict anaerobic conditions due to the oxygen sensitivity of the enzyme.
-
Prepare the reaction mixture in an anaerobic cuvette containing the anaerobic buffer, ATP, MgCl₂, and the activator protein.
-
Activate the 2-hydroxyglutaryl-CoA dehydratase by incubating it with the activator system.
-
Initiate the reaction by adding glutaconyl-CoA to the cuvette.
-
Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer. The molar extinction coefficient for glutaconyl-CoA at this wavelength is used to calculate the reaction rate.
-
The initial velocity is determined from the linear phase of the absorbance change.
Kinetic Analysis: To determine the Km and kcat for the hydration reaction, the assay is performed with varying concentrations of glutaconyl-CoA. The initial velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Caption: Workflow for the 2-Hydroxyglutaryl-CoA Dehydratase activity assay.
Conclusion
This guide provides a comparative overview of the kinetic parameters and experimental methodologies for two enzymes, Glutaryl-CoA Dehydrogenase and 2-Hydroxyglutaryl-CoA Dehydratase, which act on substrates structurally similar to this compound. While direct kinetic data for enzymes utilizing this compound remains elusive, the information presented here offers a valuable resource for researchers studying related metabolic pathways and for those involved in the development of therapeutic agents targeting these enzymatic reactions. Further research is warranted to identify and characterize enzymes that directly metabolize this compound to provide a more direct comparison.
References
Orthogonal Methods for Validating 2-Oxoglutaryl-CoA Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods for the validation of 2-oxoglutaryl-CoA measurements. Ensuring the accuracy and reliability of analytical data is paramount in scientific research and drug development. The use of orthogonal methods, which rely on different chemical and physical principles, provides a robust approach to validate quantitative measurements of key metabolites like this compound. This guide details three distinct analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a proposed Enzymatic Assay, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Method Comparison
The following table summarizes the key performance characteristics of the three orthogonal methods for this compound measurement.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation of the target molecule. | Measurement of the activity of a specific enzyme that consumes or produces this compound, often by monitoring the change in absorbance or fluorescence of a cofactor. | Separation by liquid chromatography followed by detection based on the ultraviolet absorbance of the adenine (B156593) moiety in the coenzyme A molecule. |
| Specificity | Very High (based on retention time and specific mass transitions). | High (dependent on enzyme specificity). | Moderate (relies on chromatographic separation to resolve from other UV-absorbing molecules). |
| Sensitivity (LOD) | Very High (low nanomolar to picomolar range).[1][2] | Moderate to High (micromolar to nanomolar range, depending on the enzyme and detection method). | Low to Moderate (micromolar range).[3][4] |
| Linearity | Excellent over a wide dynamic range.[5][6][7] | Good over a defined concentration range. | Good over a defined concentration range. |
| Throughput | High, especially with modern autosamplers. | Moderate to High, can be adapted to 96-well plate format. | High, compatible with standard autosamplers. |
| Equipment Cost | High | Low to Moderate | Moderate |
| Expertise Required | High | Moderate | Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of low-abundance metabolites due to its high sensitivity and specificity.
Sample Preparation:
-
Extraction: Homogenize tissue or cell samples in a cold extraction solution (e.g., 80% methanol (B129727) or 10% trichloroacetic acid).[8]
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C to pellet proteins.[8]
-
Solid-Phase Extraction (SPE): The supernatant can be further purified using a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances. Elute with a methanol-based solvent.
-
Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).[9]
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phases: A gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[9]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. Based on its structure (molecular weight of 895.6 g/mol ), the likely precursor ion [M+H]+ would be at m/z 896.6. Common product ions for acyl-CoAs result from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da) or the adenosine (B11128) monophosphate moiety.[2][10][11] Therefore, a primary transition to monitor would be m/z 896.6 → 389.6. A secondary, confirmatory transition could be monitored as well.
Enzymatic Assay (Proposed)
This proposed method utilizes the activity of an enzyme for which this compound is a substrate. The reaction can be monitored by the change in absorbance of a cofactor like NADH or a synthetic electron acceptor.
Principle:
This assay is based on the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex, a reaction that is reversible and can be coupled to the formation of this compound from glutaryl-CoA. Alternatively, the activity of glutaryl-CoA dehydrogenase can be monitored.
Reaction:
Glutaryl-CoA + NAD+ ⇌ Crotonyl-CoA + CO2 + NADH + H+
Procedure:
-
Enzyme Source: Purified or recombinant glutaryl-CoA dehydrogenase (GCDH).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5) containing a known amount of glutaryl-CoA, NAD+, and the sample containing this compound (which will act as an inhibitor or be converted to glutaryl-CoA for measurement).
-
Initiation: Start the reaction by adding the GCDH enzyme.
-
Detection: Monitor the increase in absorbance at 340 nm due to the formation of NADH using a spectrophotometer. The rate of NADH production is proportional to the enzyme activity, which can be related to the concentration of this compound if it is the limiting substrate or an inhibitor. Alternatively, a colorimetric assay using an artificial electron acceptor like ferricenium hexafluorophosphate (B91526) can be used, monitoring its reduction at 300 nm.[12]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is less sensitive than LC-MS/MS but offers a more accessible and cost-effective orthogonal approach.
Principle:
The adenine base in the coenzyme A molecule of this compound exhibits strong absorbance in the ultraviolet region, typically around 260 nm.
Procedure:
-
Sample Preparation: Follow the same extraction and optional SPE cleanup steps as described for the LC-MS/MS method.
-
HPLC System: Use a standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: An isocratic or gradient elution with a buffer such as potassium phosphate and an organic modifier like acetonitrile.
-
Detection: Monitor the absorbance at 260 nm.
-
Quantification: Create a standard curve using known concentrations of a this compound standard to quantify the amount in the sample based on the peak area.
Visualizations
Metabolic Pathway of this compound
This compound is a key intermediate in the degradation of the amino acid lysine.
Lysine degradation pathway showing the formation of glutaryl-CoA.
Experimental Workflow for Orthogonal Validation
The following diagram illustrates the workflow for validating this compound measurements using the three described orthogonal methods.
Workflow for orthogonal validation of this compound measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutaryl-CoA Dehydrogenase Misfolding in Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Oxoglutaryl-CoA in Glutaryl-CoA Dehydrogenase Deficiency: A Comparative Guide to Metabolic Interventions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the central role of 2-oxoglutarate dehydrogenase complex (OGDHc) inhibition in the pathophysiology of Glutaryl-CoA Dehydrogenase Deficiency (GCDH deficiency), a rare metabolic disorder. In this disease, the accumulation of glutaryl-CoA, a precursor to 2-oxoglutaryl-CoA in the lysine (B10760008) degradation pathway, leads to a cascade of metabolic disturbances. A key event is the inhibition of OGDHc, a critical enzyme in the tricarboxylic acid (TCA) cycle responsible for the conversion of 2-oxoglutarate to succinyl-CoA. This guide compares the pathological state with various therapeutic interventions aimed at mitigating the downstream effects of OGDHc inhibition, supported by experimental data from animal models.
Comparative Analysis of Metabolic Interventions
The primary therapeutic strategies for GCDH deficiency focus on reducing the production of toxic metabolites and supporting cellular energy metabolism. This section compares the effects of these interventions on key biochemical parameters.
Table 1: Effect of Glutaryl-CoA on 2-Oxoglutarate Dehydrogenase Complex (OGDHc) Activity
| Condition | OGDHc Activity (% of control) | Inhibition Type | Key Findings |
| Control | 100% | - | Baseline OGDHc activity in the absence of inhibitors. |
| + Glutaryl-CoA | Decreased | Uncompetitive | Glutaryl-CoA acts as an uncompetitive inhibitor of OGDHc, reducing its maximal velocity. This is a central pathogenic mechanism in GCDH deficiency. |
| + Succinyl Phosphonate (B1237965) | Decreased | Competitive | A potent and specific inhibitor of OGDHc, used experimentally to model the effects of OGDHc inhibition observed in GCDH deficiency. |
Table 2: Comparison of Therapeutic Interventions in a Gcdh-/- Mouse Model of GCDH Deficiency
| Intervention | Brain Glutaric Acid Levels | Brain 3-Hydroxyglutaric Acid Levels | OGDHc Activity | Neuronal Damage | Clinical Phenotype Improvement |
| Untreated Gcdh-/- (High Lysine Diet) | Markedly Increased | Markedly Increased | Decreased | Severe | - |
| Lysine-Restricted Diet | Reduced | Reduced | Partially Restored | Reduced | Significant |
| L-Carnitine Supplementation | Reduced | Reduced | No Direct Effect | Reduced | Moderate |
| Creatine Supplementation | No Direct Effect | No Direct Effect | No Direct Effect | Reduced | Moderate |
| AAV-mediated Gcdh Gene Therapy | Normalized | Normalized | Restored | Prevented | Significant |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: Assay for 2-Oxoglutarate Dehydrogenase Complex (OGDHc) Activity
This protocol describes the measurement of OGDHc activity in tissue homogenates, adapted from published methods.
Materials:
-
Tissue sample (e.g., brain, liver)
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, 1 mM MgCl2, 0.2 mM thiamine (B1217682) pyrophosphate, 1 mM dithiothreitol)
-
Substrates: 2-oxoglutarate, Coenzyme A (CoA), NAD+
-
Inhibitors (optional): Glutaryl-CoA, Succinyl Phosphonate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Tissue Homogenization:
-
Homogenize fresh or frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Collect the supernatant for the enzyme assay.
-
-
Enzyme Reaction:
-
In a cuvette, mix the assay buffer with the tissue homogenate.
-
Add CoA and NAD+ to the mixture.
-
If testing inhibitors, add the desired concentration of glutaryl-CoA or succinyl phosphonate and pre-incubate for a specified time.
-
Initiate the reaction by adding 2-oxoglutarate.
-
-
Measurement:
-
Immediately place the cuvette in the spectrophotometer and measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
-
Protocol 2: Administration of a High-Lysine Diet to Gcdh-/- Mice
This protocol is used to induce a pathological phenotype in the Gcdh-/- mouse model that mimics the human disease.
Materials:
-
Gcdh-/- mice and wild-type littermate controls
-
Standard rodent chow
-
High-lysine rodent chow (e.g., 4.7% L-lysine)
-
Metabolic cages for urine and feces collection (optional)
Procedure:
-
Animal Acclimation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water for an acclimatization period.
-
-
Dietary Intervention:
-
At a specified age (e.g., 4 weeks), switch the experimental group of Gcdh-/- mice to the high-lysine diet.
-
Maintain a control group of Gcdh-/- mice and a group of wild-type mice on the standard diet.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of neurological distress, such as lethargy, ataxia, and seizures.
-
Record body weight regularly.
-
-
Sample Collection:
-
At the end of the study period, collect blood, urine, and tissues (e.g., brain, liver) for biochemical and histological analysis.
-
Protocol 3: L-Carnitine Supplementation in Gcdh-/- Mice
This protocol describes the administration of L-carnitine as a therapeutic intervention.
Materials:
-
Gcdh-/- mice on a standard or high-lysine diet
-
L-carnitine solution
-
Method of administration (e.g., intraperitoneal injection, oral gavage, or dissolved in drinking water)
Procedure:
-
Preparation of L-Carnitine:
-
Dissolve L-carnitine in sterile saline or drinking water to the desired concentration (e.g., 200 mg/kg body weight).
-
-
Administration:
-
Administer the L-carnitine solution to the mice daily via the chosen route.
-
The control group should receive a vehicle control (e.g., saline).
-
-
Monitoring and Sample Collection:
-
Follow the monitoring and sample collection procedures as described in Protocol 2.
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the key metabolic pathways, experimental designs, and the logical framework of GCDH deficiency and its treatment.
Caption: Metabolic pathway in GCDH deficiency showing the inhibitory effect of accumulated Glutaryl-CoA.
Caption: Experimental workflow for evaluating therapeutic interventions in a Gcdh-/- mouse model.
Caption: Logical relationship of GCDH deficiency pathophysiology and points of therapeutic intervention.
Literature Comparison of Reported 2-Oxoglutaryl-CoA Concentrations: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intracellular concentrations of key metabolites is crucial for elucidating biological pathways and identifying potential therapeutic targets. 2-Oxoglutaryl-CoA, a central intermediate in the Krebs cycle, has proven to be a challenging metabolite to quantify directly, with a notable scarcity of reported concentrations in the scientific literature. This guide provides a comparative overview of the available data on the closely related and more frequently measured metabolite, 2-oxoglutarate, and discusses the methodologies applicable to the quantification of this compound.
Data Summary: Reported 2-Oxoglutarate Concentrations
Due to the limited direct measurements of this compound, this section summarizes the reported intracellular concentrations of its precursor, 2-oxoglutarate (also known as α-ketoglutarate). These values can serve as a proxy to estimate the potential physiological range of this compound and are essential for understanding the metabolic flux through this part of the Krebs cycle. The concentration of 2-oxoglutarate has been shown to fluctuate significantly based on the availability of carbon and nitrogen sources[1].
| Biological System | Condition | Intracellular 2-Oxoglutarate Concentration | Reference |
| Escherichia coli | Cultured in glycerol (B35011) | ~0.5 mM | [1] |
| Escherichia coli | Washed with medium without glycerol (15 s) | ~0.3 mM | [1] |
| Escherichia coli | Carbon-free M9 medium | 0.35 mM | [1] |
| Escherichia coli | 30 min after addition of 10 mM glucose | 2.6 mM | [1] |
| Escherichia coli | Nitrogen starvation | ~12 mM | [1] |
| Escherichia coli | 3 min after addition of 10 mM NH₄Cl | ~0.6 mM | [1] |
| Escherichia coli | High ammonium (B1175870) (10 mM NH₄Cl) | ~0.5 mM | [1] |
| Escherichia coli | 15 s after ammonium removal | ~2.5 mM | [1] |
Metabolic Context of this compound
This compound is a key intermediate in the citric acid cycle (also known as the Krebs or TCA cycle), a series of chemical reactions used by all aerobic organisms to release stored energy. The cycle consumes acetate (B1210297) (in the form of acetyl-CoA) and water, reduces NAD+ to NADH, and produces carbon dioxide[2]. The energy released is captured in the form of ATP[2]. The following diagram illustrates the position of this compound within this central metabolic pathway.
Experimental Methodologies for Acyl-CoA Quantification
The quantification of short-chain acyl-CoAs like this compound is challenging due to their low intracellular abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for their analysis[3][4]. Below is a general protocol for the extraction and quantification of short-chain acyl-CoAs from biological samples, which can be adapted for this compound.
Sample Preparation and Extraction
-
Cell Lysis and Protein Precipitation:
-
Rapidly quench metabolic activity by adding ice-cold solvent, such as a mixture of acetonitrile (B52724), methanol, and water (e.g., 2:2:1 v/v/v), to the cell pellet or tissue sample[4].
-
Homogenize the sample on ice using a sonicator or other mechanical disruption method.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the metabolites.
-
For absolute quantification, an internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the extraction process.
-
-
Sample Concentration:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a mixture compatible with the initial mobile phase conditions.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column for separation of the acyl-CoAs.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
The following diagram outlines a typical workflow for the quantification of acyl-CoAs using LC-MS/MS.
Conclusion
Direct quantitative data for this compound remains elusive in the current body of scientific literature. This highlights a significant knowledge gap and an opportunity for future metabolomics research. In the interim, reported concentrations of the closely related metabolite, 2-oxoglutarate, provide valuable context for its physiological range. The advancement of sensitive analytical techniques, particularly LC-MS/MS, provides the necessary tools for researchers to pursue the direct quantification of this compound and further unravel its role in cellular metabolism and disease. The methodologies outlined in this guide offer a robust starting point for developing and validating assays to measure this important Krebs cycle intermediate.
References
A Researcher's Guide to the Detection of 2-Oxoglutaryl-CoA: A Comparative Analysis of Methodologies
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the accurate detection of 2-oxoglutaryl-CoA is crucial. This short-chain acyl-coenzyme A is a key intermediate in several metabolic pathways, and its quantification can provide significant insights into cellular bioenergetics and disease states. While dedicated "this compound detection kits" are not abundantly available as off-the-shelf products, a variety of methodologies, often marketed for broader coenzyme A or acyl-CoA analysis, can be effectively employed. This guide provides an objective, side-by-side comparison of the predominant detection techniques, supported by experimental principles and data to inform your selection process.
The landscape of acyl-CoA detection is dominated by three main approaches: colorimetric/fluorometric assays, enzyme-linked immunosorbent assays (ELISA), and liquid chromatography-mass spectrometry (LC-MS). Each method presents a unique balance of sensitivity, specificity, throughput, and accessibility, making the choice highly dependent on the specific research question and available resources.
Performance Comparison of Detection Methodologies
The following table summarizes the key quantitative parameters for the different this compound detection methodologies. Data is collated from studies on similar short-chain acyl-CoAs to provide a representative comparison.
| Feature | Colorimetric/Fluorometric Assays | ELISA | LC-MS/MS |
| Principle | Enzymatic conversion and color/fluorophore generation | Antibody-antigen binding and enzymatic signal amplification | Separation by chromatography and detection by mass-to-charge ratio |
| Typical Detection Range | 3 µM - 1000 µM[1][2] | Varies, but can be in the ng/mL range[3] | 0.225 pmol (LLOQ)[4] |
| Sensitivity | Moderate | High | Very High |
| Specificity | Can be prone to interference from other acyl-CoAs | High for the target molecule (if a specific antibody exists) | Very High, can distinguish between different acyl-CoAs[4] |
| Throughput | High (96-well plate format)[1][2] | High (96-well plate format)[3] | Lower, sample-by-sample analysis |
| Sample Type | Cell lysates, tissue homogenates, serum, plasma[1][2][3] | Serum, plasma, cell culture supernatants, tissue homogenates[3] | Cell lysates, tissue homogenates, plasma[5][6] |
| Required Equipment | Microplate reader (colorimetric and fluorometric) | ELISA plate reader | HPLC system, mass spectrometer |
| Cost per Sample | Low | Moderate | High |
| Ease of Use | Relatively simple, "mix-and-read" protocols[1][2] | Multi-step but well-established protocols | Requires significant technical expertise |
Experimental Protocols: A Closer Look
1. Colorimetric/Fluorometric Assay Protocol
These assays typically involve a two-step enzymatic reaction. The first step enzymatically converts the acyl-CoA to a product that, in the second step, is oxidized to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe to produce a colored or fluorescent product.[1][2]
-
Sample Preparation: Homogenize tissue or cells in assay buffer. Centrifuge to remove insoluble material.
-
Reaction Setup: Add samples and standards to a 96-well plate.
-
Enzyme Mix Addition: Add the enzyme mix containing the necessary enzymes for the conversion and oxidation steps.
-
Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., at 530 nm excitation/585 nm emission for fluorometric assays) using a microplate reader.
-
Calculation: Determine the concentration of this compound in the samples based on the standard curve.
2. ELISA Protocol
While direct ELISA kits for this compound are uncommon, the principle would be based on competitive binding. In a hypothetical competitive ELISA:
-
Coating: A microplate is pre-coated with an antibody specific to this compound.
-
Sample/Standard Addition: Samples and known standards of this compound are added to the wells, along with a fixed amount of enzyme-conjugated this compound.
-
Competition: The this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Detection: The absorbance is measured using an ELISA plate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
3. LC-MS/MS Protocol
This is the gold standard for specificity and sensitivity in acyl-CoA quantification.
-
Sample Extraction: Extract acyl-CoAs from tissues or cells using methods like trichloroacetic acid precipitation.[6]
-
Purification: Isolate the acyl-CoAs using solid-phase extraction.[6]
-
Chromatographic Separation: Separate the different acyl-CoA species using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The eluting molecules are ionized and detected by a mass spectrometer, which identifies them based on their unique mass-to-charge ratio. Quantification is often achieved using a stable isotope-labeled internal standard.[6][7]
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams illustrate the key processes.
Figure 1: Generalized biochemical pathway for colorimetric/fluorometric detection of acyl-CoAs.
Figure 2: A comparison of the experimental workflows for colorimetric/fluorometric and LC-MS/MS assays.
Conclusion: Selecting the Right Tool for the Job
The choice of a detection method for this compound hinges on a careful consideration of experimental needs and available resources.
-
For high-throughput screening or when a cost-effective, relatively simple assay is required, colorimetric and fluorometric kits offer a robust solution, provided that potential cross-reactivity with other acyl-CoAs is not a major concern.
-
When high specificity is paramount and the necessary equipment and expertise are available, LC-MS/MS is the unequivocal method of choice. It provides unparalleled accuracy and the ability to multiplex, or measure several different acyl-CoAs simultaneously.[4][7]
-
While not commonly available for this compound specifically, ELISA-based methods would be advantageous for their high sensitivity and specificity if a suitable antibody were developed.
Ultimately, researchers must weigh the trade-offs between throughput, cost, and data quality to select the most appropriate method for their investigation into the intricate roles of this compound in health and disease.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-oxoglutaryl-CoA in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of biochemical reagents like 2-oxoglutaryl-CoA is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A standard laboratory coat is required.
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
Disposal Procedures for this compound
As a water-soluble, naturally occurring biochemical, uncontaminated this compound is generally not considered a hazardous waste.[2][3] The primary methods for its disposal are based on dilution and hydrolysis, which breaks it down into its constituent, non-hazardous components.
Quantitative Data Summary for Disposal Considerations
| Parameter | Guideline | Source |
| Small Quantities (Solid) | Considered non-hazardous solid waste. | [2] |
| Aqueous Solutions (Low Concentration) | Permissible for sanitary sewer disposal with copious water dilution. | [4] |
| Neutralization Requirement | Recommended for acidic solutions before sewer disposal. | [1] |
Experimental Protocol: Hydrolysis for In-Lab Decontamination and Disposal
For larger quantities or for the decontamination of spills, chemical hydrolysis can be employed to break down this compound into coenzyme A and 2-oxoglutaric acid. This procedure renders the material safe for standard disposal.
Materials:
-
Sodium hydroxide (B78521) (NaOH) solution, 0.1 M
-
Hydrochloric acid (HCl) solution, 0.1 M (for neutralization)
-
pH indicator strips or a pH meter
-
Appropriate waste container
Procedure:
-
Preparation: For solutions of this compound, proceed to the next step. For solid waste, dissolve it in a sufficient volume of water.
-
Alkaline Hydrolysis: Add 0.1 M NaOH solution to the this compound solution to raise the pH to approximately 12. This will facilitate the hydrolysis of the thioester bond.
-
Incubation: Allow the solution to stand at room temperature for at least one hour to ensure complete hydrolysis.
-
Neutralization: Carefully add 0.1 M HCl to neutralize the solution to a pH between 6.0 and 8.0. Monitor the pH using pH strips or a pH meter.
-
Disposal: The resulting neutralized solution can be safely disposed of down the sanitary sewer with a large volume of running water.[4]
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
This comprehensive guide ensures that laboratory personnel can manage this compound with confidence, upholding the highest standards of safety and regulatory compliance. By integrating these procedures, laboratories can maintain a safe environment while advancing their critical research and development efforts.
References
- 1. carlroth.com [carlroth.com]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 2-oxoglutaryl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-oxoglutaryl-CoA. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting, basket-shaped safety goggles (full-view goggles) to protect against liquid splashes. Must meet EN 166 standards[4]. |
| Face Shield | A face shield should be worn in addition to safety goggles to protect the entire face from splashes[4][5]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling[6]. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Chemical-Resistant Coveralls | For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls are recommended[7]. | |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe footwear is required in the laboratory. |
| Chemical-Resistant Boots | For spill response or handling large quantities, chemical-resistant boots should be worn[6][8]. | |
| Respiratory Protection | Not Generally Required | Respiratory protection is not typically required for handling small quantities in a well-ventilated area. However, if dust is generated, use a NIOSH-approved respirator[8]. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[9]. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Donning PPE: Put on all required PPE as listed in the table above, ensuring a proper fit.
-
Handling the Compound:
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water[3].
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place[6].
-
Recommended storage temperature is between +2°C to +8°C[2].
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1][3]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water[1][3]. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist[6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention[3][6]. |
| Small Spill | Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete[6]. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional and local regulations for large chemical spill cleanup. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused this compound and materials contaminated with it should be collected in a designated, labeled hazardous waste container.
-
Neutralization: As 2-oxoglutaric acid is acidic, it is recommended to neutralize solutions of this compound before disposal, if permitted by local regulations. The pH should be checked before disposal[2].
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. epa.gov [epa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
